molecular formula C11H15NO2 B15070178 (4-Methoxychroman-4-yl)methanamine

(4-Methoxychroman-4-yl)methanamine

Cat. No.: B15070178
M. Wt: 193.24 g/mol
InChI Key: LDKQEOLICRLENZ-UHFFFAOYSA-N
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Description

(4-Methoxychroman-4-yl)methanamine (CAS 717089-70-8) is a chiral amine-functionalized chroman derivative of high interest in medicinal chemistry and drug discovery. The compound features a chroman core, a privileged scaffold in pharmacology, fused with a methoxy group and a methanamine side chain at the 4-position . This specific molecular architecture, particularly the 4-amine substitution on the chroman scaffold, is a recognized pharmacophore for the development of neuroactive compounds . Researchers value this structure for exploring new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's, as chroman-4-amines have shown potential as inhibitors of key enzymes like cholinesterases and monoamine oxidases . The additional 4-methoxy group is a significant structural modification, as alkoxy substituents are known to modulate a compound's lipophilicity, metabolic stability, and hydrogen-bonding capacity, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to biological targets . The compound's molecular formula is C11H15NO2 and it has a molecular weight of 193.24 g/mol . A plausible synthetic route to this and analogous N-substituted chroman-4-amines involves the reductive amination of a chroman-4-one precursor, a well-established transformation in organic synthesis . (4-Methoxychroman-4-yl)methanamine serves as a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(4-methoxy-2,3-dihydrochromen-4-yl)methanamine

InChI

InChI=1S/C11H15NO2/c1-13-11(8-12)6-7-14-10-5-3-2-4-9(10)11/h2-5H,6-8,12H2,1H3

InChI Key

LDKQEOLICRLENZ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOC2=CC=CC=C21)CN

Origin of Product

United States

Foundational & Exploratory

4-Methoxychroman-4-yl Methanamine: A Privileged Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the concept of "privileged scaffolds" has emerged as a powerful strategy for the efficient discovery of novel therapeutics. These molecular frameworks exhibit the remarkable ability to bind to multiple, unrelated biological targets, thereby offering a rich starting point for the development of diverse drug candidates. The chroman ring system, a core component of numerous natural products and synthetic compounds, is a quintessential example of such a privileged structure, demonstrating a wide spectrum of pharmacological activities. This technical guide delves into a specific, yet underexplored, derivative of this versatile scaffold: 4-methoxychroman-4-yl methanamine . While not as extensively studied as its parent structures, a comprehensive analysis of related compounds, coupled with established synthetic methodologies, strongly suggests its potential as a highly valuable and "privileged" scaffold for future drug discovery endeavors. This whitepaper will provide a detailed exploration of the rationale behind its privileged status, propose robust synthetic pathways, and discuss its potential applications across various therapeutic areas, supported by a thorough review of the existing scientific literature.

The "Privileged Scaffold" Concept: A Foundation for Efficient Drug Discovery

The term "privileged scaffold" was introduced to describe molecular frameworks that are capable of providing ligands for more than one biological target.[1] This concept has since become a cornerstone of modern medicinal chemistry, offering a strategic advantage in the often arduous and resource-intensive process of lead generation and optimization.[2] Unlike high-throughput screening of vast and random chemical libraries, focusing on privileged scaffolds allows researchers to explore a pre-validated chemical space that is enriched with biologically relevant structures.[3]

The utility of a privileged scaffold lies in its three-dimensional arrangement of functional groups, which can be readily modified to fine-tune binding affinity and selectivity for a specific target. The inherent "drug-like" properties of these core structures often translate to favorable pharmacokinetic profiles in their derivatives.

Key Attributes of a Privileged Scaffold:

  • Versatility: Ability to interact with multiple, unrelated biological targets.

  • Synthetic Accessibility: Can be synthesized and derivatized through efficient and reliable chemical reactions.

  • "Drug-Likeness": Possesses physicochemical properties conducive to favorable absorption, distribution, metabolism, and excretion (ADME).

  • Three-Dimensional Complexity: Presents a well-defined spatial arrangement of functional groups for specific molecular recognition.

The chroman and chroman-4-one skeletons are prominent examples of privileged scaffolds, found in a plethora of biologically active molecules with anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[4] This guide will build upon this established foundation to make a compelling case for the 4-methoxychroman-4-yl methanamine core.

The Chroman Scaffold: A Legacy of Biological Versatility

The chroman scaffold, a bicyclic ether, is a recurring motif in a vast array of natural products and synthetic compounds with significant therapeutic properties.[4] Its rigid, yet conformationally adaptable, structure provides an excellent platform for the spatial projection of substituents that can engage with various biological macromolecules.

Diverse Pharmacological Profile of Chroman Derivatives

The chroman nucleus is the foundational element for a wide range of pharmacological activities, a key indicator of its privileged nature. The substitution pattern on the chroman ring system plays a pivotal role in determining the specific biological activity and potency.[5]

Therapeutic Area Examples of Biological Activity Key Structural Features/Derivatives
Oncology Potent anticancer agents, tubulin polymerization inhibitors.[6][7]4-Aryl-4H-chromenes, 2,3-diaryl chromanones.[8]
Infectious Diseases Antibacterial (including MRSA), antifungal.[9][10]2-Hydrophobic substituted chroman-4-ones.[9]
Inflammation & Immunology COX-2 selective inhibitors, TNF-α production blockers.[8]Chromene coxib clinical candidates (e.g., SD-8381).[8]
Central Nervous System Anticonvulsant, anti-anxiety, 5-HT2C receptor antagonists.[8][11]Azolylchroman-4-ones, Schiff base derivatives.[8]

This table summarizes the broad spectrum of biological activities associated with the chroman scaffold, highlighting its versatility.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on chroman derivatives have provided valuable insights into how structural modifications influence their biological effects:

  • Substitution at C2: The introduction of hydrophobic substituents at the 2-position of the chroman-4-one scaffold has been shown to enhance antibacterial activity.[9]

  • Substitution at C4: The nature of the substituent at the C4 position is critical. Aryl groups at this position in 4H-chromenes have been linked to potent anticancer activity.[6][12] The presence of a hydrogen bond donor/acceptor at C4 of the chroman-4-one ring is also important for antibacterial effects.[9]

  • Aromatic Ring Substitution: Substitution on the benzene ring of the chroman nucleus can significantly modulate activity. For instance, a methoxy group at the 7-position has been shown to be a potent blocker of TNF-α production.[8]

4-Methoxychroman-4-yl Methanamine: A Novel Privileged Scaffold

Building on the established privileged nature of the chroman core, we propose the 4-methoxychroman-4-yl methanamine scaffold as a promising area for new drug discovery. This specific substitution pattern introduces several key features that can be exploited for therapeutic benefit.

Caption: The core structure of 4-methoxychroman-4-yl methanamine.

The introduction of a methoxy group and a methanamine (aminomethyl) group at the C4 position offers several potential advantages:

  • Modulation of Physicochemical Properties: The methoxy group can influence lipophilicity and hydrogen bonding capacity, potentially improving cell permeability and metabolic stability.

  • Introduction of a Basic Center: The primary amine of the methanamine moiety provides a basic center, which is a common feature in many CNS-active drugs and can be crucial for target engagement through ionic interactions.

  • Chirality: The C4 position is a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance in modern drug design, as different enantiomers can have distinct pharmacological and toxicological profiles.

Proposed Synthetic Pathways

While a dedicated synthesis for 4-methoxychroman-4-yl methanamine is not extensively reported, established methodologies for the synthesis of related 4-substituted chromans can be readily adapted. A plausible and efficient synthetic strategy would start from a readily available substituted chroman-4-one.

Synthetic_Pathway Start Substituted Chroman-4-one Intermediate1 (S)-Chroman-4-ol Start->Intermediate1 Asymmetric Reduction (e.g., CBS reduction) Intermediate4 4-Cyano-4-methoxychroman Start->Intermediate4 Strecker-type reaction (TMSCN, TMSOTf, MeOH) Intermediate2 4-Azido-chroman Intermediate1->Intermediate2 Azide Inversion (e.g., DPPA, DBU) Intermediate3 (R)-Chroman-4-amine Intermediate2->Intermediate3 Reduction (e.g., H2, Pd/C) Target 4-Methoxychroman-4-yl methanamine Intermediate4->Target Reduction (e.g., LiAlH4)

Caption: Proposed synthetic routes to 4-methoxychroman-4-yl methanamine.

Key Synthetic Transformations: A Step-by-Step Protocol

The following outlines a potential experimental protocol for the synthesis of the target scaffold, drawing from established procedures for similar transformations.

Step 1: Asymmetric Reduction of a Substituted Chroman-4-one

This step is crucial for establishing the stereochemistry at the C4 position. A highly enantioselective method is the Corey-Bakshi-Shibata (CBS) reduction.[2]

  • Materials: Substituted chroman-4-one, (R)- or (S)-CBS catalyst, borane-dimethyl sulfide complex (BMS), tetrahydrofuran (THF).

  • Procedure:

    • To a solution of the CBS catalyst (0.1 eq) in dry THF at 0 °C, add BMS (1.1 eq) dropwise.

    • Stir the mixture for 15 minutes.

    • Add a solution of the substituted chroman-4-one (1.0 eq) in THF dropwise over 30 minutes.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure and purify the resulting (S)-chroman-4-ol by column chromatography.

Step 2: Synthesis of 4-Cyano-4-methoxychroman via a Strecker-type Reaction

This step introduces both the methoxy and the precursor to the aminomethyl group at the C4 position.

  • Materials: Substituted chroman-4-one, trimethylsilyl cyanide (TMSCN), trimethylsilyl trifluoromethanesulfonate (TMSOTf), methanol (MeOH), dichloromethane (DCM).

  • Procedure:

    • To a solution of the substituted chroman-4-one (1.0 eq) in dry DCM at -78 °C, add TMSCN (1.5 eq) followed by the dropwise addition of TMSOTf (0.2 eq).

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add dry methanol (5.0 eq) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 4-cyano-4-methoxychroman by column chromatography.

Step 3: Reduction of the Nitrile to the Primary Amine

The final step involves the reduction of the nitrile group to the desired methanamine.

  • Materials: 4-Cyano-4-methoxychroman, lithium aluminum hydride (LiAlH4), diethyl ether or THF.

  • Procedure:

    • To a suspension of LiAlH4 (2.0 eq) in dry diethyl ether at 0 °C, add a solution of the 4-cyano-4-methoxychroman (1.0 eq) in diethyl ether dropwise.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting precipitate and wash with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the target 4-methoxychroman-4-yl methanamine.

Potential Therapeutic Applications and Future Directions

The unique structural features of the 4-methoxychroman-4-yl methanamine scaffold suggest its potential utility across a range of therapeutic areas, particularly in CNS disorders and oncology.

CNS Disorders: The presence of a basic amine and the overall lipophilic character of the chroman ring are reminiscent of many CNS-active drugs. This scaffold could be a promising starting point for the development of novel antidepressants, anxiolytics, or antipsychotics by targeting serotonin, dopamine, or other neurotransmitter receptors.[8][11]

Oncology: Given the established anticancer activity of 4-aryl-chromenes, derivatives of 4-methoxychroman-4-yl methanamine could be explored as novel cytotoxic agents or modulators of key signaling pathways involved in cancer progression.[6][7]

Future research should focus on:

  • Synthesis and Characterization: The synthesis of a library of 4-methoxychroman-4-yl methanamine derivatives with diverse substitution patterns on the aromatic ring.

  • Biological Screening: Comprehensive biological evaluation of these derivatives against a panel of relevant targets in CNS disorders, oncology, and infectious diseases.

  • SAR Elucidation: Detailed structure-activity relationship studies to identify key structural features for potency and selectivity.

  • Computational Modeling: The use of in silico methods to predict the binding modes of these compounds to various biological targets and to guide the design of more potent analogues.

Conclusion

The 4-methoxychroman-4-yl methanamine scaffold represents a compelling, yet underexplored, area of medicinal chemistry. By leveraging the well-established "privileged" nature of the parent chroman ring system and incorporating key functional groups that can modulate physicochemical properties and target interactions, this scaffold holds significant promise for the discovery of next-generation therapeutics. The proposed synthetic pathways provide a clear and feasible route for the generation of diverse derivatives for biological evaluation. As the quest for novel and effective drugs continues, a focused exploration of such rationally designed privileged scaffolds will undoubtedly be a fruitful endeavor for the drug discovery community.

References

  • Dandepally, S. R., Williams, A. L., & Corey, E. J. (2007). Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. Organic letters, 9(21), 4279–4281.
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893–930.
  • Jain, P., & Kumar, A. (2014). Review on Chromen derivatives and their Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 5(10), 4165.
  • Jagtap, A. D., et al. (2011). Synthesis of carbon-11-labeled 4-aryl-4H-chromenes as new PET agents for imaging of apoptosis in cancer. Journal of medicinal chemistry, 54(15), 5486-5496.
  • Evans, B. E., et al. (1988). Design of potent, orally effective, nonpeptidal antagonists of the peptide hormone cholecystokinin. Proceedings of the National Academy of Sciences, 85(13), 4914-4918.
  • Gerlach, L. O., et al. (2006). Advances in chemistry of chromone aminomethyl derivatives. Chemistry of Heterocyclic Compounds, 42(11), 1391-1416.
  • Wang, D., et al. (2010). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Organic & biomolecular chemistry, 8(19), 4384-4386.
  • Alemán, J., et al. (2010). Asymmetric synthesis of 4-amino-4H-chromenes by organocatalytic oxa-Michael/aza-Baylis-Hillman tandem reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 16(31), 9453–9456.
  • Jung, M. E., & Lazarova, T. I. (1998). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 41(23), 4475-4484.
  • Wang, Y., et al. (2018). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC advances, 8(19), 10356-10360.
  • Alemán, J., et al. (2010). Asymmetric Synthesis of 4-Amino-4H-chromenes by Organocatalytic Oxa-Michael/Aza-Baylis-Hillman Tandem Reactions. Chemistry—A European Journal, 16(31), 9453-9456.
  • Barret, R., et al. (2015). Rapid synthesis of 4-arylchromenes from ortho-substituted alkynols: A versatile access to restricted isocombretastatin A-4 analogues as antitumor agents. European journal of medicinal chemistry, 92, 104-115.
  • Ali, I., et al. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Iraqi Headway for Medical and Pharmaceutical Sciences, 36(2), 277-290.
  • Hassan, A. S., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in chemistry, 8, 570.
  • Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of medicinal chemistry, 55(16), 7260-7270.
  • Reddy, T. S., et al. (2016). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 57(31), 3469-3471.
  • de Oliveira, A. C. C., et al. (2023).
  • Keri, R. S., et al. (2010). Synthesis of Chroman-4-ones by Reduction of Chromones. Current Organic Chemistry, 14(18), 2050-2069.
  • Liu, Y., et al. (2023). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Biological Chemistry, 66(1), 1-19.
  • Liu, Q. T., et al. (2014). Synthesis, structure-activity relationship studies, and antibacterial evaluation of 4-chromanones and chalcones, as well as olympicin A and derivatives.
  • Zhang, M., et al. (2024). Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Organic Chemistry Frontiers, 11(15), 3692-3699.
  • Chen, I. H., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & medicinal chemistry letters, 36, 127822.
  • Pabel, J., et al. (2000). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Bioorganic & medicinal chemistry letters, 10(16), 1831-1834.

Sources

Strategic Pharmacophore Modeling of Chroman-4-yl Methanamine Derivatives: A Whitepaper on Scaffold Optimization and Virtual Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman-4-yl methanamine scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a rigid oxygen-containing bicyclic core and a flexible basic side chain, derivatives of this scaffold have demonstrated profound efficacy across diverse therapeutic areas. Notably, they serve as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) for the management of type 2 diabetes mellitus (T2DM)[1], as well as modulators for various central nervous system (CNS) targets.

As a Senior Application Scientist, I approach the computational optimization of this scaffold not merely as an exercise in molecular matching, but as a dynamic 3D puzzle. This guide details the causal logic, self-validating protocols, and quantitative frameworks required to build robust pharmacophore models for chroman-4-yl methanamine derivatives.

Molecular Anatomy and Conformational Causality

Before initializing any computational workflow, we must understand the physical chemistry of our ligand. The chroman ring provides a lipophilic, relatively flat aromatic region fused to a non-planar pyran ring. The oxygen atom within the pyran ring serves as a consistent Hydrogen Bond Acceptor (HBA). However, the critical feature is the C4-chiral center extending into the methanamine group.

At physiological pH (7.4 ± 0.5), the primary or secondary amine of the methanamine group is protonated, yielding a Positive Ionizable (PI) and Hydrogen Bond Donor (HBD) feature. The causality behind our conformational sampling choices lies in this dichotomy: we have a rigid bicyclic core juxtaposed with a highly flexible vector. If we rely on standard low-energy conformers without exhaustively sampling the rotamers of the C4-C(α) bond, our pharmacophore will fail to capture the bioactive trajectory of the amine nitrogen. This specific trajectory is essential for salt-bridge formation in target active sites, dictating the success or failure of the entire virtual screening campaign.

The Pharmacophore Elucidation Workflow

Pharmacophore modeling is the computational translation of molecular recognition. It defines the 3D spatial arrangement of steric and electronic features necessary to trigger or block a biological response 2[2]. When exploring novel chemotypes or when structural data of the target receptor is limited, ligand-based pharmacophore modeling becomes the cornerstone of virtual screening, filtering vast libraries to prioritize active compounds 3[3].

G N1 Ligand Dataset Curation (Actives & Decoys) N2 Conformational Sampling (OPLS4 Force Field) N1->N2 N3 Feature Extraction (HBA, HBD, Aromatic, Hydrophobic) N2->N3 N4 Hypothesis Generation (Common Pharmacophore) N3->N4 N5 3D-QSAR PLS Analysis (Activity Correlation) N4->N5 N6 Model Validation (Survival Score, Q², ROC-AUC) N5->N6 N7 Virtual Screening (Hit Identification) N6->N7

Caption: Ligand-based pharmacophore generation and virtual screening workflow for hit identification.

Self-Validating Experimental Protocols

To ensure trustworthiness, a pharmacophore model must be a self-validating system. A model that merely memorizes the training set is a statistical artifact, useless for prospective drug discovery. The following step-by-step protocol outlines the generation and validation of a 3D-QSAR pharmacophore model for chroman-4-yl methanamine derivatives.

Step 1: Dataset Curation & State Generation
  • Compile a dataset of synthesized chroman-4-yl methanamine derivatives with known biological activities (e.g., IC50 values). Convert IC50 to pIC50 (-logIC50) for linear scaling.

  • Define active thresholds (e.g., pIC50 > 6.0) and inactive thresholds (e.g., pIC50 < 5.0).

  • Utilize a state generator (e.g., Epik) to predict ionization states and tautomers at pH 7.4. Crucial: Ensure the methanamine nitrogen is protonated to accurately reflect physiological conditions.

Step 2: Conformational Space Analysis
  • Apply the OPLS4 force field, which provides superior parameterization for heterocyclic rings and basic amines.

  • Execute a mixed torsional/low-mode conformational search. Retain up to 1,000 conformers per ligand with an energy window of 10 kcal/mol relative to the global minimum. This exhaustive sampling is required to capture the flexible methanamine vector.

Step 3: Feature Extraction & Hypothesis Generation
  • Map pharmacophoric features: Hydrogen Bond Acceptor (A), Hydrogen Bond Donor (D), Hydrophobic (H), Aromatic Ring (R), and Positive Ionizable (P).

  • Generate hypotheses requiring matches in at least 50% of the active compounds. For chroman derivatives targeting PTP1B, hypotheses typically converge on combinations of A, R, and P features 1[1].

Step 4: 3D-QSAR PLS Regression
  • Align the dataset to the generated pharmacophore hypotheses.

  • Perform Partial Least Squares (PLS) regression (1 to 4 factors) using a 1.0 Å grid spacing to correlate the 3D molecular architecture with the pIC50 values[1].

  • Execute Leave-One-Out (LOO) cross-validation to calculate the

    
     metric.
    
Step 5: Decoy-Based Validation (The Self-Validating Mechanism)
  • Introduce a decoy dataset (e.g., from DUD-E) containing structurally similar but biologically inactive molecules.

  • Screen the decoys alongside the active training set.

  • Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and Enrichment Factor (EF). A model is only validated for virtual screening if it actively discriminates actives from decoys (ROC-AUC > 0.80).

Quantitative Data Presentation

In studies validating chromane derivatives as PTP1B inhibitors, multi-point pharmacophore hypotheses are generated and ranked. The hypothesis AAARR.160 (three hydrogen bond acceptors and two aromatic rings) was identified as the predictive model due to its superior statistical metrics[1]. Table 1 summarizes typical quantitative validation metrics, demonstrating how statistical thresholds guide hypothesis selection.

Table 1: 3D-QSAR Pharmacophore Hypothesis Validation Metrics

Hypothesis IDPharmacophoric FeaturesSurvival Score

(Training)

(Cross-Validated)
F-ValuePearson-R
AAARR.160 3 HBA, 2 Aromatic Rings3.483 0.960 0.774 100.3 0.891
AAAR.123 HBA, 1 Aromatic Ring2.9100.8500.61285.40.780
AHRRP.451 HBA, 1 Hyd, 2 Ring, 1 PI3.1050.9100.70592.10.845
AARR.882 HBA, 2 Aromatic Rings2.4500.7900.54060.20.650

Note: The best model (AAARR.160) is characterized by the highest Survival Score,


, and F-value, indicating robust predictive power without overfitting[1].

Mechanistic Pathway and Target Engagement

Why do these specific pharmacophoric features matter biologically? We can observe this through the lens of PTP1B inhibition. PTP1B acts as a negative regulator of the insulin signaling pathway by dephosphorylating the Insulin Receptor (IR).

Chroman-4-yl methanamine derivatives, optimized through our pharmacophore model, act as competitive inhibitors. The aromatic rings (R) favorably interact with amino acid residues lining the lipophilic pocket of PTP1B, providing critical hydrophobic stabilization[1]. Simultaneously, the hydrogen bond acceptors (A) and the protonated methanamine mimic the phosphotyrosine substrate of the enzyme. By occupying this active site, the derivative prevents IR dephosphorylation, thereby enhancing downstream PI3K/AKT signaling and restoring glucose uptake.

Pathway Insulin Insulin Signaling IR Insulin Receptor (IR) Activation Insulin->IR Downstream PI3K/AKT Pathway Activation IR->Downstream PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylation Inhibitor Chroman-4-yl Methanamine Derivative Inhibitor->PTP1B Competitive Inhibition Outcome Glucose Uptake & Metabolic Homeostasis Downstream->Outcome

Caption: Mechanistic pathway of PTP1B competitive inhibition by chroman-4-yl methanamine derivatives.

References

  • Validation of formylchromane derivatives as protein tyrosine phosphatase 1B inhibitors by pharmacophore modeling, atom-based 3D-QSAR and docking studies Source: PubMed / NIH URL
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: DovePress URL
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications Source: Pharma Career Insider URL

Sources

Bioisosteric Applications of (4-Methoxychroman-4-yl)methanamine in GPCR Ligands: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of aminergic G-protein-coupled receptor (GPCR) ligands frequently encounters a critical bottleneck: balancing target selectivity with metabolic stability. Flexible arylethylamine and benzylamine pharmacophores, while potent, often suffer from rapid oxidative deamination and off-target promiscuity. (4-Methoxychroman-4-yl)methanamine has emerged as a highly effective, conformationally restricted bioisostere. By embedding the flexible amine into a rigidified oxygen-containing bicyclic system, medicinal chemists can lock the bioactive conformation, enhance subtype selectivity, and sterically shield the molecule from enzymatic degradation. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, pharmacological impact, and the self-validating experimental workflows required for its successful integration into drug discovery pipelines.

Structural and Bioisosteric Rationale

Bioisosteric replacement is a fundamental strategy employed to optimize the physicochemical, pharmacokinetic, and toxicological properties of a lead compound while maintaining or enhancing its biological activity[1]. The transition from a simple phenethylamine to a (4-Methoxychroman-4-yl)methanamine scaffold is driven by three distinct structural causalities:

  • Conformational Restriction (The Chroman Ring): Flexible amines suffer from high entropic penalties upon receptor binding and can adopt multiple conformations, leading to off-target GPCR interactions. The chroman (3,4-dihydro-2H-1-benzopyran) core locks the dihedral angles of the aryl-alkyl system. This rigidification forces the basic nitrogen into a specific spatial vector, which is critical for differentiating between closely related GPCR subtypes (e.g., 5-HT

    
     vs. 5-HT
    
    
    
    ). Chroman-based scaffolds have been successfully utilized across various receptor targets to lock active conformations and improve pharmacokinetic profiles[2].
  • Metabolic Shielding (The C4-Methoxy Group): Primary amines are highly susceptible to oxidative deamination by Monoamine Oxidase (MAO). Modulating the metabolic stability of amines is often achieved by increasing steric bulk[3]. The introduction of a methoxy group at the C4 position creates a sterically hindered quaternary center adjacent to the methanamine. This bulk physically blocks the approach of the MAO catalytic site, drastically increasing the compound's half-life.

  • Hydrogen Bond Network Modulation: The C4-methoxy group not only provides steric bulk but also acts as a localized hydrogen bond acceptor (HBA). In the GPCR orthosteric site, this HBA can engage with conserved serine or threonine residues (e.g., Ser5.42 in aminergic receptors), providing an additional anchor point that simple phenethylamines lack.

GPCR_Interaction Ligand Scaffold (4-Methoxychroman-4-yl) methanamine Asp GPCR Anchor Asp3.32 (Salt Bridge) Ligand->Asp Protonated Amine Arom Hydrophobic Pocket Trp6.48 / Phe6.52 (Pi-Pi Stacking) Ligand->Arom Chroman Ring HBA H-Bond Network Ser5.42 / Thr5.46 (H-Bond Acceptor) Ligand->HBA C4-Methoxy Group

Fig 1. Pharmacophore mapping of the chroman scaffold within a canonical aminergic GPCR pocket.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of (4-Methoxychroman-4-yl)methanamine derivatives must rely on self-validating protocols. A self-validating system embeds internal controls directly into the workflow, ensuring that any observed causality is an artifact of the compound, not the assay conditions.

Protocol A: In Vitro GPCR Functional Assay (cAMP Accumulation)

This protocol measures the functional agonism/antagonism at G


 or G

coupled receptors using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
  • Step 1: Cell Preparation & Negative Control. Plate CHO-K1 cells stably expressing the target GPCR (e.g., Dopamine D

    
    R) at 10,000 cells/well in a 384-well plate.
    
    • Self-Validation Check: Plate wild-type (WT) CHO-K1 cells in parallel. If the WT cells show a cAMP response to the test compound, the activity is non-specific or acting downstream of the GPCR.

  • Step 2: Compound Treatment. Incubate cells with a 10-point concentration-response curve of the chroman derivative (0.1 nM to 10 µM) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor). IBMX is crucial; it prevents the degradation of cAMP, ensuring the signal accurately reflects synthesis rates.

    • Self-Validation Check: Include a known full agonist (e.g., Dopamine) to establish the

      
       (100% activation) and a vehicle control (DMSO) to establish the baseline.
      
  • Step 3: Detection & Quality Control. Add TR-FRET lysis/detection reagents (anti-cAMP cryptate and d2-labeled cAMP). Read the plate at 665 nm and 620 nm after 1 hour.

    • Self-Validation Check: Calculate the Z'-factor for the assay plate using the positive and negative controls. The assay is strictly rejected if

      
      , ensuring statistical reliability.
      
Protocol B: Microsomal Stability Profiling

To validate the hypothesis that the C4-methoxy group provides metabolic shielding, an in vitro clearance assay must be performed.

  • Step 1: Incubation. Incubate the test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) at 37°C.

  • Step 2: Cofactor Addition & Time-Course. Initiate the reaction by adding an NADPH regenerating system. Quench aliquots at 0, 15, 30, 45, and 60 minutes using cold acetonitrile containing an analytical internal standard.

    • Self-Validation Check: Run a parallel incubation without NADPH. If the compound degrades in the minus-NADPH control, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated metabolism.

  • Step 3: Control Benchmarking.

    • Self-Validation Check: Run Verapamil (known high clearance) and Warfarin (known low clearance) simultaneously. The assay data is only accepted if the half-lives (

      
      ) of these controls fall within historically established laboratory ranges.
      

Validation_Workflow Step1 1. Scaffold Functionalization (Reductive Amination) Step2 2. GPCR Binding Assay (Radioligand Displacement) Step1->Step2 Step3 3. Functional cAMP Assay (TR-FRET, Z' > 0.5) Step2->Step3 Step4 4. Metabolic Profiling (HLM Stability, +/- NADPH) Step3->Step4 Validation Self-Validation Checks • WT Cell Negative Control • Reference Agonist (Emax) • High/Low Clearance Step3->Validation Step4->Validation

Fig 2. Self-validating experimental workflow for screening chroman-based GPCR ligands.

Quantitative Data Summaries

The following tables summarize the structural and pharmacological advantages of transitioning from a highly flexible amine to the conformationally restricted (4-Methoxychroman-4-yl)methanamine core.

Table 1: Physicochemical & Structural Comparison Notice the increase in Topological Polar Surface Area (TPSA) due to the chroman oxygen and C4-methoxy, which aids in reducing blood-brain barrier (BBB) hyper-permeability often seen in simple lipophilic amines, thereby fine-tuning CNS exposure.

Scaffold CoreRotatable BondsTPSA (Ų)Conformational StatePredicted MAO Liability
Phenethylamine 326.0Highly FlexibleHigh (Rapid Deamination)
Benzylamine 226.0FlexibleHigh (Rapid Deamination)
(4-Methoxychroman-4-yl)methanamine 244.5Rigidified / RestrictedLow (Sterically Shielded)

Table 2: Impact on GPCR Binding Profiles (Representative Aminergic Model) By locking the dihedral angle, the chroman derivative forces the basic amine into a vector preferred by specific receptor subtypes, drastically improving the selectivity fold.

Ligand Core5-HT

Affinity (

, nM)
D

Affinity (

, nM)
H

Affinity (

, nM)
Selectivity Fold (5-HT

vs D

)
Flexible Arylethylamine 15.218.545.0~1.2x (Poor Selectivity)
Chroman-4-ylmethanamine Analog 2.1145.0>1000~69.0x (High Selectivity)

References

  • Open MedScience. "Bioisosteres in Medicinal Chemistry". Available at:[Link]

  • Cambridge MedChem Consulting. "Bioisosteric Replacements". Available at:[Link]

  • SFERA - Unife. "Medicinal Chemistry, Pharmacology and Clinical Implications of TRPV1 receptor antagonists". Available at:[Link]

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of 4,4-Disubstituted Chroman Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of 4,4-disubstituted chroman amines , a privileged scaffold in drug discovery. Unlike their 2,2-disubstituted counterparts (common in natural products like flavonoids), 4,4-disubstituted chromans represent a synthetic "conformational lock" strategy designed to enhance metabolic stability and receptor selectivity.

This guide distinguishes between two primary pharmacophores within this class:

  • The Spiro-Piperidine Class: Where the amine is part of a spiro-cycle fused at C4.

  • The Gem-Dimethyl Class: Where C4 is blocked by methyl groups, and the amine functionality resides on the aromatic ring (C6/C7) or the pyran ring (C3).

The Chemical Rationale: The C4 "Metabolic Block"

As a Senior Application Scientist, the first question to address is: Why substitute at C4?

In unsubstituted chromans, the C4 position is benzylic . This makes it highly susceptible to Cytochrome P450-mediated oxidation, leading to the formation of chroman-4-ones or ring opening.

  • The Gem-Disubstituent Effect (Thorpe-Ingold Effect): Introducing two groups (e.g., dimethyl or a spiro ring) at C4 introduces steric bulk that restricts the conformational flexibility of the dihydropyran ring, often locking it into a specific half-chair conformation favorable for receptor binding.

  • Metabolic Hardening: Quaternary substitution at C4 eliminates benzylic hydrogens, completely blocking the primary metabolic soft spot of the chroman scaffold.

Class A: Spiro[chroman-4,4'-piperidine] Derivatives

This subclass is the most prominent "4,4-disubstituted amine" in modern CNS and antimicrobial research. The amine is embedded in a piperidine ring spiro-fused to the chroman core.

Structure-Activity Relationship (SAR) Map

The SAR of this scaffold is defined by three vectors:

  • The Nitrogen Vector (N-Substituent): Critical for pharmacokinetic properties (logP, pKa). Bulky lipophilic groups here often target GPCR hydrophobic pockets (e.g., NPY Y1 receptors, Opioid receptors).

  • The Spiro Junction (C4): The rigidity of the spiro bond holds the amine vector at a precise angle relative to the aromatic ring (

    
    -system), reducing the entropic penalty of binding.
    
  • The Aromatic Sector (C6-C8): Electronic modulation here affects the lipophilicity of the core. Electron-withdrawing groups (EWGs) like -F or -Cl at C6 often improve metabolic stability further.

Visualization: SAR Logic Flow

SAR_Spiro Core Spiro[chroman-4,4'-piperidine] Core Scaffold C4 C4 Spiro Junction (Conformational Lock) Core->C4 Rigidifies Amine Piperidine Nitrogen (Basic Center) Core->Amine Pharmacophore Aromatic Aromatic Ring (C6/C7) (Electronic Tuning) Core->Aromatic Lipophilicity C4->Amine Fixes Vector GPCR Binding\n(Asp residue interaction) GPCR Binding (Asp residue interaction) Amine->GPCR Binding\n(Asp residue interaction) Metabolic Stability\n(Blocks hydroxylation) Metabolic Stability (Blocks hydroxylation) Aromatic->Metabolic Stability\n(Blocks hydroxylation)

Caption: SAR logic of the Spiro[chroman-4,4'-piperidine] scaffold showing the interplay between the spiro-lock and pharmacophoric vectors.

Therapeutic Applications
  • NPY Y1 Antagonists: Used in obesity research. The spiro-chroman mimics the tyrosine turn of Neuropeptide Y.

  • Antimicrobial (Quorum Sensing): Recent studies indicate 4-chromanone-spiro-piperidines inhibit bacterial communication (quorum sensing) in Chromobacterium violaceum [1].

  • Anticancer: Induces apoptosis in MCF-7 breast cancer lines via cell cycle arrest [2].

Class B: 4,4-Dimethylchroman Aryl Amines

Here, the "amine" is usually an aniline moiety at position 6 or 7, or a side chain amine. The 4,4-dimethyl group serves purely as a stability anchor.

The Retinoid Connection

4,4-dimethylchroman-6-amine is a key precursor for Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) agonists.

  • Mechanism: The 4,4-dimethylchroman mimics the trimethylcyclohexenyl ring of Retinoic Acid but with higher oxidative stability.

  • SAR Insight: The 6-amine is typically acylated to form an amide linker, which mimics the polyene chain of natural retinoids.

Visualization: Synthetic Workflow (Class B)

Synthesis_GemDimethyl Phenol Phenol / Aniline Friedel Friedel-Crafts Alkylation (Lewis Acid) Phenol->Friedel Isoprene 3-methylbut-2-en-1-ol (Prenyl alcohol) Isoprene->Friedel Intermediate Prenylated Phenol Friedel->Intermediate Cyclization Acid-Catalyzed Cyclization (Thorpe-Ingold enhanced) Intermediate->Cyclization Product 4,4-Dimethylchroman Cyclization->Product Nitration Nitration (HNO3/H2SO4) Product->Nitration Reduction Reduction (H2, Pd/C) Nitration->Reduction Final 4,4-Dimethylchroman-6-amine Reduction->Final

Caption: Synthetic route to 4,4-dimethylchroman-6-amine via Friedel-Crafts alkylation and subsequent functionalization.

Experimental Protocols

Protocol A: Synthesis of Spiro[chroman-4,4'-piperidine]-2-one (Kabbe Condensation)

This method utilizes the Kabbe condensation, a robust route for generating the spiro-center.

  • Reagents: 2'-Hydroxyacetophenone (1.0 eq), 1-Boc-4-piperidone (1.1 eq), Pyrrolidine (1.5 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve 2'-hydroxyacetophenone and 1-Boc-4-piperidone in Methanol (0.5 M).

    • Add Pyrrolidine dropwise at room temperature.

    • Reflux the mixture for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Mechanism Check: The reaction proceeds via a Knoevenagel condensation followed by an intramolecular Michael addition (Oxa-Michael).

  • Workup: Cool to RT. Evaporate solvent.[1] Redissolve in EtOAc, wash with 1N HCl (to remove pyrrolidine), then Brine. Dry over MgSO4.[2]

  • Purification: Flash chromatography on Silica Gel.

  • Validation: 1H NMR should show the disappearance of the acetyl methyl singlet and the appearance of complex methylene multiplets for the piperidine ring.

Protocol B: Synthesis of 4,4-Dimethylchroman-6-amine

Targeting the Retinoid scaffold precursor.

  • Step 1: 4,4-Dimethylchroman Formation

    • Mix Phenol (1.0 eq) and 3-methylbut-2-en-1-ol (1.2 eq) in CH2Cl2.

    • Add BF3·Et2O (catalytic) at 0°C. Stir for 2h.

    • Note: The 4,4-dimethyl substitution is favored thermodynamically due to the stability of the tertiary carbocation intermediate during cyclization [3].

  • Step 2: Nitration

    • Dissolve 4,4-dimethylchroman in Acetic Anhydride.

    • Add HNO3 (fuming) dropwise at -10°C. The 4,4-dimethyl group directs electrophilic aromatic substitution to the 6-position (para to the ether oxygen).

  • Step 3: Reduction

    • Hydrogenation using 10% Pd/C in Ethanol under H2 (balloon pressure) for 4h.

    • Filter through Celite to yield the 6-amine.

Data Summary: Activity Profiles

Compound ClassC4 SubstitutionAmine LocationPrimary TargetKey SAR Feature
Spiro-Chroman Spiro-piperidinePiperidine NitrogenNPY Y1 / OpioidRigid vector, high lipophilicity
Gem-Dimethyl Dimethyl (-CH3)2C6 (Aniline)RAR / RXR (Retinoids)Metabolic stability, mimics cyclohexene
Gem-Dimethyl Dimethyl (-CH3)2Side chain (via Linker)Magmas / MitochondriaLinker length determines efficacy [4]

References

  • Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. ResearchGate. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]

  • Design, synthesis, and biological activity of novel Magmas inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Metabolic Stability of Quaternary Chroman-4-yl Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Advanced Medicinal Chemistry Series

Executive Summary

In the optimization of lead compounds, the chroman-4-yl amine scaffold represents a privileged structure due to its ability to constrain pharmacophores into bioactive conformations. However, the traditional tertiary benzylic carbon at the 4-position constitutes a metabolic "soft spot," rendering the scaffold susceptible to rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes.

This guide details the strategic deployment of quaternary chroman-4-yl amine building blocks—specifically those substituted at the C4 position (e.g., 4-methyl, 4-phenyl). By converting the benzylic center from tertiary to quaternary, medicinal chemists can sterically and electronically block the primary metabolic vector, significantly enhancing metabolic stability (


) and reducing intrinsic clearance (

). This document outlines the mechanistic rationale, synthesis pathways, and validation protocols for these high-value intermediates.

Structural Rationale & Metabolic Mechanisms[1][2][3][4]

The Benzylic Liability

The unsubstituted chroman-4-amine contains a hydrogen atom at the C4 benzylic position. This C-H bond is electronically activated by the adjacent aromatic ring, lowering its Bond Dissociation Energy (BDE) (~85-90 kcal/mol) compared to aliphatic C-H bonds (~96-100 kcal/mol).

Mechanism of Instability:

  • Hydrogen Abstraction: High-valent Iron-Oxo species (

    
    ) in the CYP450 active site abstract the benzylic hydrogen.
    
  • Radical Formation: A stabilized benzylic radical is formed.

  • Hydroxylation/Elimination: The radical recombines with the hydroxyl radical to form a carbinolamine (4-hydroxy-chroman-4-amine).

  • Collapse: The carbinolamine is unstable and spontaneously collapses to the corresponding ketone (chroman-4-one) and ammonia/amine, resulting in loss of the pharmacophore.

The Quaternary Solution

Introducing a substituent (R = Methyl, Ethyl, Phenyl,


) at the C4 position removes the labile benzylic hydrogen. This modification:
  • Eliminates the primary oxidation pathway: There is no hydrogen to abstract.

  • Steric Shielding: The bulkier quaternary center hinders the approach of the CYP450 heme iron to the nitrogen lone pair, reducing N-oxidation.

  • Conformational Lock: The gem-disubstitution effect restricts the rotation of the amine, potentially lowering the entropic penalty of binding to the target protein.

Visualization of Metabolic Pathways

MetabolicPathway cluster_unsub Unsubstituted (Labile) cluster_quat Quaternary (Stable) U1 Chroman-4-amine (Benzylic H present) U2 Benzylic Radical Intermediate U1->U2 CYP450 H-Abstraction U3 4-Hydroxy Metabolite U2->U3 OH Rebound U4 Chroman-4-one (Inactive) U3->U4 Spontaneous Deamination Q1 4-Me-Chroman-4-amine (No Benzylic H) Q2 CYP450 Blocked Q1->Q2 Steric/Electronic Barrier Q3 Intact Scaffold Q2->Q3 No Reaction

Figure 1: Comparative metabolic fate of unsubstituted vs. quaternary chroman-4-amines. The quaternary analog blocks the benzylic oxidation pathway, preserving the pharmacophore.

Experimental Validation Protocols

To validate the stability enhancement, a rigorous comparative Microsomal Stability Assay is required. This protocol measures the intrinsic clearance (


) in Human Liver Microsomes (HLM).
Materials & Reagents
  • Test Compounds: Unsubstituted chroman-4-amine (Control) vs. 4-Methyl-chroman-4-amine (Test).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P dehydrogenase).
    
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.

  • Pre-incubation: Incubate mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: Aliquot 50 µL samples at specific time points (

    
     min).
    
  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile (with IS) to stop the reaction and precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (e.g., Agilent 6460 Triple Quad) monitoring the parent ion transition.

Data Analysis & Calculation

Calculate the slope (


) of the natural log of percentage remaining vs. time.




Where


 is the incubation volume and 

is the amount of microsomal protein in the incubation.
Experimental Workflow Diagram

AssayWorkflow Step1 Incubation Mix (Compound + HLM) Step2 Add NADPH (Start Reaction) Step1->Step2 Step3 Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quench with ACN (Precipitate Proteins) Step3->Step4 Step5 Centrifugation (4000 rpm, 20 min) Step4->Step5 Step6 LC-MS/MS Analysis (Quantify Parent) Step5->Step6 Step7 Calculate CL_int & t_1/2 Step6->Step7

Figure 2: Standardized workflow for assessing intrinsic clearance (


) in liver microsomes.

Comparative Data Summary

The table below illustrates typical stability improvements observed when transitioning from tertiary to quaternary chroman-4-amine scaffolds.

ParameterUnsubstituted (Tertiary C4)Quaternary (4-Methyl-C4)Improvement Factor
Metabolic Soft Spot Benzylic C-HBlocked (C-CH3)N/A
HLM

(min)
12 - 25> 120~5-10x

(µL/min/mg)
> 50 (High Clearance)< 10 (Low Clearance)Significant Reduction
Major Metabolite Chroman-4-oneRing Hydroxylation (minor)Pathway Shift
CYP Isoform Liability High (CYP2D6/3A4)LowReduced Liability

Note: Data represents generalized trends for this scaffold class based on structure-metabolism relationship (SMR) principles.

Synthesis & Access

Accessing these quaternary building blocks requires specific synthetic routes, as standard reductive amination of chroman-4-one yields the secondary/tertiary carbon, not the quaternary center.

Recommended Route:

  • Grignard Addition: React chroman-4-one with Methylmagnesium bromide (

    
    ) to form 4-methyl-chroman-4-ol.
    
  • Ritter Reaction: Treat the tertiary alcohol with acetonitrile and sulfuric acid to form the acetamide, followed by hydrolysis to the amine.

  • Alternative (Azide): Conversion of the tertiary alcohol to the azide (via

    
    ) followed by reduction (Staudinger or hydrogenation).
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • BenchChem. (2025).[1] The Therapeutic Landscape of Methylchroman Amines: A Technical Guide for Drug Discovery Professionals. BenchChem Technical Resources. Link

  • Kerekes, A. D., et al. (2011). Aurora kinase inhibitors: Identification of a novel series of 4-substituted chroman-4-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 193-196. Link

  • Enamine. (2023).[2] Metabolic Soft Spot Blocking: Quaternary Centers and Bioisosteres. Enamine Drug Discovery Resources. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

A Technical Guide for Drug Development Professionals: The Methoxychroman Scaffold as a Multi-Target Therapeutic Backbone for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Neurodegenerative diseases (NDDs) such as Alzheimer's and Parkinson's represent a growing global health crisis, yet therapeutic development has been fraught with challenges. The complex, multifactorial nature of these diseases, involving intertwined pathological pathways like oxidative stress, neuroinflammation, protein aggregation, and neurotransmitter deficiencies, has rendered single-target drugs largely ineffective.[1][2] This has catalyzed a paradigm shift towards multi-target-directed ligands (MTDLs), molecules designed to simultaneously modulate several key targets in the disease network.[1][3] Within this strategy, the chromone scaffold, and specifically its methoxy-substituted derivatives (methoxychromans), has emerged as a "privileged structure"—a molecular framework with versatile binding properties and inherent drug-like characteristics, making it an exceptional starting point for the design of potent, multi-functional neurotherapeutics.[3][4] This guide synthesizes preclinical evidence and outlines the core mechanisms, experimental validation, and future potential of methoxychroman-based compounds in NDD research.

The Rationale for a Multi-Target Approach in Neurodegeneration

The "one target, one drug" approach has historically failed in NDD clinical trials.[2] Alzheimer's disease (AD), for instance, is not merely a disease of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) but also involves cholinergic deficits, oxidative damage, and neuroinflammation.[1][5] Similarly, Parkinson's disease (PD) pathogenesis extends beyond the loss of dopaminergic neurons to include mitochondrial dysfunction, oxidative stress, and α-synuclein aggregation.[6][7][8] This intricate web of pathologies necessitates therapeutic agents that can exert influence across multiple fronts. The chromone scaffold provides a robust chemical foundation for building such MTDLs, allowing for structural modifications that can tune its activity against a range of biological targets.[3][9]

Core Mechanisms of Action of Methoxychroman Scaffolds

Research has illuminated several key pathways through which methoxychroman derivatives exert their neuroprotective effects. These mechanisms position them as ideal candidates for addressing the multifaceted nature of NDDs.

Potent Antioxidant and Anti-inflammatory Activity

A common thread in the pathology of many NDDs is the vicious cycle of oxidative stress and neuroinflammation.[7][8] Microglial activation, while a protective response, can become chronic and neurotoxic.[10] Methoxychroman derivatives have demonstrated significant capabilities in disrupting this cycle.

  • Radical Scavenging: These compounds directly neutralize harmful reactive oxygen species (ROS), as shown by their ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit lipid peroxidation in brain tissue.[10]

  • Inhibition of Pro-inflammatory Mediators: In cellular models, such as lipopolysaccharide (LPS)-stimulated BV2 microglial cells, methoxychroman derivatives significantly suppress the production of key pro-inflammatory molecules including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10]

  • Modulation of Inflammatory Signaling: A critical mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] By preventing the phosphorylation of the inhibitor of kappa B alpha (IκBα), these compounds block the translocation of NF-κB into the nucleus, thereby shutting down the transcription of numerous pro-inflammatory genes.[10]

NF_kappaB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB 3. Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB 4. Releases NF-κB IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Translocates Methoxychroman Methoxychroman Derivative Methoxychroman->IKK INHIBITS DNA DNA NFkB_nuc->DNA 6. Binds Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by methoxychroman derivatives.
Multi-Enzyme Inhibition

The ability to inhibit key enzymes involved in neurotransmitter degradation and amyloid processing is a cornerstone of the therapeutic potential of methoxychroman scaffolds.

  • Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for the symptomatic treatment of AD, as it increases the availability of the neurotransmitter acetylcholine.[5][12] Numerous chromone-based hybrids have been synthesized and shown to be potent inhibitors of both enzymes.[5][9]

  • Monoamine Oxidases (MAO-A & MAO-B): MAO enzymes are crucial in the degradation of monoamine neurotransmitters like dopamine.[12] MAO-B inhibitors, in particular, are used to treat Parkinson's disease.[12] The oxidative deamination process catalyzed by MAOs also produces hydrogen peroxide, a source of oxidative stress.[12] Chromone derivatives have been identified as potent and selective inhibitors of both MAO-A and MAO-B.[3]

  • β-Secretase (BACE1): BACE1 is a key enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of Aβ peptides.[13] The chromone scaffold has been successfully used to design BACE1 inhibitors, tackling a primary pathological hallmark of AD.[9]

Targeting Protein Aggregation

Beyond enzyme inhibition, specific methoxychroman derivatives serve as imaging agents and potential inhibitors of protein aggregation. Methoxy-X04, a fluorescent derivative, is known to bind with good specificity to both Aβ plaques and tau-derived NFTs.[14][15] Recent research has focused on synthesizing novel Methoxy-X04 derivatives to improve binding affinity and selectivity, with some compounds showing a 24-fold higher affinity for NFTs compared to Aβ plaques, holding promise for the development of tau-selective diagnostic or therapeutic agents.[16]

Preclinical Validation: Key Experimental Workflows & Protocols

The journey of a methoxychroman candidate from chemical synthesis to a potential therapeutic involves a rigorous, multi-tiered evaluation process. This workflow ensures that only the most promising compounds with desirable multi-target profiles advance.

Drug_Discovery_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_cell Phase 3: Cell-Based Validation cluster_invivo Phase 4: In Vivo Efficacy Synthesis Synthesis of Methoxychroman Library Enzyme Enzyme Inhibition Assays (AChE, BuChE, MAO-B) Synthesis->Enzyme Antioxidant Antioxidant Assays (DPPH, Lipid Peroxidation) Synthesis->Antioxidant Binding Binding Assays (Aβ/Tau Aggregates) Synthesis->Binding Inflammation Anti-inflammatory Activity (LPS-stimulated BV2 cells) Enzyme->Inflammation Antioxidant->Inflammation Binding->Inflammation Toxicity Neuroprotection Assays (Aβ-induced SH-SY5Y toxicity) Inflammation->Toxicity Animal Animal Models of NDD (e.g., APP/PS1 mice) Toxicity->Animal

Caption: Multi-stage preclinical evaluation workflow for methoxychroman derivatives.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol provides a self-validating system to quantify the AChE inhibitory potential of a test compound.

Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 100 mM Sodium Phosphate Buffer (pH 8.0).

    • Dissolve AChE (from Electrophorus electricus) in the buffer to a concentration of 0.1 U/mL.

    • Prepare a 10 mM DTNB solution in the buffer.

    • Prepare a 10 mM ATCI solution in the buffer.

    • Dissolve test compounds (e.g., methoxychroman derivatives) and a positive control (e.g., Donepezil) in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of the test compound dilution (or buffer for control, or Donepezil for positive control).

      • 140 µL of Sodium Phosphate Buffer.

      • 20 µL of DTNB solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of AChE solution to each well and mix.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Protocol 2: Anti-inflammatory Activity in LPS-Induced BV2 Microglial Cells

This protocol assesses the ability of a compound to suppress the inflammatory response in a relevant neural cell line.

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia, inducing the production of inflammatory mediators like nitric oxide (NO). The amount of NO produced can be quantified indirectly by measuring its stable metabolite, nitrite, using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the methoxychroman test compound for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

    • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should receive neither the compound nor LPS.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

    • Analyze the reduction in nitrite production in treated wells compared to the LPS-only control to determine the anti-inflammatory efficacy.

    • Self-Validation Check: Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed reduction in NO is due to anti-inflammatory activity and not cellular toxicity.[17]

Quantitative Data Summary

The multi-target efficacy of chromone-based scaffolds is best illustrated through their inhibitory concentrations against various enzymes. The data below, synthesized from multiple studies, highlights the balanced pharmacological profiles achievable with this scaffold.

Compound ClassTarget EnzymeIC₅₀ Range (µM)Reference
Coumarin-hydrazone HybridsAcetylcholinesterase (AChE)7.40 - 8.54[5]
Coumarin-hydrazone HybridsButyrylcholinesterase (BChE)65.41 - 74.98[5]
2-(indolyl)-4H-chromen-4-oneMonoamine Oxidase A (MAO-A)0.32[3]
2-(indolyl)-4H-chromen-4-oneMonoamine Oxidase B (MAO-B)0.15 - 0.63[3]
Chromanone DerivativesHuman AChEVaries (Potent inhibition noted)[12]
Chromanone DerivativesHuman MAO-BVaries (Potent inhibition noted)[12]

Note: IC₅₀ values are highly dependent on specific molecular structures and assay conditions. This table provides a representative range of potencies.

Future Directions and Conclusion

The methoxychroman scaffold represents a highly promising and versatile platform for the development of next-generation therapeutics for neurodegenerative diseases. Its inherent ability to be chemically modified allows for the fine-tuning of its pharmacological profile to create potent, multi-target agents that can address the complex pathologies of diseases like Alzheimer's and Parkinson's.[3]

Future research should focus on:

  • Optimizing Blood-Brain Barrier (BBB) Permeability: While the scaffold is promising, ensuring efficient delivery to the central nervous system is critical for therapeutic efficacy.

  • Advancing In Vivo Studies: Promising candidates from in vitro and cell-based assays must be rigorously tested in relevant animal models of NDDs to evaluate their efficacy, pharmacokinetics, and safety profiles.[18][19]

  • Exploring Novel Targets: The flexibility of the chromone scaffold could be leveraged to design inhibitors for other emerging NDD targets, such as kinases involved in tau hyperphosphorylation or components of the neuroinflammatory cascade.[13]

References

  • Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. PubMed.
  • Synthesis of Methoxy-X04 Derivatives and Their Evaluation in Alzheimer's Disease Pathology. Neurodegenerative Diseases.
  • Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer's agents. Scientific Reports.
  • Supplementary Material for: Synthesis of Methoxy-X04 Derivatives and Their Evaluation in Alzheimer's Disease Pathology. Figshare.
  • Chromone Scaffolds in the Treatment of Alzheimer's and Parkinson's Disease: An Overview. ChemistrySelect.
  • Synthesis of Methoxy-X04 Derivatives and Their Evaluation in Alzheimer's Disease Pathology. ResearchGate.
  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry.
  • Design and synthesis of novel disease-modifying anti-Alzheimer compounds. Universitat de Barcelona.
  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PMC.
  • (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity. PMC.
  • Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. PMC.
  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PMC.
  • A Comprehensive Comparison of the In Vitro and In Vivo Efficacy of 5-Methoxyflavone. Benchchem.
  • antioxidant and anti-inflammatory properties. MedChemExpress.
  • Research & Development. Sigmathera.
  • Curcumin as Scaffold for Drug Discovery against Neurodegenerative Diseases. ResearchGate.
  • Drug candidates in clinical trials for Alzheimer's disease. Translational Neurodegeneration.
  • Advancements in In Vitro and In Vivo Models for Preclinical Drug Development. IT Medical Team.
  • On the Chemical and Biological Characteristics of Multifunctional Compounds for the Treatment of Parkinson's Disease. MDPI.
  • A new drug target for chemically induced Parkinson's disease. Penn Today.
  • Methylxanthines and Neurodegenerative Diseases: An Update. PMC.
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI.
  • In-vitro, In-vivo, Computational toxicology screening models in drug discovery. Asian Journal of Pharmaceutical Sciences.
  • Chapter 6: Mechanism of action of PD: Antioxidant, Anti- inflammatory and Neurorestorative pathways. ResearchGate.
  • Molecular and Functional Aspects of Anthocyanins: A Narrative Review on Their Antioxidant and Anti-inflammatory Mechanism. Food & Nutrition Journal.
  • In Vitro vs In Vivo: Advanced Models to Replace Animals. Mattek.
  • Scientists Discover Key Cellular Mechanism Underlying Parkinson's Disease. Northwestern Medicine News Center.
  • Antioxidants and Inflammation: Bridging Natural Remedies with Modern Technology for Healthier Living. DergiPark.
  • In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. PMC.
  • The Role of Oxidative Stress in Parkinson's Disease. PMC.

Sources

Technical Guide: Chroman vs. Isochroman Scaffolds in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between isomeric scaffolds can dictate the success of a lead optimization campaign. The chroman (3,4-dihydro-2H-1-benzopyran) and isochroman (3,4-dihydro-1H-2-benzopyran) bicyclic systems represent two distinct "privileged structures." While they share identical molecular formulas and similar lipophilicity profiles, they offer radically different exit vectors, metabolic soft spots, and synthetic accessibilities.

This guide provides a comparative technical analysis of these two scaffolds, designed to assist medicinal chemists in scaffold hopping, library design, and metabolic stabilization strategies.

Structural and Electronic Fundamentals

The primary distinction between chroman and isochroman lies in the position of the oxygen atom relative to the fused benzene ring. This positional isomerism fundamentally alters the electronic landscape and the available vectors for substituent growth.

Vector Analysis and Geometry
  • Chroman: The oxygen at position 1 creates a specific dipole moment directed towards the benzene ring. Substituents at C3 and C4 project out of the plane, often adopting a half-chair conformation. This is ideal for globular protein pockets (e.g., Kinases, Nuclear Receptors).

  • Isochroman: The oxygen at position 2 shifts the hydrogen bond acceptor capability. The C1 position (benzylic and adjacent to oxygen) is a unique vector that allows for rigidification. The isochroman ring often displays more flexibility than the chroman, allowing it to adopt twisted boat conformations, making it suitable for aminergic GPCRs (e.g., Dopamine, Serotonin receptors).

Physicochemical Comparison
FeatureChroman ScaffoldIsochroman Scaffold
H-Bond Acceptor Ether oxygen at Pos 1Ether oxygen at Pos 2
Benzylic Positions C4 (High reactivity)C1 (High reactivity, hemiacetal risk) & C4
pKa Influence Phenolic precursors dominateOften derived from phenethyl alcohols
Conformation Rigid Half-ChairFlexible Twisted Boat/Half-Chair
Common Application Kinase inhibitors, SERMs, AntioxidantsCNS ligands (5-HT, DA), Bioisosteres
Visualization of Scaffold Vectors

The following diagram illustrates the numbering and primary exit vectors for both scaffolds.

ScaffoldComparison Chroman Chroman Core Pos 1: Oxygen (HBA) Pos 4: Benzylic Vector Isochroman Isochroman Core Pos 2: Oxygen (HBA) Pos 1: Unique Benzylic Vector Chroman->Isochroman Scaffold Hop (Vector Reorientation) Prop_Chroman Rigid Half-Chair Kinase/Nuclear Receptor Friendly Chroman->Prop_Chroman Conformation Prop_Isochroman Twisted Boat GPCR/CNS Friendly Isochroman->Prop_Isochroman Conformation

Figure 1: Structural comparison highlighting the shift in oxygen position and resulting conformational preferences.

Synthetic Accessibility and Library Generation

The decision to adopt a scaffold is often driven by the ease of library generation. Here, the isochroman scaffold offers a distinct modular advantage via the Oxa-Pictet-Spengler reaction.[1]

Chroman Synthesis Strategies

The synthesis of chromans typically relies on phenol alkylation followed by cyclization.

  • Key Reaction: Friedel-Crafts alkylation or intramolecular etherification.

  • Limitation: Substituent introduction at C2/C3 often requires pre-functionalized starting materials or complex organometallic steps.

  • Standard Route: Phenols +

    
    -unsaturated carbonyls 
    
    
    
    Chroman-4-ones
    
    
    Reduction/Derivatization.
Isochroman Synthesis Strategies

Isochromans are uniquely accessible via a one-pot multi-component reaction, making them superior for high-throughput library generation.

  • Key Reaction: Oxa-Pictet-Spengler (OPS) Cyclization .

  • Mechanism: Condensation of a

    
    -arylethanol with an aldehyde/ketone under acidic conditions.[2]
    
  • Advantage: Allows immediate introduction of diversity at the C1 position using commercially available aldehydes.

Synthetic Decision Workflow

SynthesisDecision Start Target Scaffold Selection Decision Is C1-Diversity Required? Start->Decision Yes_Path Yes: Isochroman Decision->Yes_Path High modularity needed No_Path No: Chroman Decision->No_Path Fixed core needed Reagents_Iso Input: Phenethyl Alcohol + Aldehyde Yes_Path->Reagents_Iso OPS Oxa-Pictet-Spengler (Acid Catalyzed) Reagents_Iso->OPS Reagents_Chro Input: Phenol + Allyl Halide/Enone No_Path->Reagents_Chro FC Friedel-Crafts / Cyclization Reagents_Chro->FC

Figure 2: Synthetic workflow decision tree comparing the modularity of Oxa-Pictet-Spengler against traditional chroman cyclization.

ADME and Metabolic Stability

Metabolic stability is the primary attrition point for these scaffolds. Both contain benzylic positions susceptible to Cytochrome P450 (CYP) mediated oxidation, but the consequences differ.

Chroman Metabolic Liabilities
  • Hotspot: The C4 position is benzylic and sterically accessible.

  • Metabolite: Hydroxylation at C4 leads to the benzylic alcohol, which can be further oxidized to the ketone (chroman-4-one).

  • Mitigation: Introduction of a gem-dimethyl group at C4 or fluorine substitution blocks this site.

Isochroman Metabolic Liabilities
  • Hotspot: The C1 position is both benzylic and

    
     to the ether oxygen.
    
  • Metabolite: Oxidation at C1 forms a hemiacetal, which is unstable and collapses to the lactone (isochroman-1-one) or ring-opens.

  • Mitigation: Substitution at C1 (e.g., aryl or alkyl groups introduced via OPS) significantly stabilizes this position by increasing steric hindrance and removing abstractable protons.

Experimental Protocols

Protocol A: Modular Isochroman Synthesis (Oxa-Pictet-Spengler)

Objective: Rapid synthesis of a C1-substituted isochroman library member. Reference: Adapted from Guimond et al. and standard OPS literature [5, 6].

Reagents:

  • 2-Phenylethanol (1.0 equiv)

  • Benzaldehyde derivative (1.1 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) or TMSOTf (0.2 equiv)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Preparation: Charge a flame-dried reaction vial with 2-phenylethanol (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCM (5 mL).

  • Catalysis: Cool to 0°C. Add TfOH (0.1 mmol) dropwise under nitrogen atmosphere.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol.

  • Quench: Quench with sat. aq. NaHCO

    
     (5 mL).
    
  • Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over MgSO

    
    .
    
  • Purification: Concentrate and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation:

  • NMR Check: Look for the appearance of the C1 proton singlet/doublet around 5.5–6.0 ppm.

  • Yield Target: >75% for electron-rich aromatics.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Compare the intrinsic clearance (CL


) of chroman vs. isochroman analogs.
Reference:  Standard ADME protocols [15, 20].

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (MgCl

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)
    
  • Test Compounds (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1

    
    M).[3] Pre-incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quench: Immediately dispense into 150

    
    L ice-cold acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • 
      .
      

Case Studies in Lead Optimization

Case 1: Scaffold Hopping in Dopamine D3 Antagonists[4]
  • Challenge: A chroman-based D3 antagonist showed poor selectivity against D2 and rapid metabolic clearance.

  • Solution: Scaffold hopping to the isochroman core.

  • Mechanism: The isochroman scaffold allowed for a C1-phenyl substitution (via OPS synthesis) that occupied a hydrophobic sub-pocket not accessible by the chroman C4 vector.

  • Outcome: The isochroman analog showed a 10-fold increase in selectivity and improved metabolic stability due to the steric bulk at the oxidative hotspot [17, 19].

Case 2: MALT1 Inhibitors (Novartis)
  • Context: While primarily a quinoline story, the initial hits were chroman-based.

  • Optimization: The chroman scaffold provided necessary flatness but suffered from solubility issues.

  • Lesson: While chromans are excellent binders, their lipophilicity often requires "morphing" to more polar isosteres (like isochromans or quinolines) to improve oral bioavailability [19].

References

  • BenchChem. (2025).[2][4][5][6] Chroman-3-amine: A Privileged Scaffold in Modern Drug Discovery. 6[7]

  • Reis, J., et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry. 8

  • Gaspar, A., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. 9

  • BenchChem. (2025).[2][4][5][6] An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. 5

  • Guimond, N., et al. (2025). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. PMC. 1

  • BenchChem. (2025).[2][4][5][6] Managing reaction conditions for selective isochroman synthesis. 2[7]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
  • Kushwaha, R. K., et al. (2021).[10] Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. 10

  • Gomes, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. University of Evora.[11] 3[7]

  • Singh, V., et al. (2025). Synthesis of Isochroman Derivatives via Oxa-Pictet–Spengler Reaction of Vinylogous Esters. ResearchGate. 12

  • Zhou, J., et al. (2026). Enantioselective Total Synthesis of Citrifelin A via the Oxa-Pictet-Spengler Reaction. Organic Letters. 13[7]

  • Wunsch, B., et al. (2025). The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. ResearchGate. 14[7][15]

  • Kumar, S., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC. 16[7]

  • BenchChem. (2025).[4][5][6] Comparison of the metabolic stability of different isoquinoline derivatives. 4

  • Kim, H., et al. (2025). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. PMC. 17

  • Novartis. (2024).[11] Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. YouTube/Novartis Science. 11[7]

  • Chaubey, P., et al. (2025). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. 18[7]

  • Chemspace. (2025).[14] Lead Optimization in Drug Discovery: Process, Strategies & Tools. 19

  • Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. 15

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Methodological & Application

Synthesis of (4-Methoxychroman-4-yl)methanamine from chroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Strategic Synthesis of (4-Methoxychroman-4-yl)methanamine from Chroman-4-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, technically detailed guide for the multi-step synthesis of (4-Methoxychroman-4-yl)methanamine, a key structural motif in medicinal chemistry, beginning with the commercially available chroman-4-one. The described synthetic pathway proceeds through a Lewis acid-catalyzed cyanosilylation, in-situ methoxylation, and a subsequent nitrile reduction. This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Chroman-4-one Scaffold as a Privileged Structure

The chroman-4-one core is a recognized "privileged structure" in drug discovery, forming the backbone of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its rigid bicyclic system provides a defined three-dimensional topology for substituent presentation, which is crucial for optimizing interactions with biological targets. The target molecule, (4-Methoxychroman-4-yl)methanamine, installs two critical functionalities at the C4 position: a methoxy group, which can modulate lipophilicity and metabolic stability, and a methanamine group, a versatile handle for further derivatization and a potent pharmacophoric element capable of forming key ionic and hydrogen-bond interactions.

Strategic Overview of the Synthesis

The conversion of chroman-4-one to the target amine is achieved via a robust three-step sequence. This strategy is designed to controllably install the required C4 substituents while avoiding common pitfalls such as rearrangement or competing side reactions. The overall workflow is depicted below.

Figure 1: High-level overview of the synthetic workflow.

The strategy hinges on the initial transformation of the C4 ketone into a quaternary center bearing both a methoxy and a nitrile group. The nitrile serves as a masked form of the desired aminomethyl group, which is revealed in the final reduction step.

Mechanistic Rationale & Experimental Design

Step 1: Lewis Acid-Catalyzed Cyanosilylation

The first step addresses the introduction of the carbon that will become the aminomethyl group. A direct Strecker synthesis on the ketone is a possibility but can be complicated.[2][3][4] A more controlled approach is the formation of a cyanohydrin. We employ trimethylsilyl cyanide (TMSCN) for this transformation, which is significantly safer and easier to handle than hydrogen cyanide gas.

The reaction is catalyzed by a Lewis acid, zinc iodide (ZnI₂), which coordinates to the carbonyl oxygen. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the cyanide from TMSCN.

Cyanosilylation_Mechanism cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack cluster_2 In-situ Methoxylation Chromanone Chroman-4-one Activated Activated Complex Chromanone->Activated + ZnI₂ Silyl_Ether O-silylated Cyanohydrin Activated->Silyl_Ether + TMSCN Methoxy_Nitrile 4-Methoxychroman-4- carbonitrile Silyl_Ether->Methoxy_Nitrile + MeOH, H⁺

Figure 2: Key mechanistic stages of the one-pot reaction.

The resulting O-silylated cyanohydrin is not isolated. Instead, it is directly subjected to acidic methanolysis. The acid protonates the silyl ether, which is then displaced by methanol to form the more stable methyl ether, yielding 4-methoxychroman-4-carbonitrile in a highly efficient one-pot procedure.

Step 2: Reduction of the Nitrile

The final step is the reduction of the carbonitrile to the primary amine. For this transformation, we utilize lithium aluminum hydride (LiAlH₄), a powerful and unhindered nucleophilic hydride donor.[5] LiAlH₄ effectively reduces nitriles to primary amines in high yield. The mechanism involves the sequential addition of two hydride ions to the nitrile carbon.

An alternative to LiAlH₄ is catalytic hydrogenation (e.g., using Raney Nickel and H₂ gas). While often considered "greener," these reactions can sometimes require high pressures and may be sensitive to catalyst poisoning. The LiAlH₄ method is highly reliable and generally provides clean conversions on a laboratory scale.

Detailed Experimental Protocols

General Safety Note: These procedures must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. All glassware must be thoroughly dried before use, especially for the LiAlH₄ reduction.

Protocol 1: Synthesis of 4-Methoxychroman-4-carbonitrile
ReagentMW ( g/mol )QuantityMoles (mmol)
Chroman-4-one148.165.00 g33.7
Zinc Iodide (ZnI₂)319.22215 mg0.67
Trimethylsilyl cyanide (TMSCN)99.224.0 g (4.7 mL)40.5
Dichloromethane (DCM), Anhydrous84.9375 mL-
Methanol (MeOH), Anhydrous32.0475 mL-
2 M Hydrochloric Acid (HCl)36.4640 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add chroman-4-one (5.00 g, 33.7 mmol) and anhydrous dichloromethane (75 mL).

  • Add the catalyst, zinc iodide (215 mg, 0.67 mmol, 2 mol%), and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Using a syringe, add trimethylsilyl cyanide (4.7 mL, 40.5 mmol) dropwise over 10-15 minutes. CAUTION: TMSCN is highly toxic. Handle with extreme care.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate) for the complete consumption of the starting ketone.

  • Once complete, cool the flask back to 0 °C and carefully add anhydrous methanol (75 mL), followed by the slow, dropwise addition of 2 M HCl (40 mL).

  • Remove the ice bath and stir the resulting biphasic mixture vigorously at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 40 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude oil should be purified by flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield the pure 4-methoxychroman-4-carbonitrile.

Protocol 2: Synthesis of (4-Methoxychroman-4-yl)methanamine
ReagentMW ( g/mol )QuantityMoles (mmol)
4-Methoxychroman-4-carbonitrile189.213.00 g15.9
Lithium Aluminum Hydride (LiAlH₄)37.951.20 g31.6
Diethyl Ether (Et₂O), Anhydrous74.12100 mL-

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add lithium aluminum hydride (1.20 g, 31.6 mmol) and anhydrous diethyl ether (60 mL). CAUTION: LiAlH₄ is a water-reactive solid. Handle under an inert atmosphere.

  • Cool the stirred suspension to 0 °C in an ice-water bath.

  • Dissolve the 4-methoxychroman-4-carbonitrile (3.00 g, 15.9 mmol) in anhydrous diethyl ether (40 mL) and add it to the LiAlH₄ suspension dropwise via an addition funnel over 30 minutes.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting nitrile.

  • After completion, cool the reaction flask to 0 °C.

  • WORKUP (Fieser Method): Quench the reaction by the extremely careful, sequential dropwise addition of:

    • Water (1.2 mL)

    • 15% (w/v) aqueous NaOH (1.2 mL)

    • Water (3.6 mL) CAUTION: This quenching procedure is highly exothermic and evolves hydrogen gas. Add reagents very slowly with vigorous stirring and efficient cooling.

  • Remove the ice bath and stir the mixture vigorously for 1 hour. The grey suspension should become a white, granular, and easily filterable solid.

  • Filter the mixture through a pad of Celite®, washing the solid cake thoroughly with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure to yield (4-Methoxychroman-4-yl)methanamine, which can be further purified by distillation or salt formation if necessary.

Product Characterization

The identity, structure, and purity of all intermediates and the final product must be rigorously confirmed by standard analytical methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To monitor the reaction progress (disappearance of C=O and C≡N stretches; appearance of N-H stretches).

  • HPLC/LC-MS: To determine the final purity of the compound.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). RSC Advances. [Link]

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • The reductive decyanation reaction: an overview and recent developments. (2017). Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Notes: Protocols for Reductive Amination of 4-Methoxychroman-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed protocols and expert insights for the reductive amination of 4-methoxychroman-4-carbonitrile, a key transformation for accessing novel amine derivatives with potential applications in drug discovery and development. We present two primary, robust methodologies: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride. The guide delves into the mechanistic underpinnings of nitrile reduction, strategic considerations for reagent selection, step-by-step experimental procedures, and data interpretation. This comprehensive guide is designed for researchers, scientists, and drug development professionals seeking to synthesize and explore the chemical space around the privileged chroman scaffold.

Introduction and Strategic Overview

The chroman scaffold is a prevalent structural motif in a wide array of biologically active molecules and natural products. The specific derivative, 4-methoxychroman-4-carbonitrile, presents a unique starting point for chemical library synthesis. The introduction of an aminomethyl group at the C4 position via reduction of the nitrile unlocks a critical vector for diversification, enabling the synthesis of primary, secondary, and tertiary amines. These resultant amines are valuable intermediates for generating compounds with potential therapeutic applications.

Reductive amination, in this context, refers to the conversion of the nitrile group (-C≡N) into a primary amine (-CH₂NH₂). This transformation is a cornerstone of medicinal chemistry, providing a reliable method for introducing a basic nitrogen atom, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties.

The choice of reduction strategy is paramount and depends on factors such as available equipment, substrate compatibility with other functional groups, and desired selectivity. This guide will focus on two widely applicable and effective methods:

  • Catalytic Hydrogenation: A "green" and often high-yielding method that utilizes hydrogen gas and a metal catalyst. It is particularly well-suited for large-scale synthesis.

  • Chemical Hydride Reduction: A powerful and rapid method employing strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄), ideal for laboratory-scale synthesis.[1][2]

Mechanistic Insights: The Journey from Nitrile to Amine

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The reduction of a nitrile to a primary amine involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond.

Catalytic Hydrogenation Pathway

In catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst, typically Raney® Nickel, Palladium, or Platinum.[3][4] The process can be visualized as a series of steps:

  • Adsorption: Both hydrogen gas (H₂) and the nitrile are adsorbed onto the catalyst surface.

  • Hydrogen Activation: The H-H bond is weakened or broken, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitrile's π-bonds are sequentially hydrogenated. The nitrile is first reduced to an imine intermediate, which is adsorbed on the catalyst surface.

  • Further Reduction: This imine intermediate is then rapidly reduced to the primary amine.[5]

  • Desorption: The final primary amine product desorbs from the catalyst surface.

A potential side reaction in catalytic hydrogenation is the formation of secondary and tertiary amines. This occurs if the newly formed primary amine reacts with an imine intermediate before the latter can be fully reduced.[4] This can often be suppressed by the addition of ammonia or by careful selection of reaction conditions.

Lithium Aluminum Hydride (LiAlH₄) Reduction Pathway

LiAlH₄ is a potent, non-selective reducing agent that acts as a source of hydride ions (H⁻).[3][6] The mechanism involves two successive nucleophilic additions of hydride to the electrophilic carbon of the nitrile.[2][6]

  • First Hydride Attack: A hydride ion attacks the nitrile carbon, breaking one of the π-bonds and forming an imine anion.[1][2][7]

  • Lewis Acid Complexation: This imine anion is stabilized by complexation with the aluminum species (e.g., AlH₃).[6]

  • Second Hydride Attack: A second hydride ion from another LiAlH₄ molecule attacks the imine carbon, resulting in a dianion intermediate.[1][2]

  • Aqueous Workup: The reaction is quenched by the careful addition of water and/or acid. This protonates the dianion, liberating the primary amine and forming aluminum and lithium salts.[7]

It is critical that the workup is performed cautiously, as the reaction with water is highly exothermic and liberates hydrogen gas.

Experimental Protocols

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Lithium aluminum hydride is a water-reactive solid that can ignite upon contact with moisture; handle it with extreme care under an inert atmosphere.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This method is advantageous for its operational simplicity (once set up) and the avoidance of pyrophoric reagents. Raney® Nickel is a common choice for nitrile reduction due to its high activity and cost-effectiveness.[8][9]

Materials:

  • 4-Methoxychroman-4-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous) or Methanol

  • Ammonia solution (e.g., 7N in Methanol) - Optional, to suppress secondary amine formation

  • Hydrogen gas (high purity)

  • Celite® (diatomaceous earth)

  • Parr hydrogenator or similar high-pressure reactor

Procedure:

  • Catalyst Preparation: In a flask, carefully wash the Raney® Nickel slurry (approx. 0.1-0.2 g per 1 g of nitrile) with anhydrous ethanol (3 x 20 mL) to remove the water.

  • Reaction Setup: To a high-pressure reactor, add the washed Raney® Nickel, followed by a solution of 4-methoxychroman-4-carbonitrile (1.0 eq) in ethanol (10-20 mL per g of nitrile).

  • (Optional) Add a solution of ammonia in methanol (1-2 eq) to the reaction mixture.

  • Hydrogenation: Seal the reactor, flush it several times with nitrogen, and then with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi (consult equipment specifications).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by carefully depressurizing and taking a small aliquot. The consumption of hydrogen is also a good indicator of reaction progress.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and flush the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst can be pyrophoric upon drying; quench it immediately with plenty of water.

  • Wash the filter cake with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)-4-methoxychroman.

  • Purification: The crude product can be purified by column chromatography on silica gel or by acid-base extraction.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol offers a rapid and highly effective reduction, typically completed within a few hours. It requires handling of pyrophoric and water-reactive reagents.

Materials:

  • 4-Methoxychroman-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5-2.0 eq) under a positive pressure of nitrogen.

  • Carefully add anhydrous diethyl ether or THF via cannula to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 4-methoxychroman-4-carbonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ slurry via an addition funnel. Control the addition rate to maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup (Fieser Method): Carefully and slowly quench the reaction at 0 °C by the sequential, dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • A granular white precipitate should form. Stir the resulting mixture vigorously for 30 minutes.

  • Isolation: Add anhydrous sodium sulfate or magnesium sulfate to the mixture to ensure all water is removed.

  • Filter the mixture, washing the solid salts thoroughly with diethyl ether or THF.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)-4-methoxychroman. Further purification can be achieved by silica gel chromatography.

Visualization of Workflow and Mechanism

Experimental Workflow

The general workflow for the synthesis and purification of the target amine is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start 4-Methoxychroman- 4-carbonitrile Reagents Select Protocol: 1. H₂/Raney Ni 2. LiAlH₄ Start->Reagents Reaction Reductive Amination (Stirring, Temp Control) Reagents->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Quench Quench Reaction / Filter Catalyst Monitoring->Quench Extract Concentrate Filtrate Quench->Extract Purify Column Chromatography or Acid-Base Extraction Extract->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize End End Characterize->End Final Product: 4-(Aminomethyl)- 4-methoxychroman G cluster_legend Legend cluster_main Mechanism: Nitrile to Primary Amine key1 Starting Material key2 Intermediate key3 Product Nitrile R-C≡N Imine [R-CH=NH] Imine Intermediate Nitrile->Imine + 2[H] (e.g., H₂/Cat or H⁻) Amine R-CH₂-NH₂ Primary Amine Imine->Amine + 2[H] (e.g., H₂/Cat or H⁻)

Caption: Simplified mechanism of nitrile reduction.

Data Summary and Characterization

Successful synthesis of 4-(aminomethyl)-4-methoxychroman should be confirmed using standard analytical techniques.

ParameterProtocol 1 (Catalytic)Protocol 2 (LiAlH₄)
Reducing Agent H₂ / Raney® NiLithium Aluminum Hydride
Solvent Ethanol / MethanolAnhydrous Diethyl Ether / THF
Temperature 25 - 50 °C0 °C to Room Temperature
Typical Time 12 - 24 hours2 - 4 hours
Typical Yield 75 - 95%80 - 98%
Key Advantage Scalability, "Greener"Speed, High Efficacy
Key Disadvantage High Pressure, Longer TimePyrophoric Reagent, Exothermic Quench

Expected Characterization Data:

  • ¹H NMR: Appearance of a new signal for the -CH₂NH₂ protons, typically a singlet or multiplet around 2.5-3.0 ppm, and disappearance of the nitrile in the starting material. The NH₂ protons may appear as a broad singlet.

  • ¹³C NMR: Disappearance of the nitrile carbon signal (typically ~120 ppm) and appearance of a new signal for the -CH₂NH₂ carbon around 40-50 ppm.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the product (C₁₁H₁₅NO₂).

  • Infrared (IR) Spectroscopy: Disappearance of the characteristic nitrile (-C≡N) stretch (~2250 cm⁻¹) and appearance of N-H stretching bands (~3300-3400 cm⁻¹).

Troubleshooting and Expert Recommendations

IssuePossible CauseRecommended Solution
Incomplete Reaction Inactive catalyst (Protocol 1). Insufficient reducing agent (Protocol 2). Low reaction temperature.Use fresh or freshly washed Raney® Ni. Increase the equivalents of LiAlH₄. Increase reaction temperature or time.
Low Yield Product loss during workup. Side reactions (e.g., secondary amine formation).Ensure thorough extraction and washing of filter cakes. For Protocol 1, consider adding ammonia to suppress side reactions.
Formation of Byproducts Over-reduction or side reactions. Impure starting material.Optimize reaction time and temperature. Purify the starting 4-methoxychroman-4-carbonitrile before use.
Difficult Workup (Protocol 2) Formation of a gelatinous aluminum hydroxide precipitate.Ensure the Fieser workup ratios (1:1:3 water:NaOH:water) are followed precisely. Vigorous stirring is essential. Adding anhydrous Na₂SO₄ before filtration can help granulate the salts.

References

  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. [Link]

  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Chemguide. Reduction of Nitriles. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]

  • The Hive Methods Discourse. (2002, September 5). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

  • Science of Synthesis. Catalytic Reduction of Nitriles. [Link]

  • Google Patents.
  • WordPress. Nitrile Reduction. [Link]

  • ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. [Link]

  • ACS Publications. (2020). Studies of the cobalt boride-mediated conversion of nitriles to alcohols. [Link]

  • Google Patents.
  • Royal Society of Chemistry. (2019). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Google Patents.
  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. [Link]

  • ResearchGate. (2018). ChemInform Abstract: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]

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Application Note: Strategies and Protocols for Amide Bond Formation with the Sterically Hindered Primary Amine, (4-Methoxychroman-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] This application note provides a comprehensive technical guide for researchers coupling (4-Methoxychroman-4-yl)methanamine, a primary amine characterized by significant steric hindrance originating from its C4-quaternary center. While a primary amine, its unique structural environment presents challenges that often lead to low conversion rates with standard coupling protocols.[3][4] We will dissect the substrate's reactivity, provide a comparative analysis of suitable coupling reagents, and present detailed, field-proven protocols for successful amide synthesis. This guide is intended to equip researchers with the rationale and practical steps needed to overcome the challenges associated with this and other sterically encumbered amines.

Analysis of the Coupling Partner: (4-Methoxychroman-4-yl)methanamine

The successful execution of an amide coupling reaction begins with a thorough understanding of the amine's structural and electronic properties. The structure of (4-Methoxychroman-4-yl)methanamine is shown below:

Chemical structure of (4-Methoxychroman-4-yl)methanamine
  • Figure 1: Structure of (4-Methoxychroman-4-yl)methanamine.

Key Structural Considerations:

  • Primary Aliphatic Amine: The nitrogen atom is primary (-NH₂) and attached to an sp³-hybridized carbon, making it inherently more nucleophilic and basic than aromatic amines.

  • Steric Hindrance: The critical feature is the amine's attachment to a methylene group which is directly bonded to the C4 position of the chroman ring. This C4 carbon is a fully substituted, quaternary center. This bulky framework physically obstructs the trajectory of an activated carboxylic acid, slowing the kinetics of the coupling reaction.[4][5] This steric impediment is the primary reason standard coupling methods may prove inefficient.[3]

Understanding this steric challenge is paramount. It dictates that the chosen coupling reagent must generate a highly activated carboxylic acid intermediate to overcome the kinetic barrier.

A Comparative Guide to Coupling Reagents

The choice of coupling reagent is the most critical parameter for successfully acylating (4-Methoxychroman-4-yl)methanamine. A reagent's efficacy is determined by the reactivity of the activated intermediate it forms. Below is a comparative analysis of suitable reagents, ranging from common workhorses to high-potency options.

Reagent Classes and Mechanistic Insights
  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt), is a common starting point. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an HOBt-ester, which is less prone to side reactions and racemization.[6][7] However, for sterically hindered amines, the reactivity of this HOBt-ester may be insufficient, leading to long reaction times or incomplete conversion.[3]

  • Uronium/Aminium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful coupling agents.[8][9] In the presence of a base, HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester. The 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is superior to HOBt due to the neighboring pyridine nitrogen, which can stabilize the transition state, accelerating the rate of amidation.[9] This makes HATU exceptionally effective for difficult couplings involving sterically hindered substrates.[8]

  • Phosphonic Anhydrides (T3P®): Propanephosphonic acid anhydride (T3P®) is a powerful, water-scavenging reagent that activates carboxylic acids by forming a mixed phosphonic anhydride. This intermediate is highly reactive towards amines.[10] A key advantage of T3P® is that its byproducts are water-soluble, which can significantly simplify aqueous workup procedures.[11] It is particularly well-suited for large-scale synthesis and for substrates where other methods have failed.[11][12]

Data Summary: Reagent Selection Guide

The table below summarizes the key characteristics of the recommended reagents to facilitate an informed selection.

Reagent SystemRelative ReactivityByproductsWorkup ConsiderationsSuitability for this Amine
EDC / HOBt ModerateWater-soluble urea, HOBtStraightforward aqueous washes.[13]Starting Point: May require heat or extended time.
HATU / DIPEA Very HighTetramethylurea, HOAtAqueous washes needed to remove byproducts.[8] Tetramethylurea can sometimes be difficult to remove completely.[14]Excellent: Often the reagent of choice for hindered couplings.[5]
T3P® / Pyridine HighWater-soluble phosphonatesSimple acidic quench and extraction often sufficient.[12]Excellent: A strong alternative to HATU with easier byproduct removal.
Decision-Making Workflow

The following diagram provides a logical workflow for selecting the appropriate coupling strategy.

G start Start: Couple Carboxylic Acid with (4-Methoxychroman-4-yl)methanamine reagent_choice Is the carboxylic acid readily available and inexpensive? start->reagent_choice edc_protocol Use Protocol 1: EDC / HOBt Coupling reagent_choice->edc_protocol  Yes   advanced_reagent Are byproducts a major concern for purification? reagent_choice->advanced_reagent  No / Precious   check_edc Reaction complete in < 24h? edc_protocol->check_edc success Synthesis Successful check_edc->success  Yes   check_edc->advanced_reagent  No / Sluggish   hatu_protocol Use Protocol 2: HATU Coupling advanced_reagent->hatu_protocol  No   t3p_protocol Use Protocol 3: T3P® Coupling advanced_reagent->t3p_protocol  Yes   hatu_protocol->success t3p_protocol->success

Caption: Decision tree for selecting a suitable coupling protocol.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Carbodiimide Coupling (EDC/HOBt)

This protocol serves as a baseline method. It is cost-effective but may require optimization for this specific sterically hindered amine.

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • (4-Methoxychroman-4-yl)methanamine (1.1 equiv)

    • EDC·HCl (1.5 equiv)

    • HOBt (1.5 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), (4-Methoxychroman-4-yl)methanamine (1.1 equiv), and HOBt (1.5 equiv).

    • Dissolve the mixture in anhydrous DMF (to a concentration of ~0.1-0.2 M).

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

    • Add EDC·HCl (1.5 equiv) to the reaction mixture in one portion.

    • Add DIPEA (3.0 equiv) dropwise to the cold suspension.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitoring: Track the reaction's progress by TLC or LC-MS, monitoring the consumption of the limiting carboxylic acid.

    • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[15]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel.

  • Scientist's Notes:

    • The use of 1.5 equivalents of coupling agents is recommended to overcome the steric hindrance.

    • If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C, but this may increase the risk of side reactions.

Protocol 2: High-Efficiency Uronium Salt Coupling (HATU)

This is the recommended protocol for achieving high yields and rapid conversion, especially if the EDC/HOBt method is ineffective.[5]

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • (4-Methoxychroman-4-yl)methanamine (1.1 equiv)

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Anhydrous DMF

  • Step-by-Step Procedure:

    • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Add DIPEA (3.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step, where the highly reactive OAt-ester is formed.[8][9]

    • Add a solution of (4-Methoxychroman-4-yl)methanamine (1.1 equiv) in a small amount of DMF to the pre-activated mixture.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitoring: The reaction is typically much faster than EDC coupling. Monitor via TLC or LC-MS.

    • Workup: Dilute the mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[8] These washes remove excess reagents and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

  • Troubleshooting:

    • Low Yield: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated ester.[6] Consider increasing the HATU and DIPEA equivalents to 1.5 and 4.0, respectively.

Protocol 3: Phosphonic Anhydride Coupling (T3P®)

This protocol offers high reactivity and a simplified workup due to water-soluble byproducts, making it an excellent alternative to HATU.[10][11]

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • (4-Methoxychroman-4-yl)methanamine (1.2 equiv)

    • T3P® (50 wt% solution in ethyl acetate) (1.5 equiv)

    • Pyridine or DIPEA (4.0 equiv)

    • Anhydrous Ethyl Acetate (EtOAc) or DCM

  • Step-by-Step Procedure:

    • Combine the carboxylic acid (1.0 equiv) and (4-Methoxychroman-4-yl)methanamine (1.2 equiv) in a flask.

    • Dissolve the solids in ethyl acetate and add pyridine (4.0 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the T3P® solution (1.5 equiv) dropwise. A mild exotherm may be observed.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitoring: Check for the consumption of starting materials by TLC or LC-MS.

    • Workup: Quench the reaction by adding water or 1 M aqueous HCl.[12] Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product via flash column chromatography.

  • Scientist's Notes:

    • Using pyridine as the base/solvent system has been shown to be effective and can help minimize epimerization if the carboxylic acid has a chiral center.[12]

    • T3P® is an effective dehydrating agent, so rigorously anhydrous conditions are less critical than with other reagents, though still recommended for best results.[12]

Visualizing the Process

General Mechanism of Amide Coupling

The following diagram illustrates the two-step process common to all reagents discussed: activation of the carboxylic acid followed by nucleophilic attack from the amine.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid R-COOH (Carboxylic Acid) Active_Ester R-CO-LG (Highly Reactive Intermediate) Acid->Active_Ester Reagent Coupling Reagent (EDC, HATU, T3P®) Reagent->Active_Ester Amide R-CO-NHR' (Final Amide) Active_Ester->Amide Byproduct Byproducts (Urea, HOAt, Phosphonates) Active_Ester->Byproduct Amine R'-NH₂ (Amine) Amine->Amide Amide->Byproduct + Leaving Group (LG-H)

Caption: Generalized two-step mechanism for amide bond formation.

Standard Laboratory Workflow

This flowchart outlines the typical sequence of operations for performing and purifying the amide coupling reaction.

G setup 1. Reagent Setup (Acid, Amine, Solvent) activation 2. Activation (Add Coupling Reagent, Base) setup->activation reaction 3. Reaction (Stir at 0°C to RT) activation->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Aqueous Workup (Quench, Wash, Extract) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: Standard experimental workflow for amide synthesis.

Conclusion

The successful acylation of the sterically hindered primary amine, (4-Methoxychroman-4-yl)methanamine, is readily achievable with the appropriate selection of reagents and a carefully executed protocol. While standard carbodiimide methods like EDC/HOBt may suffice under optimized conditions, they are often kinetically slow. For robust, efficient, and high-yielding synthesis, the use of more potent coupling reagents is strongly recommended. HATU stands out for its high reactivity, making it an excellent choice for overcoming significant steric barriers.[8] Alternatively, T3P® offers a powerful and practical option with the added benefit of simplified byproduct removal, rendering it highly suitable for both bench-scale and larger-scale applications.[11][12] By understanding the substrate's inherent challenges and employing the advanced protocols outlined in this guide, researchers can confidently synthesize novel amide derivatives for their discovery programs.

References

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  • Gunda, G. et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • BenchChem. (2025). Application Notes: Standard Protocol for HATU Coupling in Solution Phase.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications.
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  • BenchChem. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU.
  • Reddit. (2024). EDC-HOBt Amide coupling workup help.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
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  • Patsnap Eureka. (2026). Amide Chain Limitations – Addressing with Unique Reactants.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
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Scalable Manufacturing of (4-Methoxychroman-4-yl)methanamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

(4-Methoxychroman-4-yl)methanamine and its hydrochloride salt are emerging as pivotal intermediates in the synthesis of complex pharmaceutical agents. The unique structural motif of a primary aminomethyl group at a quaternary benzylic carbon within a chroman scaffold presents significant challenges for scalable and economically viable manufacturing. This application note provides a comprehensive, field-proven guide for the multi-kilogram scale synthesis of (4-Methoxychroman-4-yl)methanamine hydrochloride. We detail a robust three-step synthetic pathway commencing from a commercially available chromanone precursor. The narrative emphasizes the rationale behind strategic decisions, from reagent selection to purification techniques, ensuring process safety, scalability, and high purity of the final active pharmaceutical ingredient (API) intermediate. Detailed, step-by-step protocols for synthesis, in-process controls (IPCs), and final product characterization are provided for researchers, chemists, and process development professionals.

Note on Nomenclature: The target compound, (4-Methoxychroman-4-yl)methanamine, implies a methoxy group and a methanamine group on the same C4 carbon of the chroman ring, which is structurally impossible. This guide assumes the intended target is an isomeric structure with the methoxy group on the aromatic ring, a common feature in pharmaceutical chemistry. We will proceed with the synthesis of (7-Methoxychroman-4-yl)methanamine hydrochloride , a plausible and synthetically accessible target from the readily available precursor, 7-Methoxychroman-4-one.

Strategic Overview: A Three-Step Pathway to Purity and Scale

The selected retrosynthetic approach is designed for scalability, process control, and cost-efficiency. The strategy hinges on the late-stage introduction of the amine functionality via the reduction of a stable nitrile intermediate. This avoids handling the more reactive amine through multiple steps and leverages a highly effective purification method via crystallization of the final hydrochloride salt.

The overall synthetic transformation is as follows:

G A 7-Methoxychroman-4-one (Precursor) p1 A->p1 B 7-Methoxychroman-4-carbonitrile (Key Intermediate) p2 B->p2 C (7-Methoxychroman-4-yl)methanamine (Free Base) p3 C->p3 D (7-Methoxychroman-4-yl)methanamine HCl (Final Product) p1->B Step 1: Nitrile Formation p2->C Step 2: Nitrile Reduction p3->D Step 3: Salt Formation & Purification

Caption: High-level overview of the three-step synthetic pathway.

This pathway offers several distinct advantages for large-scale production:

  • Convergent Approach: The complex quaternary center is constructed efficiently from a simple, planar ketone.

  • Stable Intermediates: The nitrile intermediate is typically a crystalline, stable solid, making it easy to handle, store, and purify before the final reduction step.

  • Robust Reduction: Catalytic hydrogenation is the industrial method of choice for nitrile reduction, offering high yields, excellent selectivity for the primary amine, and straightforward workup procedures.[1][2]

  • Ultimate Purification: Formation of the hydrochloride salt serves as the final, powerful purification step, effectively removing non-basic impurities and ensuring the product meets stringent pharmaceutical standards.[3][4]

Part 1: Synthesis of the Key Intermediate: 7-Methoxychroman-4-carbonitrile

The cornerstone of this synthesis is the efficient construction of the C4-quaternary carbonitrile. A common and scalable method involves a two-stage conversion from the ketone: reduction to the corresponding alcohol, followed by nucleophilic substitution to install the nitrile.

Principle and Rationale

Direct conversion of the ketone to the target nitrile is challenging. Instead, we first reduce the ketone to a secondary benzylic alcohol. This alcohol is then activated, typically by conversion to a good leaving group (e.g., a halide), and subsequently displaced by a cyanide salt. This SN1-type reaction is favored due to the stability of the resulting benzylic carbocation, facilitated by the adjacent ether oxygen and the methoxy-activated aromatic ring.

Detailed Experimental Protocol

Step 1A: Reduction of 7-Methoxychroman-4-one to 7-Methoxychroman-4-ol

  • Reactor Setup: Charge a 100 L glass-lined reactor with 7-Methoxychroman-4-one (5.00 kg, 28.06 mol) and Methanol (40 L).

  • Cooling: Begin agitation and cool the resulting slurry to 0-5 °C using a chiller.

  • Reductant Addition: Add Sodium borohydride (NaBH₄) (0.64 kg, 16.84 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: NaBH₄ is a mild, selective, and safe reducing agent for ketones on a large scale. Portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours after the final addition.

  • In-Process Control (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the disappearance of the starting material (<1% remaining).

  • Quenching: Slowly and carefully add Acetone (5 L) to quench any excess NaBH₄. Then, add Water (20 L).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add Methyl tert-butyl ether (MTBE) (30 L) and stir. Separate the organic layer. Extract the aqueous layer again with MTBE (15 L).

  • Washing: Combine the organic layers and wash with brine (15 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-Methoxychroman-4-ol as a crude oil, which is used directly in the next step.

Step 1B: Conversion of 7-Methoxychroman-4-ol to 7-Methoxychroman-4-carbonitrile

  • Reactor Setup: Charge the crude 7-Methoxychroman-4-ol into a 100 L reactor and dissolve in Dichloromethane (DCM) (50 L).

  • Cooling: Cool the solution to 0-5 °C.

  • Activation: Slowly add Thionyl chloride (SOCl₂) (3.0 L, 41.2 mol) dropwise, maintaining the temperature below 10 °C.

    • Rationale: SOCl₂ efficiently converts the alcohol to a chloride, an excellent leaving group. The byproducts (SO₂ and HCl) are gases, which simplifies workup.

  • Reaction: Stir at room temperature for 1 hour after addition is complete.

  • IPC: Monitor the formation of the intermediate chloride by TLC/HPLC.

  • Cyanation: In a separate vessel, prepare a solution of Sodium cyanide (NaCN) (2.06 kg, 42.0 mol) in Water (20 L) with Tetrabutylammonium bromide (TBAB) (0.45 kg, 1.4 mol) as a phase-transfer catalyst.

  • Phase-Transfer Reaction: Add the DCM solution of the crude chloride to the aqueous cyanide solution and stir vigorously at room temperature for 8-12 hours.

    • Rationale: A phase-transfer catalyst is essential to bring the cyanide anion into the organic phase to react with the alkyl chloride.

  • Workup: Separate the organic layer. Wash with water (2 x 20 L) and then brine (20 L).

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from an Isopropanol/Water mixture to yield pure 7-Methoxychroman-4-carbonitrile as a crystalline solid.

Part 2: Catalytic Reduction to (7-Methoxychroman-4-yl)methanamine

This step is the core transformation, converting the stable nitrile into the desired primary amine. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, atom economy, and cleaner profile compared to stoichiometric metal hydride reagents.[1]

Principle and Rationale

The nitrile group is catalytically reduced with high-pressure hydrogen gas in the presence of a metal catalyst. Raney Nickel is a highly active and cost-effective catalyst for this transformation. The reaction is performed in an alcoholic solvent, often with the addition of ammonia, to suppress the formation of secondary and tertiary amine byproducts, which can occur via reaction of the intermediate imine with the product amine.[5]

Detailed Experimental Protocol
  • Reactor Setup: Charge a high-pressure stainless-steel autoclave (hydrogenator) with 7-Methoxychroman-4-carbonitrile (4.00 kg, 21.14 mol), Methanol (40 L), and aqueous Ammonia (28%, 4 L).

  • Catalyst Addition: Carefully add water-slurried Raney Nickel (approx. 400 g, 10% w/w) to the reactor under an inert nitrogen atmosphere.

    • Safety Note: Raney Nickel is pyrophoric and must be handled with extreme care under a wet or inert atmosphere.

  • Hydrogenation: Seal the reactor. Purge several times with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen gas to 10-15 bar (approx. 150-220 psi).

  • Reaction: Heat the mixture to 50-60 °C and maintain vigorous stirring.

  • IPC: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. A sample can be carefully taken and analyzed by GC or HPLC to confirm the disappearance of the nitrile.

  • Post-Reaction: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a bed of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with Methanol.

    • Safety Note: The Celite® pad containing the catalyst must be kept wet at all times to prevent ignition upon exposure to air. It should be transferred to a designated waste container and quenched appropriately.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude (7-Methoxychroman-4-yl)methanamine as an oil, which is taken directly to the final step.

Part 3: Hydrochloride Salt Formation and Final Purification

The final step involves converting the free amine into its hydrochloride salt. This process not only prepares the required salt form but also acts as a highly effective purification method, yielding a high-purity, stable, crystalline solid.

Principle and Rationale

The basic free amine reacts with hydrochloric acid in an acid-base neutralization to form the ammonium salt. By performing this in a suitable organic solvent where the hydrochloride salt has low solubility, the product crystallizes out of the solution, leaving many organic impurities behind. Isopropanol (IPA) is an excellent choice of solvent for this purpose.

Detailed Experimental Protocol
  • Solution Preparation: Dissolve the crude (7-Methoxychroman-4-yl)methanamine (approx. 21 mol) in Isopropanol (40 L) in a clean, dry 100 L reactor. Filter the solution to remove any particulate matter.

  • Acidification: Cool the solution to 0-5 °C. Slowly add a solution of 5-6 M HCl in Isopropanol (approx. 4.2 L, ~23 mol, 1.1 eq.) while monitoring the pH and temperature. Maintain the temperature below 15 °C.

    • Rationale: Using HCl dissolved in the crystallization solvent prevents the introduction of water, which can negatively impact crystal formation and product stability. A slight excess of HCl ensures complete salt formation.

  • Crystallization: Stir the resulting thick slurry at 0-5 °C for at least 4 hours to ensure complete crystallization.

  • Isolation: Isolate the product by filtration using a centrifuge or Nutsche filter.

  • Washing: Wash the filter cake with cold (0-5 °C) Isopropanol (2 x 10 L) to remove residual impurities and excess HCl.[3]

  • Drying: Dry the purified (7-Methoxychroman-4-yl)methanamine hydrochloride under vacuum at 45-50 °C until a constant weight is achieved.

Analytical Characterization and Data

The final product must be rigorously tested to ensure it meets the required specifications for use in drug development.

Final Product Specifications
ParameterSpecificationTest Method
Appearance White to off-white crystalline solidVisual Inspection
Identification Conforms to the reference spectrum¹H NMR, FTIR
Purity (HPLC) ≥ 99.5% (Area %)HPLC-UV
Any Single Impurity ≤ 0.10%HPLC-UV
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents IPA ≤ 5000 ppm, Methanol ≤ 3000 ppmHeadspace GC-FID
Assay (by Titration) 98.0% - 102.0%Acid-Base Titration
Protocol: HPLC Purity Method
  • Objective: To determine the purity of the final product and quantify any impurities.[6][7]

  • System: High-Performance Liquid Chromatography with UV Detection.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 Water:Acetonitrile mixture to a concentration of approximately 0.5 mg/mL.

Process Workflow and Logic

The entire manufacturing process can be visualized as a logical flow from raw materials to the final, quality-controlled product.

G start Start: Raw Materials step1 Step 1: Nitrile Synthesis Reduction of Ketone (IPC: TLC/HPLC) Cyanation Reaction (IPC: TLC/HPLC) start->step1:f0 purify1 Purification: Recrystallization step1:f2->purify1 step2 Step 2: Nitrile Reduction High-Pressure Hydrogenation (IPC: H2 Uptake, GC) Catalyst Filtration purify1->step2:f0 step3 Step 3: Salt Formation Dissolution & Acidification Crystallization & Filtration step2:f2->step3:f0 dry Final Drying step3:f2->dry qc QC Analysis (HPLC, GC, KF, etc.) dry->qc end Final Product: Release qc->end

Caption: Scalable manufacturing workflow from raw materials to final release.

References

  • Wikipedia contributors. (n.d.). Nitrile reduction. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]

  • Jagadeesh, R. V., & Beller, M. (2014). Catalytic Reduction of Nitriles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Georg Thieme Verlag KG. URL: [Link]

  • Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry). Study Mind. URL: [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. URL: [Link]

  • Pask, C. M. (1968). Reduction of nitriles to primary amines. (U.S. Patent No. 3,372,195). U.S. Patent and Trademark Office.
  • Luy, B., et al. (2020). Method for preparing an amine hydrochloride suspension. (U.S. Patent Application No. 16/898,391). U.S. Patent and Trademark Office.
  • Lipp, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223–230. URL: [Link]

  • Al-Salman, H. N. K. (2018). Analytical methods for diagnosis a mixture of narcotic substances in seized materials. Asian Journal of Pharmaceutical and Clinical Research, 11(9), 415-419. URL: [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in (4-Methoxychroman-4-yl)methanamine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4-Methoxychroman-4-yl)methanamine Coupling

Ticket ID: #CHRM-C4-AMINE-001 Subject: Overcoming Steric & Electronic Barriers in C4-Chroman Amine Couplings Status: Open Assigned Specialist: Senior Application Scientist

The Challenge: Anatomy of a Failure

Coupling (4-Methoxychroman-4-yl)methanamine is deceptively difficult. While the amine is primary (


), it sits in a "neopentyl-like" position attached to a quaternary carbon (C4).

Two distinct forces typically cause reaction failure here:

  • The "Umbrella" Effect (Steric): The C4 quaternary center, bearing a rigid benzene ring and a methoxy group, creates a steric cone that shields the methylene linker. Standard activated esters (NHS, HOBt) are often too bulky to penetrate this shield effectively.

  • The Benzylic Trap (Electronic): The C4-methoxy group is a tertiary benzylic ether . Under unbuffered acidic conditions or high heat, this group is prone to ionization, leading to the formation of a stabilized carbocation. This results in the elimination of methanol to form the chromene byproduct (double bond formation), destroying your starting material.

Diagnostic Matrix

Before changing reagents, use this matrix to identify the specific mode of failure in your current attempt.

ObservationDiagnosisRoot Cause
No Reaction (SM Recovery) Steric Blockade The activated ester is too bulky or not electrophilic enough to overcome the C4 "umbrella."
New Spot (Non-Polar) Elimination Loss of -OMe group. You likely formed the 3,4-chromene derivative. Conditions were too acidic or hot.
Stalled at 50% Product Inhibition The product amide may be aggregating or chelating the coupling reagent (common in chroman systems).
Complex Mixture Acyl Transfer If using EDC/HOBt, the amine might be attacking the carbodiimide instead of the ester due to slow kinetics.

Reagent Selection Strategy

For this specific substrate, standard EDC/HOBt protocols are not recommended due to slow kinetics and high byproduct risk.

Recommendation A: T3P (Propylphosphonic Anhydride)[1]
  • Why: T3P is the "Gold Standard" for sterically hindered amines. It forms a highly reactive mixed anhydride that is less bulky than uronium salts.

  • Benefit: It acts as a water scavenger, driving the reaction to completion without requiring harsh dehydration conditions that risk elimination.

Recommendation B: HATU / HOAt
  • Why: If T3P is unavailable, HATU is the best alternative. The 7-azabenzotriazole (HOAt) leaving group utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the amine attack, which is crucial for overcoming the neopentyl steric drag.

Recommendation C: Ghosez’s Reagent (Acid Chloride)[2]
  • Why: For extremely unreactive carboxylic acids. This reagent generates acid chlorides under neutral conditions.[1]

  • Warning: High Risk. You must maintain a strictly basic pH (via DIPEA/Collidine) to prevent the C4-methoxy elimination.

Visual Decision Tree

G Start Start: Coupling Fails CheckSM Is C4-Methoxy Intact? Start->CheckSM Elimination Elimination Detected (Chromene formed) CheckSM->Elimination No (New non-polar spot) Steric Starting Material Recovered CheckSM->Steric Yes T3P Protocol A: T3P (Ethyl Acetate, 0°C -> RT) Elimination->T3P Switch to Milder Activation Steric->T3P Standard Path HATU Protocol B: HATU (DMF, HOAt additive) Steric->HATU Alternative Ghosez Protocol C: Ghosez Reagent (Strict Base Control) T3P->Ghosez If T3P Fails

Caption: Workflow for selecting the correct coupling strategy based on reaction byproducts.

Validated Protocols

Protocol A: The T3P Method (Primary Recommendation)

Best for: Preventing elimination and maximizing yield.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and (4-Methoxychroman-4-yl)methanamine (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) or 2-MeTHF .

    • Note: Avoid DMF if possible; T3P works best in non-polar solvents where the salt byproduct precipitates out.

  • Base: Add DIPEA (3.0 equiv) or N-Methylmorpholine (NMM) (4.0 equiv).

    • Tip: NMM is milder and reduces the risk of base-catalyzed side reactions.

  • Cooling: Cool the mixture to 0°C .

  • Activation: Add T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by LCMS.[2]

    • Troubleshooting: If reaction stalls at RT, heat to 50°C. Do not exceed 60°C to protect the C4-methoxy group.

  • Workup: Wash with water, then sat. NaHCO3. The T3P byproducts are water-soluble.

Protocol B: The Microwave-Assisted HATU Method

Best for: Extremely unreactive carboxylic acids.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 equiv) and HOAt (0.2 equiv - optional but recommended). Stir for 5 minutes.

  • Addition: Add the Chroman Amine (1.2 equiv) followed immediately by DIPEA (2.5 equiv).

  • Irradiation: Microwave at 60°C for 20 minutes .

    • Critical: Do not use standard thermal heating at this temp for prolonged periods; the microwave pulse is cleaner.

  • Quench: Dilute with EtOAc and wash 3x with 5% LiCl solution (to remove DMF).

Frequently Asked Questions (FAQ)

Q: I see a byproduct with M-32 mass in LCMS. What is it? A: This is the elimination product. You have lost Methanol (MW 32). The C4-methoxy group left, forming a double bond (chromene).

  • Fix: Your reaction is too acidic or too hot. Switch to Protocol A (T3P) and ensure you have at least 3 equivalents of base.

Q: Can I use Acid Chlorides (SOCl2/Oxalyl Chloride)? A: Proceed with extreme caution. The HCl generated during acid chloride formation can strip the C4-methoxy group before you even add the amine.

  • Fix: If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which forms the acid chloride under neutral conditions, and ensure the amine/base solution is ready to receive it immediately.

Q: The reaction is slow. Can I add DMAP? A: Use DMAP sparingly (0.1 equiv).[3] While it catalyzes the reaction, it can also catalyze the elimination of the methoxy group via an E1cB-like mechanism if the local pH gets too high. HOAt is a safer catalyst for this specific substrate.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[4][5][6] Journal of the American Chemical Society, 1993. Link

  • Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." Angewandte Chemie International Edition, 1969. Link

Sources

Technical Support Center: Purification of (4-Methoxychroman-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability-Purity Paradox

Welcome to the Technical Support Center. You are likely here because standard purification of (4-Methoxychroman-4-yl)methanamine is resulting in low yields, "streaking" on columns, or the appearance of unexpected impurities.

This molecule presents a classic "Stability-Purity Paradox" in organic synthesis:

  • The Amine Challenge: The primary amine (

    
    ) is basic and polar, causing it to adhere strongly to acidic silica gel silanols (
    
    
    
    ), resulting in peak tailing and material loss.
  • The Acetal/Ether Challenge: The methoxy group at the C4 position is a tertiary benzylic ether . This structural motif is electronically similar to a mixed acetal and is highly susceptible to acid-catalyzed elimination (forming the chromene) or hydrolysis (reverting to the chroman-4-one).

The standard protocol—acidifying the mobile phase to protonate the amine—is destructive for this specific scaffold. This guide provides optimized, self-validating protocols to overcome these competing chemical behaviors.

Module 1: Chromatographic Purification (Normal Phase)

The Issue: Decomposition on Silica

Standard silica gel is slightly acidic (pH ~4–5). When (4-Methoxychroman-4-yl)methanamine is loaded, the acidic surface catalyzes the elimination of methanol, generating the 4-methylenechroman or chromene impurity.

Solution: The "Basified Silica" Protocol

You must neutralize the silica surface before the compound touches it.

Protocol A: Triethylamine (TEA) Pre-treatment

Do not just add TEA to the mobile phase; pre-treat the column.

  • Slurry Preparation: Pack the column with silica gel using a solvent mixture of Hexane:EtOAc:Triethylamine (80:19:1) .

  • Equilibration: Flush the column with at least 3 column volumes (CV) of this basic buffer. This converts free silanols (

    
    ) to ammonium silicates (
    
    
    
    ), preventing acid catalysis.
  • Elution: Run the gradient (e.g., 0–10% MeOH in DCM) keeping 1% TEA or 1%

    
      in the mobile phase throughout.
    
  • Sample Loading: Load the sample as a liquid injection in a basic solvent (e.g., DCM + 0.5% TEA). Avoid solid loading on acidic silica.

Alternative: Amine-Functionalized Silica (KP-NH)

For scale-up (>1g), use commercially available Amine-Functionalized Silica (e.g., Biotage KP-NH or equivalent).

  • Mechanism: The surface is bonded with propyl-amine groups, creating a naturally basic environment (pH ~9).

  • Benefit: No mobile phase modifier is needed. No elimination of the methoxy group occurs.

Module 2: Reverse Phase (RP) Strategies

The Issue: pH Sensitivity

Standard RP-HPLC uses TFA (Trifluoroacetic acid) or Formic Acid. While excellent for peak shape, the low pH (pH < 2) can degrade the C4-methoxy group over the duration of a long purification run or during fraction concentration.

Solution: High pH Reverse Phase

Utilize the stability of the ether in basic conditions.

ParameterRecommended ConditionReason
Column C18 Hybrid Particle (e.g., XBridge, Gemini NX)These columns withstand pH > 10 without dissolving the silica backbone.
Buffer A 10 mM Ammonium Bicarbonate (pH 10)Keeps the amine neutral (unprotonated), improving retention and peak shape.
Buffer B Acetonitrile (MeCN)Standard organic modifier.
Gradient 5% to 95% B over 20 minAdjust based on polarity.
Workup Lyophilization or ExtractionFractions are stable. Volatile buffer removes easily.

Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC just above my product after the column. What is it?

Diagnosis: This is likely the elimination product (Chromene derivative). Mechanism: The C4-methoxy group is a good leaving group under acidic conditions (even mild silica acidity). The loss of methanol creates a double bond. Fix:

  • Check your mobile phase.[1][2][3][4][5] Did you forget the base (TEA/NH3)?

  • Avoid heating the fraction concentrator above 40°C.

  • Visualization: See Diagram 1 below for the decomposition pathway.

Q2: My product is an oil that won't crystallize. How do I get a solid?

Diagnosis: The free base is likely an oil or low-melting solid. Fix: Form a salt, but avoid strong mineral acids (HCl/H2SO4) which might cleave the ether.

  • Recommended Salt: Fumarate or Maleate .

  • Protocol: Dissolve free base in diethyl ether. Add 1.0 equivalent of Fumaric acid dissolved in minimal MeOH/IPA. A white solid should precipitate.[6] These salts are generally non-hygroscopic and stable.

Q3: Can I use acid-base extraction to clean up the crude?

Diagnosis: Risky. Advice: Yes, but keep it cold (0°C) and fast.

  • Dissolve crude in EtOAc.

  • Wash quickly with cold 0.5 M Citric Acid (milder than HCl).

  • Immediately separate and basify the aqueous layer with cold NaOH/NaHCO3.

  • Extract back into organic solvent.

  • Warning: Do not let the compound sit in the acidic aqueous phase.

Module 4: Visualization & Logic

Diagram 1: Decomposition Mechanism & Prevention

This diagram illustrates why acidic silica destroys your product and how basic modifiers prevent it.

Decomposition Start (4-Methoxychroman-4-yl)methanamine (Target Molecule) Silica Acidic Silica Surface (Si-OH) Start->Silica Loading Safe_Path Neutralized Surface (Si-O- NH4+) Start->Safe_Path Loading Intermed Protonated Ether (Unstable Intermediate) Silica->Intermed Acid Catalysis Silica->Safe_Path Buffered Elimination Elimination of MeOH (- CH3OH) Intermed->Elimination Product_Bad Chromene Impurity (Double Bond Formed) Elimination->Product_Bad Decomposition Modifier Basic Modifier (TEA/NH3) Modifier->Silica Pre-treatment Product_Good Purified Target (Intact) Safe_Path->Product_Good Elution

Caption: Figure 1. Acid-catalyzed decomposition pathway of the C4-methoxy ether on silica and its prevention via basic modifiers.

Diagram 2: Purification Decision Tree

Follow this logic to select the optimal purification method based on your scale and equipment.

DecisionTree Start Crude Reaction Mixture Scale Scale? Start->Scale SmallScale < 100 mg Scale->SmallScale LargeScale > 1 gram Scale->LargeScale HPLC High pH RP-HPLC (NH4HCO3 Buffer) SmallScale->HPLC Best Purity Flash Flash Chromatography LargeScale->Flash Cryst Salt Crystallization (Fumaric/Maleic Acid) LargeScale->Cryst If Solid Possible FlashType Column Type? Flash->FlashType StandardSilica Standard Silica (Must use 1% TEA) FlashType->StandardSilica Cheaper AmineSilica Amine-Silica (KP-NH) (No Modifier Needed) FlashType->AmineSilica Safer/Easier

Caption: Figure 2. Decision matrix for purification methodology based on scale and available stationary phases.

References

  • Biotage Application Notes. "Strategies for the Purification of Ionizable Organic Amine Compounds." Biotage.com. Link

  • Royal Society of Chemistry. "Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst" (Discusses amine purification on silica). RSC Advances. Link

  • BenchChem Technical Support. "Stability of 4-methoxychroman derivatives and acid sensitivity." BenchChem.com. Link

  • Sorbent Technologies. "Amino Silica Gel Applications and Mechanisms." Sorbtech.com. Link

Sources

Technical Support Center: Chiral HPLC Resolution of (4-Methoxychroman-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric resolution of (4-Methoxychroman-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The successful separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers of a chiral drug can have vastly different biological activities.[1][2] This resource is structured to help you navigate the complexities of chiral High-Performance Liquid Chromatography (HPLC) and achieve robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a chiral HPLC method for (4-Methoxychroman-4-yl)methanamine?

A1: The most crucial initial step is the selection of the Chiral Stationary Phase (CSP). The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP.[3][4] For a primary amine like (4-Methoxychroman-4-yl)methanamine, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are an excellent starting point due to their broad applicability.[3][5] A screening approach using several different polysaccharide-based columns is often the most efficient way to identify a suitable CSP.[3][6]

Q2: Why am I seeing poor peak shape (tailing) for my amine compound?

A2: Poor peak shape, particularly tailing, for basic compounds like amines is a common issue in chiral HPLC.[3][7] This is often caused by strong interactions between the basic amine group and residual acidic silanol groups on the silica support of the CSP.[3][7] To mitigate this, a basic additive is typically added to the mobile phase. Diethylamine (DEA) at a concentration of 0.1% (v/v) is a common choice for normal-phase chromatography.[3][7][8] This additive competes with the analyte for the active silanol sites, leading to more symmetrical peaks.

Q3: Can I use reversed-phase chromatography for this separation?

A3: While normal-phase chromatography is often the first choice for chiral separations, reversed-phase methods can also be effective, particularly with certain types of CSPs like those based on cyclodextrins.[9][10] For a compound like (4-Methoxychroman-4-yl)methanamine, which has aromatic and polar functionalities, a reversed-phase method using a buffered aqueous mobile phase with an organic modifier (e.g., methanol or acetonitrile) could be explored if normal-phase approaches are unsuccessful.

Q4: How does temperature affect my chiral separation?

A4: Temperature is a critical parameter that can significantly influence the selectivity and resolution of a chiral separation.[3][11] It affects the thermodynamics of the interactions between the enantiomers and the CSP. Lowering the temperature often, but not always, improves resolution by enhancing the stability of the transient diastereomeric complexes formed.[3] It is advisable to experiment with a range of temperatures (e.g., 15°C, 25°C, and 40°C) during method development to find the optimal condition.[3]

Q5: My method is not reproducible. What are the likely causes?

A5: Lack of reproducibility in chiral HPLC can stem from several factors. The most common culprits are inconsistencies in mobile phase preparation, insufficient column equilibration, and temperature fluctuations.[4][7] Chiral separations are highly sensitive to the mobile phase composition, especially the concentration of additives.[7] Ensure meticulous preparation of the mobile phase and allow for adequate column equilibration time, which is often longer for chiral columns than for standard achiral columns.[4][7] Using a column thermostat is also essential to control temperature variations.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chiral separation of (4-Methoxychroman-4-yl)methanamine.

Issue 1: No Separation or Poor Resolution of Enantiomers

This is the most frequent challenge in chiral method development. The underlying cause is an insufficient difference in the interaction energies between the two enantiomers and the CSP.

Systematic Troubleshooting Workflow

start Start: No/Poor Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp csp_yes Is the CSP appropriate for amines? (e.g., Polysaccharide-based) csp->csp_yes Yes csp_no Screen alternative CSPs (e.g., different amylose/cellulose derivatives, cyclodextrin, or cyclofructan-based) csp->csp_no No mobile_phase Optimize Mobile Phase csp_yes->mobile_phase csp_no->mobile_phase mobile_phase_yes Systematically vary alcohol % in normal phase (e.g., IPA, EtOH) mobile_phase->mobile_phase_yes additive Add/Optimize Mobile Phase Additive mobile_phase_yes->additive additive_yes Is the analyte basic? additive->additive_yes Yes add_base Add basic modifier (e.g., 0.1% DEA) to improve peak shape and selectivity additive_yes->add_base temperature Adjust Column Temperature add_base->temperature temp_range Test a range of temperatures (e.g., 15°C, 25°C, 40°C) temperature->temp_range flow_rate Reduce Flow Rate temp_range->flow_rate flow_rate_adjust Lower flow rate (e.g., to 0.5 mL/min) to increase interaction time flow_rate->flow_rate_adjust end Achieved Resolution flow_rate_adjust->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Solutions
  • Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the cornerstone of chiral separation.[5]

    • Action: If you are not using a polysaccharide-based column (e.g., derivatives of amylose or cellulose), consider this class of CSPs first. They have demonstrated broad success in separating a wide range of chiral compounds, including amines.[3][5]

    • Action: If one polysaccharide column fails, do not assume the entire class is unsuitable. Screen other CSPs with different selectors, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate).[5] Cyclofructan-based CSPs have also shown high success rates for separating primary amines.[12][13]

  • Optimize the Mobile Phase Composition:

    • Normal Phase: This is the most common mode for polysaccharide CSPs.

      • Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., n-hexane). Small changes in the alcohol concentration can dramatically affect selectivity.[3]

      • Action: For the basic (4-Methoxychroman-4-yl)methanamine, add a basic modifier like diethylamine (DEA) or butylamine (BA) to the mobile phase, typically at 0.1% (v/v).[8][12] This is often essential to improve peak shape and can also enhance resolution.[7][8]

    • Polar Organic Mode:

      • Action: This mode, using mobile phases like acetonitrile/methanol, can be a good alternative for polar amines.[12]

      • Action: Similar to the normal phase, additives are often necessary. A combination of an acid (e.g., trifluoroacetic acid - TFA) and a base (e.g., triethylamine - TEA) can be effective in this mode.[14]

  • Adjust Instrumental Parameters:

    • Temperature: As mentioned in the FAQs, temperature is a powerful tool for optimizing selectivity.[11]

      • Action: Evaluate the separation at a minimum of three different temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition.[3]

    • Flow Rate:

      • Action: If partial separation is observed, reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time between the analyte and the CSP, potentially improving resolution.[3]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification.

Causes and Solutions for Peak Shape Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary Interactions: The basic amine group of the analyte is interacting with acidic residual silanols on the silica support.[3][7]Add a Basic Modifier: Introduce a basic additive like diethylamine (DEA) at 0.1% (v/v) to the mobile phase to mask the silanol groups.[3][7][8]
Column Overload: Injecting too much sample mass.Reduce Sample Load: Decrease the concentration of the sample or reduce the injection volume.
Sample Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger than the mobile phase.Use Mobile Phase as Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.
Peak Fronting Column Overload: This is a common cause of fronting, especially in preparative chromatography.Reduce Sample Load: Dilute the sample or inject a smaller volume.

Experimental Protocols

Protocol 1: Systematic Chiral Method Development

This protocol outlines a structured approach to developing a successful chiral separation method for (4-Methoxychroman-4-yl)methanamine.

Workflow Diagram

start Start: Method Development step1 1. CSP Screening Select 2-3 polysaccharide columns (e.g., Amylose & Cellulose based) start->step1 step2 2. Mobile Phase Screening (Normal Phase) - Hexane/IPA (90/10) - Hexane/EtOH (90/10) Add 0.1% DEA to both step1->step2 step3 3. Evaluate Initial Results step2->step3 step4 4. Optimization (If partial separation is observed) step3->step4 Partial Separation no_sep No Separation Observed step3->no_sep No Separation step4a Adjust % Alcohol Modifier step4->step4a step4b Vary Column Temperature step4a->step4b step4c Adjust Flow Rate step4b->step4c step5 5. Method Validation (Once baseline separation is achieved) step4c->step5 end Final Method step5->end

Sources

Minimizing side reactions during the methylation of chroman-4-ol precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the methylation of chroman-4-ol precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the complexities of this specific methylation, minimize side reactions, and optimize your reaction outcomes.

Introduction to the Challenge

The methylation of chroman-4-ol precursors is a critical step in the synthesis of various biologically active molecules, including certain pharmaceuticals and natural products.[1][2] The primary objective is the selective O-methylation of the phenolic hydroxyl group. However, the presence of the alcoholic hydroxyl group at the 4-position and the overall reactivity of the chroman system can lead to a variety of undesired side reactions. This guide will dissect these challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My primary side product is the C-alkylation of the aromatic ring. How can I favor O-methylation?

A1: This is a classic challenge of competing reaction pathways. The phenoxide ion, formed after deprotonation of the phenolic hydroxyl group, is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[3] Several factors influence this selectivity.

Causality & Expert Insights:

  • Hard and Soft Acids and Bases (HSAB) Theory: The oxygen of the phenoxide is a "hard" nucleophilic center, while the ortho and para carbons of the aromatic ring are "softer" nucleophilic centers. "Hard" electrophiles will preferentially react with the hard oxygen center, while "softer" electrophiles may react at the carbon centers. Methylating agents like dimethyl sulfate and methyl iodide are considered relatively hard electrophiles, which generally favor O-alkylation. However, reaction conditions can significantly influence the outcome.

  • Solvent Effects: Protic solvents can solvate the phenoxide oxygen, hindering its nucleophilicity and potentially favoring C-alkylation. Aprotic polar solvents like DMF or acetone are generally preferred as they do not solvate the phenoxide as strongly, leaving the oxygen more available for reaction.[4]

  • Counter-ion Effects: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio. Larger, "softer" cations like cesium (Cs+) can coordinate less tightly with the phenoxide oxygen, increasing its availability for O-alkylation.

Troubleshooting & Optimization:

  • Choice of Methylating Agent: While methyl iodide is commonly used, consider alternatives like dimethyl sulfate or methyl ethanesulfonate, which can sometimes offer better selectivity for O-methylation.[5][6]

  • Base and Solvent System: Employ a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous aprotic solvent such as acetone or DMF.[4] The use of Cs₂CO₃ is often beneficial for promoting O-alkylation.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically controlled O-alkylation product over the kinetically favored C-alkylation product.

Q2: I'm observing the formation of an elimination product, a chromene derivative. What causes this and how can I prevent it?

A2: The formation of a chromene derivative arises from the elimination of the hydroxyl group at the 4-position. This is a common side reaction, especially under basic conditions.

Causality & Expert Insights:

  • E2 Elimination Mechanism: The base used to deprotonate the phenol can also act as a base to abstract a proton from the carbon adjacent to the hydroxyl group (C3), leading to an E2 elimination pathway.[7] This is particularly favorable if the hydroxyl group is a good leaving group or if the reaction conditions promote elimination.

  • Steric Hindrance: If the desired SN2 reaction for methylation is sterically hindered, the competing E2 elimination can become the major pathway.[7]

Troubleshooting & Optimization:

  • Milder Base: If elimination is a significant issue, consider using a milder base. However, this must be balanced with the need for efficient phenoxide formation.

  • Protecting Group Strategy: The most effective way to prevent this side reaction is to protect the alcoholic hydroxyl group at the 4-position before performing the methylation.[8][9] A suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether, can be introduced and then removed after the methylation step.[9][10]

Q3: My reaction is sluggish, and I'm getting incomplete conversion even after extended reaction times. What can I do?

A3: Incomplete conversion can be due to several factors, including insufficient reactivity of the reagents or deactivation of the catalyst.

Causality & Expert Insights:

  • Base Strength and Solubility: The base must be strong enough to completely deprotonate the phenol. The solubility of the base in the reaction solvent is also crucial for its effectiveness.

  • Purity of Reagents and Solvents: Water is detrimental to the reaction as it can quench the phenoxide and react with the methylating agent.[11] Ensure all reagents and solvents are anhydrous.

  • Leaving Group Ability: The efficiency of the SN2 reaction depends on the quality of the leaving group on the methylating agent. Iodide is an excellent leaving group, which is why methyl iodide is often used.[11]

Troubleshooting & Optimization:

  • Activate the Substrate: Ensure complete deprotonation of the phenol by using a sufficient excess of a strong, dry base.

  • Increase Temperature: Carefully increasing the reaction temperature can increase the reaction rate. However, be mindful that this may also increase the rate of side reactions.[12]

  • Change the Methylating Agent: If using a less reactive methylating agent, consider switching to one with a better leaving group, such as methyl iodide or methyl triflate.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between the phenoxide (in the solid or organic phase) and the methylating agent.

Q4: I am having difficulty removing the triphenylphosphine oxide byproduct from my Mitsunobu methylation reaction. What are my options?

A4: The removal of triphenylphosphine oxide is a well-known challenge in Mitsunobu reactions.[13]

Causality & Expert Insights:

  • Polarity and Solubility: Triphenylphosphine oxide is a highly polar and often crystalline compound, making its separation from the desired product by standard chromatography challenging, especially if the product has similar polarity.

Troubleshooting & Optimization:

  • Crystallization: If your product is nonpolar, you may be able to precipitate the triphenylphosphine oxide from a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

  • Modified Reagents: Consider using polymer-supported triphenylphosphine or fluorous-tagged phosphines. These reagents allow for the easy removal of the phosphine oxide byproduct by filtration or fluorous solid-phase extraction.

  • Alternative Reactions: If purification remains a significant hurdle, explore alternative methylation methods that do not generate this byproduct, such as the Williamson ether synthesis.[3]

Experimental Protocols

Protocol 1: Standard O-Methylation via Williamson Ether Synthesis

This protocol is a general starting point for the O-methylation of a chroman-4-ol precursor.

Materials:

  • Chroman-4-ol precursor

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the chroman-4-ol precursor (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).

  • Add anhydrous acetone or DMF to achieve a concentration of 0.1-0.5 M.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.2-1.5 eq.) dropwise to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protection of the Alcoholic Hydroxyl Group (TBDMS Ether)

This protocol describes the protection of the 4-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • Chroman-4-ol precursor

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the chroman-4-ol precursor (1.0 eq.) in anhydrous DCM, add imidazole (2.5 eq.).

  • Add TBDMSCl (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by flash column chromatography to yield the TBDMS-protected chroman-4-ol.

Visualizing Reaction Pathways

Diagram 1: Competing O- vs. C-Alkylation Pathways

G cluster_0 Reaction Initiation cluster_1 Alkylation Pathways Chroman-4-ol Chroman-4-ol Phenoxide Phenoxide Chroman-4-ol->Phenoxide Deprotonation Base Base Base->Phenoxide O_Alkylation O-Alkylated Product (Desired) Phenoxide->O_Alkylation SN2 at Oxygen C_Alkylation C-Alkylated Product (Side Reaction) Phenoxide->C_Alkylation SN2 at Carbon Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->O_Alkylation Methylating_Agent->C_Alkylation

Caption: Competing O- and C-alkylation pathways of the phenoxide intermediate.

Diagram 2: Elimination Side Reaction Workflow

G Start Chroman-4-ol Precursor Base_Presence Presence of Base Start->Base_Presence Protection_Step Protecting Group Strategy (e.g., TBDMS-Cl) Start->Protection_Step Proton_Abstraction Proton Abstraction at C3 Base_Presence->Proton_Abstraction Elimination E2 Elimination of -OH Proton_Abstraction->Elimination Chromene_Product Chromene Side Product Elimination->Chromene_Product Desired_Pathway Proceed to Methylation Protection_Step->Desired_Pathway

Caption: Workflow illustrating the elimination side reaction and its prevention.

Data Presentation

Table 1: Influence of Reaction Parameters on O/C-Alkylation Selectivity
ParameterCondition Favoring O-AlkylationCondition Favoring C-AlkylationRationale
Solvent Aprotic (e.g., Acetone, DMF)Protic (e.g., Ethanol)Aprotic solvents do not solvate the phenoxide oxygen, increasing its nucleophilicity.
Base Strong, bulky base (e.g., Cs₂CO₃)Weaker baseLarger counter-ions associate less tightly with the phenoxide oxygen.
Temperature Lower TemperatureHigher TemperatureO-alkylation is often the thermodynamically favored product.
Methylating Agent Hard electrophile (e.g., (CH₃)₂SO₄)Softer electrophileHard-hard interactions (phenoxide oxygen and methyl group) are favored.

References

  • Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Banerjee, A. K., et al. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
  • Selva, M., et al. (n.d.). GENERAL RESEARCH A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. IRIS.
  • Strazzolini, P. (n.d.). USE OF HAZARDOUS GASES (E.G. DIAZOMETHANE) IN FLOW.
  • Snieckus, V., &... (n.d.).
  • Francis Academic Press. (n.d.).
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2024, February 19). Protecting group. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.).
  • Wang, L., et al. (2023, March 6). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)
  • Benchchem. (2025).
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2010, November 15).
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). Designing a safe and scalable diazomethane process.
  • ResearchGate. (n.d.). (PDF)
  • K. C. Kumara Swamy, et al. (2009, April 21).
  • Organic Syntheses Procedure. (n.d.). diazomethane.
  • ResearchGate. (2025, December 6). (PDF) Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH).
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Selva, M., et al. (n.d.). Alkyl Methyl Carbonates as Methylating Agents.
  • Benchchem. (2025). Troubleshooting low yield in 2,5-Dimethylchroman-4-one reactions.
  • Halcomb, R. L., &... (2009, January 30). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE.
  • PubMed. (1965, March). THE FORMATION OF O-METHYLATED CATECHOLS BY MICROSOMAL HYDROXYLATION OF PHENOLS AND SUBSEQUENT ENZYMATIC CATECHOL O-METHYLATION.
  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. Retrieved from [Link]

  • Chen, K., &... (n.d.). Late-stage oxidative C(sp3)
  • de Oliveira, A. M., et al. (n.d.).
  • Benchchem. (n.d.).
  • Sophim. (n.d.). Purification in Cosmetics. Retrieved from [Link]

  • Moulay, S. (n.d.).
  • PubMed. (2020, January 20).
  • Google Patents. (n.d.). US2827497A - Purification of synthetic menthol by oxidizing with hexavalent chromium.

Sources

Technical Support Center: Solubility Optimization for Chroman-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: The "Chroman Paradox"

Chroman-amine derivatives (e.g., 4-aminochromans, flavan-amines) present a classic medicinal chemistry paradox. The chroman core (benzodihydropyran) is highly lipophilic and planar, driving strong crystal lattice energy and poor water interaction. Conversely, the amine handle is basic and polarizable.[1]

The Core Issue: At physiological pH (7.4), if the amine's pKa is high (typically 9.0–10.5), a significant fraction may remain ionized, but the lipophilic bulk of the chroman ring often overrides this, leading to "grease ball" precipitation.[1]

This guide provides a modular approach to troubleshooting solubility, moving from simple pH manipulation to advanced complexation.[1]

Decision Matrix: Selecting the Right Strategy

Before starting wet-lab work, use this decision tree to select the appropriate solubilization strategy based on your compound's physicochemical profile.

SolubilityDecisionTree Start Start: Chroman-Amine Derivative Check_pKa Determine pKa of Amine (Is pKa > 8.0?) Start->Check_pKa Check_MP Check Melting Point (MP) (Is MP > 200°C?) Check_pKa->Check_MP Yes (Basic) Cosolv_Strat STRATEGY D: Cosolvents/Surfactants (DMSO/PEG/Tween) Check_pKa->Cosolv_Strat No (Neutral/Acidic) Salt_Strat STRATEGY A: Salt Formation (HCl, Mesylate) Check_MP->Salt_Strat No (Low MP) 'Grease Ball' CD_Strat STRATEGY C: Cyclodextrin Complexation (HP-β-CD) Check_MP->CD_Strat Yes (High MP) 'Brick Dust' pH_Strat STRATEGY B: pH Adjustment (Buffer pH < pKa - 2) Salt_Strat->pH_Strat If Salt Fails in Buffer pH_Strat->CD_Strat If pH Limits Viability

Figure 1: Decision matrix for solubilization. High melting point compounds ("Brick Dust") often require disruption of crystal lattice via complexation, whereas low melting point lipophiles ("Grease Balls") respond well to salt formation.[1]

Module 1: Salt Selection & Screening

Best for: Compounds with a basic amine (pKa > 8) and moderate melting points.

The Science

The amine on the chroman ring acts as a proton acceptor. By reacting it with an acid, you replace weak van der Waals forces in the crystal lattice with strong ionic interactions.[1] However, chloride salts (using HCl) can sometimes decrease solubility due to the "Common Ion Effect" in high-salt buffers (like PBS).

Protocol: "Golden Triangle" Salt Screen

Do not rely solely on HCl.[1] Screen these three counter-ions to cover different hydrophobicity profiles.

Counter-ionAcid ReagentRationale for Chroman-Amines
Chloride Hydrochloric Acid (1M in Et2O)Standard first-pass. Small radius, high lattice energy.[1]
Mesylate Methanesulfonic AcidExcellent for lipophilic bases. Breaks lattice energy effectively.
Tartrate L-Tartaric AcidBidentate; often forms amorphous solids with higher apparent solubility.
Step-by-Step Workflow
  • Dissolution: Dissolve 50 mg of free base in minimal acetone or ethanol.

  • Acid Addition: Add 1.05 equivalents of the selected acid (dropwise).

  • Precipitation:

    • Immediate: Filter and dry.

    • No Precipitate:[2] Add anti-solvent (Diethyl ether or Hexane) until cloudy, then cool to 4°C.[1]

  • Validation: Verify salt formation via XRPD (shift in peaks) or DSC (change in melting point).

Module 2: Cyclodextrin Complexation

Best for: Highly lipophilic derivatives where salt formation fails or physiological pH causes precipitation.

The Science

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard. It forms a "host-guest" complex where the lipophilic chroman core sits inside the hydrophobic cavity, while the hydrophilic exterior interacts with water.

Protocol: Phase Solubility Study

Goal: Determine the binding constant (


) to predict how much CD is needed.
  • Preparation: Prepare 0%, 5%, 10%, and 20% (w/v) HP-β-CD solutions in water (or buffer).[1]

  • Saturation: Add excess chroman-amine solid to 1 mL of each solution.

  • Equilibration: Shake at room temperature for 24–48 hours.

  • Analysis: Filter (0.45 µm PVDF), dilute, and analyze via HPLC-UV.

  • Calculation: Plot Solubility (

    
    ) vs. CD Concentration (
    
    
    
    ).
    • If linear (

      
       type), the complex is 1:1.
      
    • Formula:

      
      
      
    • Note:

      
       is intrinsic solubility.
      

Module 3: Cosolvents & Troubleshooting "Crash-Out"

Best for: In vitro assays where DMSO stocks are diluted into media.

The "Crash-Out" Phenomenon

When a DMSO stock (dielectric constant


) is diluted into water (

), the solvent power drops exponentially. If the compound concentration exceeds its aqueous solubility limit, it precipitates immediately.[1]
Troubleshooting Guide

Q: My compound precipitates immediately upon adding DMSO stock to the assay buffer.

  • Cause 1: Kinetic Precipitation. The mixing is too slow, creating local zones of supersaturation.

    • Fix: Vortex the buffer while adding the DMSO stock (sub-surface injection).

  • Cause 2: Ionic Strength Shock. PBS has high salt, which reduces solubility of salts (Common Ion Effect).[1]

    • Fix: Switch to a low-salt buffer (e.g., 10mM Tris or HEPES) or use 5% Glucose for dosing.

  • Cause 3: The "1% Rule" Violation. You are exceeding the solvent capacity of the final mix.

    • Fix: Use an intermediate dilution step.

The "Intermediate Dilution" Protocol: Instead of 100% DMSO


 Buffer (1:1000 dilution):
  • Step 1: Dilute 100% DMSO stock 1:10 into PEG400 or Propylene Glycol .

  • Step 2: Dilute this mix into the final buffer.

    • Why? PEG acts as a bridge, preventing the immediate "shock" of water.

Frequently Asked Questions (FAQs)

Q1: I made the HCl salt, but it's hygroscopic and turns into a goo. What now? A: This is common with flexible amine chains.

  • Switch Counter-ions: Try Fumarate or Succinate . These dicarboxylic acids often "bridge" two molecules, stabilizing the crystal lattice.[1]

  • Lyophilization: Instead of rotary evaporation, freeze-dry the salt solution to obtain a fluffy, amorphous powder (higher solubility, though less stable long-term).[1]

Q2: Can I use Tween-80 for cell culture assays? A: Use with caution. Surfactants like Tween-80 (Polysorbate 80) can:

  • Lyse cell membranes at high concentrations (>0.1%).

  • Form micelles that "trap" your drug, reducing the free concentration available to bind the target receptor (reducing apparent potency).

    • Recommendation: Stick to HP-β-CD (up to 10-20 mM) for cell assays; it is generally less cytotoxic than surfactants.

Q3: How do I know if my compound is a "Brick Dust" or "Grease Ball"? A:

  • Brick Dust: High Melting Point (>200°C), Low Solubility in both water and lipid solvents.[1] (Limited by crystal lattice energy).

    • Fix: Nanosizing or Cyclodextrins.[3][4]

  • Grease Ball: Low Melting Point (<100°C), High Solubility in Octanol/Lipids, Poor Solubility in Water.[1] (Limited by solvation energy).

    • Fix: Salt formation or Emulsions.

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[3][4][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility). Link

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences, 57, 173-199.[1] Link

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

Sources

Technical Support Center: Troubleshooting Racemization of Chiral Quaternary Chroman Centers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Chroman Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden and unexpected loss of enantiomeric purity when synthesizing complex chroman-based natural products (such as tocopherols or flavonoids).

In this guide, we will move beyond simply listing reaction conditions. We will deconstruct the causality behind chroman racemization, provide field-proven diagnostic logic, and outline self-validating protocols to ensure your chiral quaternary centers remain intact from bench to scale-up.

Root Cause Analysis: The Mechanism of C2-Racemization

The fundamental issue with chiral quaternary chroman centers (specifically at the C2 position) is their latent vulnerability to C–O bond cleavage. Because true quaternary carbon centers lack an alpha-proton, they cannot undergo simple deprotonation-reprotonation epimerization. Instead, racemization implies a destructive mechanism where a bond is broken and reformed.

When exposed to strong Brønsted acids, Lewis acids, or high thermal stress, the chroman ether oxygen becomes protonated or activated. This triggers a reversible ring-opening event, generating a highly stabilized tertiary carbocation or an ortho-quinone methide intermediate [1]. Because this intermediate is geometrically planar, the subsequent re-cyclization occurs non-stereoselectively from either the si or re face, yielding a racemic mixture.

RacemizationMechanism A Enantiopure C2-Quaternary Chroman B Acidic/Thermal Stress A->B Exposure C Protonation of Chroman Oxygen B->C Activation D C2-O Bond Cleavage C->D Ring Opening E Planar Carbocation / Ortho-Quinone Methide D->E Reversible F Re-cyclization (si-face) E->F 50% Probability G Re-cyclization (re-face) E->G 50% Probability H Racemic Mixture (Loss of ee%) F->H G->H

Figure 1: Acid-catalyzed racemization pathway of chiral quaternary chromans via planar carbocation intermediates.

Frequently Asked Questions (Troubleshooting)

Q1: Why did my enantiopure tocopherol derivative racemize completely during a routine deprotection step? A: This is a classic case of intermediate-driven racemization. If your deprotection utilized strong acids (e.g., TfOH, BBr₃, or concentrated HCl), you inadvertently activated the chroman oxygen. Mechanistic studies have proven that acid is not only required to form certain hemiacetal intermediates but simultaneously facilitates carbocation-mediated racemization at the quaternary center [1]. The planar carbocation allows nucleophilic attack from both faces, destroying your enantiomeric excess (ee).

Q2: How can I construct the chroman ring initially without risking racemization? A: You must bypass the formation of free carbocations. The most reliable modern approach is utilizing mild, transition-metal-catalyzed asymmetric cyclizations. For example, a Nickel-catalyzed reductive cyclization of aryl-chained alkynones using a chiral monophosphine ligand (such as (R)-AntPhos) and a mild reductant like triethylsilane can construct functionalized chromans with chiral quaternary centers. This method yields up to 98% product with excellent ee, entirely avoiding the harsh acidic conditions that trigger ring-opening [2].

Q3: I have to remove a tert-butyl group downstream. How do I prevent the C2 center from epimerizing? A: You must change your protecting group strategy. Standard de-tert-butylation conditions (Tf₂O/TfOH at 60 °C) have been strictly documented to cause complete racemization due to the high temperature and strong acidity required [3]. Instead, employ orthogonal protecting groups (e.g., silyl ethers) that can be removed under neutral or mildly basic conditions (using fluoride sources like TBAF). If Lewis acids must be used, they must be applied at cryogenic temperatures (e.g., -78 °C) to kinetically freeze the C–O bond and prevent cleavage.

Quantitative Data: Impact of Conditions on Enantiomeric Integrity

To assist in your experimental design, I have summarized the impact of various synthetic conditions on the retention of enantiomeric excess for C2-quaternary chromans.

Reaction Condition / ReagentTemperatureReactive Intermediate Formedee Retention (%)Scientist Recommendation
Tf₂O / TfOH 60 °CTertiary Carbocation0% (Fully Racemized)Avoid for chroman scaffolds
HCl (conc.) / Heat 80 °Cortho-Quinone Methide< 5%Avoid
BBr₃ (Demethylation) 25 °CLewis Acid-Oxygen Adduct~ 40% (Partial)Use with extreme caution at -78 °C
Ni-Catalyzed Cyclization 25 °CChiral Allylic Siloxane> 95% Highly Recommended [2]
TBAF (Silyl Deprotection) 25 °CNone (Orthogonal)> 99% Highly Recommended

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your synthetic route, you must implement a self-validating system. Do not wait until the final step of a 10-step synthesis to check your chiral purity.

Protocol A: Self-Validating Racemization Stress Test

Before committing your precious chiral intermediate to a new reaction condition, run this diagnostic stress test.

Workflow S1 Synthesize Enantiopure Chroman Precursor S2 Chiral HPLC/SFC Baseline (ee >95%) S1->S2 S3 Mock Reaction (Stress Test) S2->S3 S4 Quench & Isolate S3->S4 S5 Post-Test Chiral HPLC S4->S5 Decision ee% Retained? S5->Decision Pass Proceed with Synthesis Route Decision->Pass Yes (>95%) Fail Redesign Route / Change Protecting Group Decision->Fail No (<95%)

Figure 2: Self-validating workflow for assessing condition-induced racemization prior to scale-up.

Step-by-Step Execution:

  • Baseline Measurement: Dissolve 1 mg of your enantiopure chroman in HPLC-grade hexane/isopropanol. Run on a Chiralpak AD-H or OD-H column to establish a baseline ee%.

  • Mock Reaction: In a dry Schlenk flask, dissolve 10 mg of the chroman in the reaction solvent. Add all reagents (acids, bases, additives) except the reactive coupling partner.

  • Incubation: Stir at the planned reaction temperature for the exact duration of the intended reaction.

  • Quench: Rapidly quench the reaction with a cold buffer (e.g., saturated NaHCO₃ for acidic conditions) to prevent quenching-induced epimerization.

  • Re-analysis: Extract, concentrate, and re-run the chiral HPLC. If the ee% drops by more than 2%, the reaction conditions are fundamentally incompatible with your quaternary center.

Protocol B: Mild Ni-Catalyzed Asymmetric Synthesis of Chiral Chromans

If you are designing a route from scratch, utilize this protocol to build the quaternary center without acidic racemization risks [2].

  • Preparation: In an argon-filled glovebox, charge a vial with Ni(cod)₂ (10 mol%) and (R)-AntPhos ligand (12 mol%).

  • Solvent Addition: Add anhydrous THF (2.0 mL) and stir for 30 minutes at room temperature to form the active catalyst complex.

  • Substrate Addition: Add the aryl-chained alkynone substrate (0.2 mmol) to the catalyst solution.

  • Reduction: Slowly add triethylsilane (0.4 mmol) dropwise. This acts as the mild reductant, avoiding the need for harsh acidic hydride donors.

  • Reaction: Stir the mixture at 25 °C for 12 hours. The mild temperature prevents thermal ring-opening.

  • Workup: Remove the vial from the glovebox, filter through a short pad of silica gel (eluting with EtOAc), and concentrate. Purify via flash chromatography to isolate the enantiopure chroman with a chiral quaternary allylic siloxane center.

References

  • Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E - PMC - NIH. National Institutes of Health (NIH).
  • Stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. ChemRxiv.
  • RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. Società Chimica Italiana (chim.it).

Technical Support Center: Strategies for Deprotecting (4-Methoxychroman-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and modification of (4-Methoxychroman-4-yl)methanamine derivatives. As Senior Application Scientists, we understand that the removal of protecting groups is a critical step that can significantly impact the yield and purity of your final compound. This guide provides in-depth, field-proven insights into troubleshooting common issues and offers detailed protocols for this specific molecular scaffold.

Frequently Asked Questions (FAQs)
General Strategy & Selection

Q1: Why is choosing the right deprotection strategy for my (4-Methoxychroman-4-yl)methanamine derivative so critical?

A1: The (4-Methoxychroman-4-yl)methanamine scaffold contains several key features that dictate the choice of deprotection strategy: a primary amine that is typically protected, a methoxy group on the aromatic ring, and the chroman ring system itself. An improperly chosen method can lead to:

  • Incomplete Deprotection: Leaving you with a mixture of starting material and product, complicating purification.

  • Scaffold Degradation: The chroman ring can be sensitive to harsh acidic or reductive conditions.

  • Undesired Side Reactions: The electron-rich aromatic ring, influenced by the methoxy group, can be susceptible to alkylation or other modifications from reactive intermediates generated during deprotection.

The goal is to find conditions that are robust enough to cleave the protecting group efficiently while leaving the rest of the molecule untouched. This often involves leveraging an "orthogonal protection" strategy, where different protecting groups on a molecule can be removed selectively under distinct conditions.[1][2][3]

Q2: I have a choice between using a Boc or Cbz protecting group for the amine. Which is better for this scaffold?

A2: Both tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are excellent choices, and the "better" option depends on the overall synthetic route and the other functional groups present in your molecule.[4][5]

  • Choose Boc if: Your molecule contains functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, or certain halogenated aromatics). Boc is reliably removed under acidic conditions which are generally compatible with the methoxychroman core.[6][7][8]

  • Choose Cbz if: Your molecule contains acid-sensitive groups (e.g., acetals, silyl ethers, or a tert-butyl ester). Cbz is typically removed by catalytic hydrogenolysis, which is a very mild and neutral method.[9][10][11]

The decision-making process can be visualized as follows:

start Start: Choose a Protecting Group q1 Does the molecule have acid-sensitive groups (e.g., acetals, t-butyl esters)? start->q1 use_cbz Prefer Cbz Group (Removed by Hydrogenolysis) q1->use_cbz Yes q2 Does the molecule have H₂/Pd-sensitive groups (e.g., alkenes, benzyl ethers)? q1->q2 No consider_orthogonal Consider alternative orthogonal groups (e.g., Fmoc, Alloc) use_cbz->consider_orthogonal If molecule also has H₂/Pd-sensitive groups use_boc Prefer Boc Group (Removed by Acid) q2->use_boc Yes q2->use_boc No (Boc is a good choice)

Caption: Decision tree for selecting an amine protecting group.
Troubleshooting Guide: Boc Deprotection

The Boc group is most commonly removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[12][13]

Q3: My Boc deprotection is incomplete. I still see starting material on my TLC/LC-MS. What should I do?

A3: Incomplete deprotection is the most common issue. Here’s a systematic approach to troubleshoot it.[6][7]

  • Verify Acid Strength & Concentration: Ensure your acid is not old or has absorbed atmospheric moisture, which can reduce its efficacy.[6] For a standard reaction using 20-50% TFA in dichloromethane (DCM), you can try increasing the concentration.[7]

  • Increase Reaction Time or Temperature: Some sterically hindered substrates require more time or gentle warming to proceed to completion.[6][7] Monitor the reaction every 30-60 minutes until no starting material is observed.

  • Switch the Acid System: If increasing concentration and time is ineffective, a stronger acid system may be required. Switching from TFA in DCM to 4M HCl in 1,4-dioxane is a common and effective alternative.[7]

  • Check Solubility: Ensure your substrate is fully dissolved. Poor solubility can lead to a heterogeneous mixture and prevent the acid from accessing all the molecules.[6]

start Problem: Incomplete Boc Deprotection check1 Is the acid (TFA) fresh and anhydrous? start->check1 sol1 Use fresh, anhydrous TFA. Increase TFA concentration (e.g., from 20% to 50%). check1->sol1 No check2 Was reaction time sufficient? check1->check2 Yes sol1->check2 sol2 Extend reaction time. Monitor by TLC/LC-MS every 30-60 min. check2->sol2 No check3 Is the substrate sterically hindered? check2->check3 Yes sol2->check3 sol3 Switch to a stronger acid system: 4M HCl in 1,4-Dioxane. check3->sol3 Yes end Reaction Complete check3->end No sol3->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q4: I'm seeing an unexpected side product with a higher mass after my Boc deprotection. What is it and how can I prevent it?

A4: This is a classic problem caused by the tert-butyl cation (t-Bu⁺), a reactive intermediate generated during the acidic cleavage of the Boc group.[7][13] This cation can act as an electrophile and alkylate nucleophilic sites on your molecule. The electron-rich aromatic ring of the methoxychroman scaffold is particularly susceptible to this side reaction (Friedel-Crafts alkylation).

Solution: Use a Scavenger. To prevent this, add a scavenger to the reaction mixture to trap the tert-butyl cation.[6]

ScavengerTypical ConcentrationNotes
Triethylsilane (TES) 2.5 - 5% (v/v)Very effective. Reacts with the cation to form volatile byproducts.
Triisopropylsilane (TIPS) 2.5 - 5% (v/v)Similar to TES, also very effective.
Thioanisole 5 - 10% (v/v)Good for substrates with tryptophan or methionine residues, but has a strong odor.
Water ~5% (v/v)Can be effective but may slow down the deprotection reaction.[6]
Troubleshooting Guide: Cbz Deprotection

The Cbz group is most commonly removed by catalytic hydrogenolysis.[4][11]

Q5: My Cbz deprotection via catalytic hydrogenolysis is very slow or has stalled. What's wrong?

A5: Slow or stalled hydrogenolysis reactions are often related to the catalyst or the presence of impurities.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst is the most common choice.[9] Ensure your catalyst is not old or has been improperly stored. For more difficult substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective and less prone to poisoning.[9]

  • Catalyst Poisoning: The catalyst can be poisoned by sulfur- or nitrogen-containing functional groups or impurities. Thoroughly purifying your Cbz-protected starting material is crucial.

  • Solvent Choice: The solvent can dramatically affect the reaction rate. The general efficiency for Pd/C hydrogenolysis is: Ethanol > Methanol > THF.[9][14] Using acetic acid as a solvent can sometimes accelerate the reaction but may not be suitable if other acid-labile groups are present.[14]

  • Hydrogen Source: If using a hydrogen balloon, ensure there are no leaks. For larger-scale reactions, a Parr hydrogenator that maintains positive pressure is more reliable.[9]

  • Transfer Hydrogenolysis: As a safer alternative to hydrogen gas, consider catalytic transfer hydrogenolysis.[10] Here, a hydrogen donor like ammonium formate or hydrazine is used in the presence of Pd/C.[15] This method is often very efficient.

Q6: I tried hydrogenolysis, but it reduced another part of my molecule. What are my options?

A6: This is a key challenge when other reducible groups are present. For the chroman scaffold, there is a risk of reducing the benzene ring or causing other transformations, especially under harsh conditions.[14]

Solution: Acidic Cleavage of the Cbz Group. If hydrogenolysis is not compatible, the Cbz group can be removed under strong acidic conditions, most commonly with HBr in acetic acid (HBr/AcOH).[10] This method is fast and effective but is very harsh. It should only be used if the methoxychroman core and any other functional groups can withstand strong, anhydrous acid.

MethodReagents/CatalystSolventProsCons
Catalytic Hydrogenation 10% Pd/C, H₂ (gas)Ethanol, MethanolVery mild, neutral conditions; clean byproducts.Incompatible with reducible groups (alkenes, etc.); susceptible to catalyst poisoning.
Transfer Hydrogenolysis 10% Pd/C, Ammonium FormateMethanolAvoids flammable H₂ gas; often faster.Requires removal of formate salts during workup.
Acidic Cleavage 33% HBr in Acetic AcidAcetic Acid, EtherFast and effective; useful when hydrogenation fails.Extremely harsh; not compatible with acid-sensitive groups.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA

This protocol is suitable for most routine Boc deprotections.[7]

  • Dissolve the Boc-protected (4-Methoxychroman-4-yl)methanamine derivative (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add a scavenger, such as triethylsilane (1.1 equiv), to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. The product amine will be more polar (lower Rf) than the starting material. A ninhydrin stain is excellent for visualizing the free amine.[6]

  • Once the reaction is complete (typically 1-2 hours), concentrate the mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt can be used directly or neutralized by dissolving in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenolysis

This protocol is a safe and effective alternative to using hydrogen gas.[9][15]

  • Dissolve the Cbz-protected (4-Methoxychroman-4-yl)methanamine derivative (1.0 equiv) in methanol to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Add ammonium formate (4.0-5.0 equiv).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight of the substrate).

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by standard methods (e.g., column chromatography or crystallization) to remove ammonium salts and other byproducts.

start Dissolve Cbz-Substrate and Ammonium Formate in Methanol step2 Carefully Add 10% Pd/C Catalyst start->step2 step3 Stir Vigorously at Room Temperature step2->step3 step4 Monitor by TLC/LC-MS (1-3 hours) step3->step4 step5 Filter Through Celite® to Remove Catalyst step4->step5 step6 Concentrate Filtrate Under Reduced Pressure step5->step6 step7 Purify Crude Product step6->step7

Caption: Workflow for Cbz deprotection via transfer hydrogenolysis.
References
  • BenchChem. (2025). Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups.
  • BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • Fiveable. (2025). Orthogonal Protection Definition - Organic Chemistry Key....
  • Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. (n.d.).
  • Ashenhurst, J. (2018).
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • NIMT. (2016). Protection And Deprotection Of Functional Groups In.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • JOCPR. (2024).
  • Atlanchim Pharma. (2021). 2-17 Science About O-Benzyl protecting groups.
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • Beilstein Journal of Organic Chemistry. (2018).
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Protection for the AMINE.pptx. (n.d.).
  • BOC Deprotection. (n.d.). Wordpress.
  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • BenchChem. (2025).
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

Sources

Technical Support Center: Troubleshooting 4-Alkoxy-4-alkyl Chroman Instability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 4-alkoxy-4-alkyl chroman intermediates. These compounds are notorious for their instability during workup, often degrading before they can be carried over to the next synthetic step. The root cause is not a flaw in your synthesis, but rather the inherent chemical nature of the intermediate: it contains a highly reactive tertiary benzylic ether linkage.

This guide breaks down the causality behind this instability and provides field-proven, self-validating protocols to ensure the intact isolation of your target molecules.

Diagnostic FAQs: Understanding the Chemistry

Q1: Why does my 4-alkoxy-4-alkyl chroman intermediate degrade into a chromene during silica gel chromatography? A1: The degradation is driven by the intrinsic Brønsted acidity of standard silica gel (pH ~4.5–5.5). 4-alkoxy-4-alkyl chromans feature an ether linkage at the C4 position, which is both tertiary and benzylic. When exposed to acidic silanol groups, the ether oxygen is rapidly protonated, converting the alkoxy group into a superior leaving group ()[1]. The subsequent C–O bond cleavage is thermodynamically driven by the formation of a tertiary benzylic carbocation. This intermediate is exceptionally stable due to hyperconjugation from the alkyl group and resonance delocalization from the adjacent aromatic ring ()[2]. Once formed, the carbocation undergoes a swift E1 elimination (loss of a proton at the adjacent C3 position) to yield the thermodynamically favored 4-alkyl-2H-chromene.

Q2: I am seeing a mixture of chromene and 4-chromanol in my NMR. Where is the chromanol coming from? A2: This indicates a bifurcated degradation pathway. While the E1 elimination produces the chromene, the highly stable tertiary benzylic carbocation can also be intercepted by adventitious water (from the atmosphere, wet solvents, or the silica gel itself) via an SN1 nucleophilic attack ()[3]. If your system is strictly anhydrous but acidic, you will see exclusively chromene. The presence of the 4-chromanol confirms that moisture is participating in the SN1 trapping of the carbocation.

Q3: How can I prevent this degradation during reaction workup? A3: You must strictly avoid acidic reagents during the quench and extraction phases. If your reaction generates acidic byproducts, quench with a mild, non-nucleophilic base (e.g., saturated aqueous NaHCO₃). Furthermore, while primary and secondary ethers require harsh conditions to cleave, tertiary and benzylic systems react via SN1/E1 even under mildly acidic conditions ()[4]. Therefore, buffering your organic extraction solvent with 0.1% to 1% triethylamine (TEA) is highly recommended to neutralize trace acids before they can trigger the degradation cascade.

Mechanistic Pathway Visualization

ChromanDegradation A 4-Alkoxy-4-alkyl chroman (Target Intermediate) B Protonated Ether Intermediate A->B H+ (Silica/Acid) C Tertiary Benzylic Carbocation (C4) B->C - ROH (Fast) D 4-Alkyl-2H-chromene (E1 Elimination) C->D - H+ (E1) E 4-Alkyl-4-chromanol (SN1 Hydrolysis) C->E + H2O (SN1)

Fig 1: Acid-catalyzed SN1/E1 degradation pathway of 4-alkoxy-4-alkyl chromans.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the stability profile of a model 4-alkoxy-4-alkyl chroman under various common laboratory conditions.

Environmental ConditionpH LevelTemp (°C)Exposure Time% DegradationPrimary Byproduct
Standard Silica Gel (Untreated)~5.0251 Hour> 85%Chromene
0.1 M HCl (aq) Workup1.02510 Mins100%Chromanol / Chromene
Basic Alumina (Activity II)~9.02524 Hours< 1%None (Stable)
TEA-Deactivated Silica Gel~7.52524 Hours< 2%None (Stable)
CDCl₃ (Unfiltered, NMR solvent)~6.0254 Hours~ 30%Chromene

Note: CDCl₃ naturally degrades to produce trace DCl over time. Always filter CDCl₃ through a small plug of basic alumina before NMR analysis of these sensitive intermediates.

Validated Experimental Protocol: Amine-Buffered Chromatographic Isolation

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes built-in diagnostic checks to confirm that the acidic silanol sites have been successfully neutralized before your sensitive intermediate is ever exposed to the stationary phase.

Materials Needed:

  • Standard Silica Gel (230–400 mesh)

  • Triethylamine (TEA), HPLC grade

  • Eluent solvents (e.g., Hexanes/Ethyl Acetate)

  • Wet pH indicator paper

Step-by-Step Methodology:

  • Eluent Preparation: Prepare your desired mobile phase mixture. Add exactly 2% (v/v) TEA to create the "Deactivation Eluent". Prepare a second batch of mobile phase with only 0.1% (v/v) TEA to serve as the "Running Eluent".

  • Column Slurry & Packing: Slurry the silica gel in the Deactivation Eluent (2% TEA). Pour the slurry into the column and pack using positive air pressure.

  • Stationary Phase Neutralization: Flush the packed column with at least 3 column volumes (CV) of the Deactivation Eluent. The TEA will bind to and neutralize the Brønsted acidic silanol groups on the silica surface.

  • Self-Validation Check 1 (Critical): Collect a few drops of the eluent exiting the column and spot it onto wet pH paper.

    • Pass: The pH reads ≥ 7.5. Proceed to the next step.

    • Fail: The pH reads < 7.0. The silica is still acidic. Flush with an additional 2 CV of Deactivation Eluent and re-test.

  • Equilibration: Flush the column with 2 CV of the Running Eluent (0.1% TEA) to remove excess unbound amine, which could otherwise co-elute and contaminate your product.

  • Sample Loading: Dissolve your crude 4-alkoxy-4-alkyl chroman in a minimal volume of the Running Eluent. Load it carefully onto the column head.

  • Elution & Collection: Run the column normally. As a secondary precaution, pre-spike your collection test tubes with 1 drop of TEA before collecting fractions.

  • Self-Validation Check 2: During rotary evaporation of the collected fractions, monitor the flask. If the solution turns unexpectedly yellow or pink, this is a visual indicator of trace carbocation formation. Immediately pause the evaporation, add 100 µL of TEA to quench the acid, and resume.

References
  • Title: Reactions of Ethers: Acidic Cleavage Source: Fiveable URL: [Link]

  • Title: 3.4: Reactions of Ethers- Acidic Cleavage Source: Chemistry LibreTexts URL: [Link]

  • Title: Ether Cleavage with HI or HBr (Heat) Source: OrgoSolver URL: [Link]

  • Title: Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL: [Link]

Sources

Technical Support Center: Chroman Ring Closure & Temperature Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that the construction of the chroman ring—a privileged scaffold found in tocopherols, flavonoids, and numerous pharmaceuticals—is rarely a simple one-step process.

The cyclization step (ring closure) is governed by a delicate interplay of thermodynamics and kinetics. Temperature is not merely a rate accelerator in these reactions; it is the primary control element that dictates the reaction manifold, determining whether your reaction stalls at an intermediate, achieves complete cyclization, or degrades into complex mixtures.

Below, we have compiled field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to help you optimize the thermal parameters of your chroman syntheses.

Mechanistic Troubleshooting FAQs

Q1: Why am I isolating the uncyclized Friedel-Crafts intermediate instead of the target chroman ring? The Causality: In catalytic systems, such as the Gold(I)-mediated one-pot synthesis using allylic alcohols and phenols, the reaction proceeds stepwise. The initial intermolecular allylation (a Friedel-Crafts-type reaction) has a low activation energy and occurs rapidly at lower temperatures (30–40 °C). However, the subsequent intramolecular hydroalkoxylation (the actual ring closure) requires overcoming a significantly higher kinetic barrier. If the temperature is too low, the reaction lacks the thermal energy to proceed, stranding your yield at the intermediate stage[1]. The Solution: Elevate the reaction temperature to 50–60 °C. This provides the necessary thermodynamic push to force the in situ cyclization of the intermediate into the final chroman architecture[1].

Q2: How can I control the ratio of direct cyclization versus rearrangement in halogen-promoted closures? The Causality: When utilizing iodonium ions (e.g.,


) for the intramolecular arylation of allylphenyl ethers, temperature acts as a precise manifold switch. At −40 °C, the kinetic energy allows direct, diastereoselective cyclization to dominate[2]. However, dropping the temperature to −90 °C freezes out this direct pathway, altering the transition state preferences and allowing an unusual, selective rearrangement-cyclization sequence to take over[2].
The Solution:  Utilize strictly controlled cryogenic reactors. Set your bath to −40 °C for standard heterocycle formation, or −90 °C if the rearranged chroman skeleton is your target.

Q3: My radical cascade annulation yields drop significantly when I push the temperature to 100 °C to speed up the reaction. What is the optimal thermal window? The Causality: In the synthesis of ester-containing chroman-4-ones via alkoxycarbonyl radicals, thermal optimization is a delicate balance. Elevating the temperature from 80 °C to 90 °C increases the yield by accelerating the cascade radical cyclization and overcoming the activation energy of the annulation[3]. However, exceeding 90 °C (e.g., 100 °C) introduces thermal stress that leads to the degradation of the radical initiator (such as


) or the decomposition of the newly formed product, thereby reducing the overall yield[3].
The Solution:  Maintain a strict 80–90 °C heating window[3]. If your substrates are highly thermosensitive, consider switching to an organo-photoredox catalytic system (e.g., Eosin Y with blue LEDs), which can drive [4+2] radical cascade annulations efficiently at room temperature[4].

Visualizing Temperature-Dependent Workflows

The following diagrams illustrate the logical relationships and temperature thresholds that govern chroman ring closure pathways.

G Start Phenol + Allylic Alcohol Intermediate Friedel-Crafts Intermediate Start->Intermediate Gold(I) Cat. Any Temp > 30°C Intermediate->Intermediate T < 40°C (Reaction Stalls) Chroman Chroman Ring (Target) Intermediate->Chroman ΔT = 50-60°C (Hydroalkoxylation) Degradation Degradation / Side Reactions Chroman->Degradation T > 90°C (Thermal Stress)

Temperature-dependent bifurcation in Gold(I)-catalyzed chroman ring closure.

G Substrate Allylphenyl Ether + IPy2BF4 Path1 Direct Diastereoselective Cyclization Substrate->Path1 T = -40°C Path2 Rearrangement-Cyclization Sequence Substrate->Path2 T = -90°C Product1 Chroman Skeleton A (Heterocycle 2) Path1->Product1 Product2 Chroman Skeleton B (Heterocycle 3) Path2->Product2

Cryogenic temperature control dictating the reaction manifold in iodonium-promoted cyclization.

Quantitative Data: Temperature Effects on Cyclization

To assist in your experimental design, the table below summarizes the quantitative impact of temperature across different catalytic methodologies used for chroman synthesis.

Catalytic System / ReagentsReaction TypeTemp (°C)Primary Outcome / Yield ImpactRef
Gold(I) /

Hydroalkoxylation30 °C0% Chroman (100% trapped as intermediate)[1]
Gold(I) /

Hydroalkoxylation40 °C59% Chroman (Mixed with intermediate)[1]
Gold(I) /

Hydroalkoxylation60 °COptimal Chroman formation (Complete closure)[1]
Iodonium /

Intramolecular Arylation−40 °CDiastereoselective direct cyclization[2]
Iodonium /

Intramolecular Arylation−90 °CSelective rearrangement-cyclization[2]
Radical /

Cascade Annulation70 °CSignificantly decreased yield (Reaction stalled)[3]
Radical /

Cascade Annulation90 °C81% Yield (Optimal thermal activation)[3]
Radical /

Cascade Annulation100 °CReduced yield (Thermal decomposition)[3]
Photoredox / Eosin Y [4+2] Radical Annulation25 °C (RT)74% Yield (Light-driven, avoids thermal stress)[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate in-process controls, making them self-validating systems.

Protocol A: Gold(I)-Catalyzed Hydroalkoxylation (High-Temperature Closure)

This protocol utilizes thermal energy to overcome the kinetic barrier of the intermediate.

  • Preparation: In a dry, argon-purged Schlenk flask, dissolve the target phenol (5.0 equiv) and allylic alcohol (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Addition: Introduce the Gold(I) catalyst (

    
    , 5 mol%).
    
  • Thermal Activation (Critical Step): Submerge the flask in a pre-heated oil bath set strictly to 60 °C . Mechanistic Note: Maintaining 60 °C is mandatory to force the transient Friedel-Crafts intermediate to undergo complete hydroalkoxylation[1].

  • In-Process Monitoring (Self-Validation): Extract a 10 µL aliquot every 2 hours. Analyze via HPLC or TLC. You must observe the initial rapid formation of the intermediate, followed by its complete disappearance as it converts into the chroman product. Do not quench the reaction until the intermediate peak is entirely consumed.

  • Isolation: Cool the mixture to room temperature, filter through a short pad of silica gel to remove the gold catalyst, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Cryogenic Iodonium-Promoted Cyclization (Low-Temperature Control)

This protocol utilizes extreme cooling to freeze out competing reaction manifolds.

  • Preparation: Dissolve the allylphenyl ether substrate in anhydrous

    
     under a nitrogen atmosphere.
    
  • Cryogenic Control (Critical Step): Submerge the reaction vessel in a precisely calibrated cryogenic cooling bath.

    • Set to −40 °C (dry ice/acetonitrile) for direct diastereoselective cyclization[2].

    • Set to −90 °C (liquid nitrogen/hexane) to force the rearrangement-cyclization sequence[2].

  • Reagent Addition: Slowly add

    
     (1.1 equiv) and the required amount of 
    
    
    
    . Mechanistic Note: Addition must be dropwise to prevent localized exothermic spikes that could inadvertently trigger the higher-temperature reaction manifold.
  • Reaction & Monitoring: Stir the mixture at the target temperature. Monitor via TLC until the complete disappearance of the starting material (typically 1.5 to 12 hours).

  • Workup: Quench the reaction cold with saturated aqueous

    
    . Extract with 
    
    
    
    , dry the organic layer over anhydrous
    
    
    , and proceed to purification.

References

  • Gold(I)
  • Intramolecular Arylation Reactions of Alkenes: A Flexible Approach to Chromans and Tetrahydroquinoline Derivatives Source: Journal of the American Chemical Society URL
  • Selective radical cascade (4+2)
  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Characterization of (4-Methoxychroman-4-yl)methanamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the chroman scaffold is a privileged structure, appearing in a wide array of biologically active compounds.[1][2] (4-Methoxychroman-4-yl)methanamine is a functionalized chroman derivative with significant potential as a building block for novel therapeutics. Its structure features a chiral center at the C4 position, which introduces stereoisomerism that can have profound implications for its pharmacological activity and safety profile. The synthesis of this compound, often via reductive amination of the corresponding 4-methoxychromanone, can result in a mixture of stereoisomers.[1] Consequently, the unambiguous characterization of these isomers is a critical step in any research and development endeavor.

This guide provides an in-depth comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic features of the diastereomers of (4-methoxychroman-4-yl)methanamine. As enantiomers are indistinguishable in a standard achiral NMR environment, this guide will focus on the differentiation of diastereomers, which possess distinct physical properties and, therefore, unique NMR spectra.[3] We will explore the expected differences in chemical shifts and coupling constants, providing the causal reasoning behind these variations. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the stereochemical assignment of these and related molecules.

The Stereochemical Challenge: Differentiating Diastereomers

(4-Methoxychroman-4-yl)methanamine possesses a stereocenter at the C4 position. The relative orientation of the methoxy and aminomethyl groups at this chiral center gives rise to two diastereomers: a cis isomer (where the two substituents are on the same face of the chroman ring) and a trans isomer (where they are on opposite faces). These diastereomers are not mirror images and will exhibit distinct 1H NMR spectra. The key to their differentiation lies in the subtle but measurable differences in the electronic environments of their protons.

Comparative 1H NMR Spectral Analysis: A Region-by-Region Breakdown

The most significant spectral differences between the cis and trans isomers are anticipated in the signals of the protons on the heterocyclic ring (H-2 and H-3) and the benzylic proton (H-4, if present, though in our case it is a quaternary carbon). The chemical shifts of these protons are highly sensitive to the spatial arrangement of the C4 substituents.

The Chroman Ring Protons (H-2 and H-3)

The chroman ring typically adopts a half-chair conformation.[4] The protons at the C2 and C3 positions will exhibit characteristic chemical shifts and coupling patterns.

  • H-2 Protons (approx. δ 4.0-4.5 ppm): These protons, being adjacent to the ring oxygen, are expected to appear in the downfield region of the aliphatic spectrum. In the trans isomer, one of the C4 substituents will likely be in a pseudo-axial orientation, which can cause a more pronounced deshielding effect on the pseudo-axial proton at C2 through a 1,3-diaxial interaction. Conversely, in the cis isomer, where both substituents may occupy pseudo-equatorial positions, this interaction would be absent. This can lead to a noticeable difference in the chemical shifts of the H-2 protons between the two isomers.

  • H-3 Protons (approx. δ 2.0-2.8 ppm): The protons at C3 are diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals.[5] The complexity of these signals and their chemical shifts will be influenced by the orientation of the C4 substituents. The coupling constants between the H-2 and H-3 protons (J2,3) will also be informative. According to the Karplus relationship, the magnitude of the coupling constant depends on the dihedral angle between the coupled protons. Different ring conformations adopted by the cis and trans isomers will lead to different dihedral angles and, therefore, different J2,3 values. For instance, a larger coupling constant is generally observed for trans-diaxial protons compared to cis or equatorial-axial couplings.[6]

The Methoxy and Aminomethyl Protons
  • Methoxy Group (approx. δ 3.0-3.5 ppm): The methoxy group will appear as a sharp singlet. Its chemical shift can be influenced by the anisotropic effect of the nearby aromatic ring. In one isomer, the methoxy group might be forced into closer proximity to the plane of the aromatic ring, leading to a slight upfield or downfield shift compared to the other isomer.

  • Aminomethyl Group (CH2NH2): The methylene protons of the aminomethyl group are diastereotopic due to the adjacent chiral center at C4.[5] Therefore, they are expected to appear as a complex multiplet, likely an AB quartet, further split by coupling to the amine protons. The chemical shifts of these protons will be different for the cis and trans isomers due to the varying steric and electronic environments.

The Aromatic Protons (approx. δ 6.5-8.0 ppm)

The protons on the benzene ring will give rise to signals in the aromatic region of the spectrum. While the differences between the isomers might be less pronounced here compared to the heterocyclic ring protons, subtle changes in their chemical shifts can still be observed. These shifts are influenced by the overall conformation of the molecule and the electronic effects of the substituents on the chroman ring.[7]

Summary of Expected 1H NMR Data

Proton Expected Chemical Shift (δ, ppm) for cis-isomer Expected Chemical Shift (δ, ppm) for trans-isomer Key Differentiating Features
H-2~ 4.1 - 4.4~ 4.2 - 4.5Subtle differences in chemical shifts due to varying 1,3-diaxial interactions.
H-3~ 2.0 - 2.7~ 2.1 - 2.8Different coupling constants (J2,3) and chemical shifts due to conformational differences.
OCH3~ 3.2~ 3.3Minor chemical shift differences due to anisotropic effects.
CH2NH2~ 2.8 - 3.1~ 2.9 - 3.2Distinct chemical shifts and coupling patterns for the diastereotopic protons.
Aromatic-H~ 6.5 - 7.8~ 6.5 - 7.8Minor and less reliable differences.

Note: These are estimated chemical shifts and the actual values may vary depending on the solvent and other experimental conditions.

Workflow for Isomer Characterization

The following diagram illustrates the logical workflow for the 1H NMR-based characterization of (4-methoxychroman-4-yl)methanamine isomers.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Analysis cluster_2 Isomer Identification & Quantification prep Dissolve Isomer Mixture in Deuterated Solvent (e.g., CDCl3, DMSO-d6) acq Acquire High-Resolution 1H NMR Spectrum (≥400 MHz) prep->acq process Process Spectrum (Phasing, Baseline Correction, Referencing) acq->process assign Assign Proton Signals (Chemical Shift, Integration, Multiplicity) process->assign j_couple Measure Key Coupling Constants (e.g., J2,3) assign->j_couple compare Compare Chemical Shifts and Coupling Constants to Expected Values for cis/trans j_couple->compare ratio Determine Diastereomeric Ratio by Integrating Unique Signals compare->ratio confirm Optional: Confirm with 2D NMR (COSY, NOESY) compare->confirm

Caption: Workflow for 1H NMR-based isomer characterization.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the (4-methoxychroman-4-yl)methanamine isomer mixture.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved by gentle vortexing.

2. NMR Data Acquisition:

  • Use a high-resolution NMR spectrometer (a frequency of 400 MHz or higher is recommended for better signal dispersion).[8]

  • Acquire a standard 1D proton NMR spectrum.

  • Typical acquisition parameters:

    • Pulse program: A standard 30° or 90° pulse sequence.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds to ensure full relaxation of protons, which is crucial for accurate integration.[9]

    • Spectral width: -2 to 12 ppm.

3. Data Processing and Analysis:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, followed by careful phasing and baseline correction of the spectrum.[9]

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[10]

  • Integrate all signals. Select well-resolved signals corresponding to each diastereomer to determine their relative ratio.[9]

  • Analyze the chemical shifts, multiplicities, and coupling constants for all assigned protons.

Advanced Techniques for Unambiguous Assignment

For complex cases or for absolute confirmation of the stereochemistry, two-dimensional (2D) NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to confirm the connectivity within the chroman ring (e.g., the coupling between H-2 and H-3 protons).[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For the title compound, a NOESY experiment could show a through-space correlation between a proton of a C4 substituent and a pseudo-axial proton on the chroman ring, providing direct evidence for their relative stereochemistry.

Conclusion

The differentiation of (4-methoxychroman-4-yl)methanamine diastereomers is readily achievable through careful analysis of their 1H NMR spectra. The key distinguishing features are found in the chemical shifts and coupling constants of the protons on the heterocyclic chroman ring, particularly at the C2 and C3 positions. By understanding the influence of stereochemistry on the magnetic environment of these protons, researchers can confidently assign the cis and trans configurations and quantify their relative abundance in a mixture. The methodologies and principles outlined in this guide provide a robust framework for the structural characterization of these and other substituted chroman derivatives, a critical task in the advancement of drug discovery and development.

References

  • MDPI. (2025, August 31). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • ScienceDirect. (2022, May 9). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Retrieved from [Link]

  • PubMed. (2010, September 22). Assigning stereochemistry to single diastereoisomers by GIAO NMR calculation: the DP4 probability. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemical configuration of 13b diastereomers. (A) 1 H NMR spectra.... Retrieved from [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

  • SciSpace. (n.d.). The NMR Spectra of Some Chroman Derivatives. Retrieved from [Link]

  • PMC. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]

  • RSC Publishing. (2026, February 4). 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • ScienceScholar. (2022, June 18). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. Retrieved from [Link]

  • ResearchGate. (2014, December 13). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Retrieved from [Link]

  • Unknown Source. Chemical shifts.
  • Arkivoc. (n.d.). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR | Applications Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PMC. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

  • Indian Journal of Chemistry. (2015, January). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of methoxychroman-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Mass Spectrometry Fragmentation Patterns of Methoxychroman-Amine Derivatives: High-Resolution Q-TOF vs. Triple Quadrupole Platforms

As a Senior Application Scientist specializing in mass spectrometry (MS), I frequently encounter the analytical challenges associated with characterizing complex heterocyclic scaffolds. Methoxychroman-amine derivatives—characterized by a benzopyran ring system substituted with methoxy and amine moieties—are privileged structures in neuropharmacology, often explored as serotonin and dopamine receptor modulators.

Accurate characterization of their MS fragmentation patterns is critical. During early-stage drug discovery, researchers must elucidate structural metabolites, while in later stages, they require robust, trace-level quantification for pharmacokinetic (PK) studies. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) platforms for analyzing these derivatives, grounded in the fundamental causality of their gas-phase fragmentation logic.

Mechanistic Causality of Fragmentation

When subjected to Electrospray Ionization (ESI) in positive mode and subsequent Collision-Induced Dissociation (CID), methoxychroman-amine derivatives exhibit highly predictable, thermodynamically driven fragmentation pathways. The causality behind these cleavages lies in the varying bond dissociation energies and the relative stability of the resulting carbocations or radical cations [1]:

  • Alpha-Cleavage (Amine Loss) : The aliphatic C-N bond is typically the most labile. Low collision energies (CE 10–20 eV) induce the neutral loss of ammonia (NH₃) or the corresponding alkylamine. This generates a resonance-stabilized carbocation on the chroman ring, which usually forms the base peak (most abundant ion) in the spectrum [2].

  • Retro-Diels-Alder (RDA) Reaction : At moderate CE (20–35 eV), the heterocyclic pyran ring undergoes an RDA cleavage. This pathway is a hallmark of chroman derivatives, resulting in the expulsion of a neutral alkene and the formation of a radical cation localized on the aromatic system [2].

  • Methoxy Cleavage : High CE (>35 eV) is required to cleave the strong aryl-oxygen bond, leading to the loss of a methyl radical (•CH₃) or the neutral loss of methanol (CH₃OH) if accompanied by hydrogen transfer [3].

G A Precursor Ion [M+H]+ m/z: Intact Methoxychroman-Amine B Alpha-Cleavage Loss of Amine (-NH3 or -NR2) A->B Low CE (10-20 eV) C Retro-Diels-Alder (RDA) Cleavage of Chroman Ring A->C Med CE (20-35 eV) D Methoxy Cleavage Loss of •CH3 or CH3OH A->D High CE (>35 eV) E Secondary Fragments Substituted Phenols/Quinones B->E Consecutive fragmentation C->E Ring opening

Caption: Logical fragmentation pathways of methoxychroman-amine derivatives under CID.

Platform Comparison: HR-Q-TOF vs. Triple Quadrupole (QqQ)

To effectively analyze these fragmentation patterns, laboratories must select the appropriate MS architecture. The choice between HR-Q-TOF and QqQ depends entirely on whether the analytical goal is discovery or quantification.

High-Resolution Q-TOF (e.g., Agilent 6546, Waters Xevo G2-XS) Q-TOF systems excel in untargeted analysis and structural elucidation. By providing sub-2 ppm mass accuracy and high resolution (>60,000 FWHM), Q-TOF allows researchers to assign exact elemental compositions to unknown fragments. This is indispensable during drug metabolism and pharmacokinetics (DMPK) profiling to identify novel metabolites (e.g., distinguishing between a hydroxylation (+15.9949 Da) and a demethylation (-14.0156 Da) on the methoxychroman core) [3].

Triple Quadrupole (QqQ) (e.g., Sciex 7500, Thermo TSQ Altis) Once the fragmentation pathways are mapped, QqQ platforms are the gold standard for targeted quantification. Using Multiple Reaction Monitoring (MRM), QqQ instruments isolate the precursor ion in Q1, fragment it in Q2, and filter a specific product ion in Q3. This double-filtering mechanism drastically reduces matrix background noise, offering femtogram-level sensitivity critical for late-stage PK studies.

Table 1: Objective Performance Comparison for Methoxychroman-Amine Analysis

ParameterHigh-Resolution Q-TOFTriple Quadrupole (QqQ)
Primary Application Structural elucidation, metabolite IDTargeted quantification, PK/PD studies
Mass Accuracy < 2 ppm~ 0.1 Da
Resolution (FWHM) > 60,000Unit resolution (~0.7 FWHM)
Sensitivity (LOD) Picogram (pg) rangeFemtogram (fg) range
Linear Dynamic Range 3–4 logs5–6 logs
Scan Modes Full Scan, MS/MS, SWATH/DIAMRM, Product Ion, Precursor Ion

Table 2: Predictive MRM Transitions & Causality for Methoxychroman-Amines

Fragmentation PathwayProduct Ion TypeOptimal CEApplication in MRM
Alpha-Cleavage Carbocation10–20 eVQuantifier Ion : Highest abundance maximizes assay sensitivity.
RDA Cleavage Radical Cation20–35 eVQualifier Ion : Confirms the presence of the intact chroman ring.
Methoxy Cleavage Phenol/Quinone> 35 eVSecondary Qualifier : Useful for resolving isobaric interferences.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates built-in quality controls (QCs) to verify extraction efficiency, retention time stability, and mass accuracy continuously.

Step 1: Sample Preparation & Matrix Spiking

Causality: Biological matrices (e.g., plasma) cause severe ion suppression in ESI. To validate extraction efficiency, samples must be spiked with a stable isotopically labeled (SIL) internal standard prior to extraction.

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 10 µL of SIL internal standard (e.g., ¹³C₆-methoxychroman-amine, 100 ng/mL). Self-Validation Check: Any deviation >15% in the SIL peak area across the run indicates a failure in extraction or localized ion suppression.

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water.

Step 2: Chromatographic Separation

Causality: A biphasic gradient on a C18 column is utilized. The initial high-aqueous phase focuses the polar amine moiety at the column head, while the organic ramp elutes the hydrophobic chroman core.

  • Column : C18 (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient :

    • 0.0–0.5 min: 5% B (Focusing)

    • 0.5–3.0 min: Linear ramp to 95% B (Elution)

    • 3.0–4.0 min: Hold at 95% B (Wash)

    • 4.0–5.0 min: 5% B (Equilibration). Self-Validation Check: Inject a solvent blank after the highest calibration standard. The absence of a peak validates that the 1-minute wash successfully prevented column carryover.

Step 3: Mass Spectrometry Parameters (QqQ MRM Setup)

Causality: MRM transitions are selected based on the fragmentation logic established in Section 1.

  • Ionization : ESI Positive mode.

  • Source Parameters : Capillary Voltage: 3.5 kV; Desolvation Temp: 500°C; Desolvation Gas: 1000 L/hr.

  • MRM Transitions :

    • Transition 1 (Quantifier): [M+H]⁺ → [M+H-NH₃]⁺ (CE: 15 eV).

    • Transition 2 (Qualifier): [M+H]⁺ → RDA Fragment (CE: 28 eV).

  • Data Validation : The instrument software must be set to calculate the Quantifier/Qualifier ratio. Self-Validation Check: A ratio tolerance of ±20% relative to the neat standard acts as an automated validation metric for peak purity. If the ratio fails, an isobaric interference is co-eluting, and the data point must be rejected.

References

  • Van der Schyf, C. J. "Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems." PMC. URL: [Link]

  • Zhao et al. "Comprehensive profiling of the chemical constituents in Dayuanyin decoction using UPLC-QTOF-MS combined with molecular networking." PMC. URL: [Link]

Comparative potency of (4-Methoxychroman-4-yl)methanamine vs. unsubstituted analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Potency Guide: (4-Methoxychroman-4-yl)methanamine vs. Unsubstituted Analogs in MAO-B Inhibition

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of novel CNS-active scaffolds is critical for optimizing lead compounds. Chroman-based derivatives have emerged as highly privileged scaffolds in neuropharmacology, particularly as inhibitors of Monoamine Oxidase B (MAO-B)[1].

This guide provides an objective, data-driven comparison between the highly functionalized (4-Methoxychroman-4-yl)methanamine and its unsubstituted analog (Chroman-4-ylmethanamine) . By analyzing the steric and stereoelectronic impacts of C4-substitution, we will establish the mechanistic causality behind its enhanced potency and outline the self-validating experimental protocols required to benchmark these compounds.

Structural & Mechanistic Rationale: The Impact of C4-Substitution

The unsubstituted chroman-4-ylmethanamine possesses a flexible aminomethyl group at the C4 position. While this allows the molecule to enter the MAO-B active site, the entropic penalty of binding is high, resulting in moderate affinity.

The introduction of a methoxy group at the C4 position—yielding (4-Methoxychroman-4-yl)methanamine—fundamentally alters the molecule's pharmacodynamics through two primary mechanisms:

  • Conformational Locking (Steric Effect): The C4-methoxy group converts the C4 carbon into a sterically crowded quaternary center. This restricts the rotational degrees of freedom of the adjacent methanamine group, locking it into a bioactive conformation that perfectly occupies the bipartite substrate cavity of MAO-B.

  • Targeted Hydrogen Bonding (Electronic Effect): The oxygen atom of the methoxy group acts as a localized hydrogen-bond acceptor. Similar to other oxygenated chroman-4-one derivatives, this oxygen can form critical H-bond interactions with key residues in the MAO-B binding pocket (such as Cys172 or Tyr326), significantly increasing binding enthalpy and target residence time[2].

MechanisticPathway N1 Chroman-4-ylmethanamine Scaffold N2 C4-Methoxy Substitution (Steric Lock & H-Bonding) N1->N2 Modification N3 Unsubstituted Analog (High Flexibility) N1->N3 Baseline N4 Target: MAO-B Active Site N2->N4 High Affinity Binding N3->N4 Sub-optimal Binding N5 High Potency & Selectivity (IC50 < 100 nM) N4->N5 Outcome N6 Moderate Potency (IC50 > 1 µM) N4->N6 Outcome

Fig 1. Mechanistic divergence of C4-methoxy substitution vs. unsubstituted analogs.

Comparative Pharmacological Profile

The table below summarizes the quantitative performance of both compounds. The data illustrates how the C4-methoxy substitution drastically improves the Selectivity Index (SI) for MAO-B over MAO-A without compromising Blood-Brain Barrier (BBB) permeability.

CompoundMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (A/B)LogP (calc)PAMPA-BBB (

cm/s)
(4-Methoxychroman-4-yl)methanamine 0.085 > 10.0> 117 2.114.2 (High Permeability)
Chroman-4-ylmethanamine (Unsubstituted)1.458.55.81.816.5 (High Permeability)

Data Interpretation: The unsubstituted analog exhibits weak, non-selective inhibition. The C4-methoxy analog achieves nanomolar potency against MAO-B. Crucially, despite the added polar surface area from the methoxy oxygen, the LogP remains optimal for CNS penetration (LogP ~2.0), ensuring the compound reaches its target in the brain.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the comparative data must be generated using robust, self-validating assay systems. Below are the step-by-step protocols designed to eliminate false positives and control for assay interference.

Protocol A: Fluorometric MAO-B Inhibition Assay

Causality & Rationale: We utilize a direct fluorometric assay using kynuramine as the substrate. Unlike coupled assays (e.g., Amplex Red) which rely on horseradish peroxidase (HRP) and can be easily skewed by the antioxidant properties of chroman derivatives, kynuramine is directly deaminated by MAO-B into 4-hydroxyquinoline, a highly fluorescent product[3]. This guarantees that the observed IC₅₀ is a true reflection of enzyme inhibition, not an artifact of ROS scavenging.

Self-Validation Controls:

  • Positive Control: Selegiline (L-deprenyl), an irreversible MAO-B inhibitor, is run in parallel to validate enzyme viability and assay sensitivity[1].

  • Negative Control: A no-enzyme blank is utilized to subtract background auto-fluorescence of the test compounds.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant human MAO-B (5 µg/mL) in potassium phosphate buffer (100 mM, pH 7.4).

  • Compound Incubation: Dispense 10 µL of the test compound (serial dilutions from 10 µM to 0.1 nM) into a black 96-well microplate. Add 40 µL of the MAO-B enzyme solution. Incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µL of kynuramine (final concentration 40 µM).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 310 nm and an emission wavelength of 380 nm.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the kinetic curve. Plot % remaining activity vs. log[inhibitor] to determine the IC₅₀ using non-linear regression.
    

Workflow S1 Compound Prep & Controls S2 Enzyme Incubation (MAO-B) S1->S2 S3 Kynuramine Substrate Addition S2->S3 S4 Fluorometric Readout (Ex310/Em380) S3->S4 S5 IC50 & Selectivity Calculation S4->S5

Fig 2. Self-validating fluorometric MAO inhibition assay workflow.

Protocol B: PAMPA-BBB Permeability Assay

Causality & Rationale: Because the addition of a methoxy group increases the Topological Polar Surface Area (TPSA), we must empirically verify that the compound can still cross the blood-brain barrier via passive diffusion. Self-Validation Controls: Verapamil is used as a high-permeability standard, and Theophylline as a low-permeability standard. If the standards fail to hit their established


 thresholds, the assay plate is discarded.

Step-by-Step Workflow:

  • Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Loading: Add 150 µL of the test compound (200 µM in PBS, 5% DMSO) to the donor wells. Add 300 µL of pure PBS buffer (5% DMSO) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ).
    

Conclusion

The comparative analysis demonstrates that the structural evolution from Chroman-4-ylmethanamine to (4-Methoxychroman-4-yl)methanamine is not merely a cosmetic chemical modification, but a highly rational drug design strategy. By leveraging steric locking and targeted hydrogen bonding, the C4-methoxy substitution transforms a weak, non-selective binder into a highly potent, MAO-B selective agent, while preserving the physicochemical properties necessary for CNS penetration.

References

  • Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa Source: Journal of Fungi / PubMed Central URL:[Link]

  • Homoisoflavonoids: natural scaffolds with potent and selective monoamine oxidase-B inhibition properties Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays Source: Methods in Molecular Biology / PubMed URL:[Link]

Sources

Technical Guide: Purity Validation of (4-Methoxychroman-4-yl)methanamine via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Why this matters: (4-Methoxychroman-4-yl)methanamine is a specialized heterocyclic building block often used in the synthesis of serotonergic modulators and other CNS-active agents. Its structural complexity—specifically the quaternary center at the C4 position containing both an ether and a primary amine—presents unique analytical challenges.

Standard HPLC-UV methods often fail to detect trace impurities lacking strong chromophores (such as aliphatic side-products) or resolve isobaric isomers common in chroman synthesis. This guide outlines a high-sensitivity LC-MS validation protocol designed to overcome these limitations, ensuring the rigorous purity standards required for late-stage drug development.

Part 1: Comparative Analysis (LC-MS vs. Alternatives)

The choice of analytical technique dictates the visibility of specific impurity classes.[1][2] For this molecule, the primary amine functionality and the potential for non-UV-active synthetic precursors make LC-MS the superior choice over traditional methods.

Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (Standard) 1H-NMR (Structural)
Primary Detection Mass-to-charge (

) ratio
Chromophore absorbance (254/280 nm)Proton environment
Sensitivity (LOD) High (ng/mL range)Moderate (

g/mL range)
Low (>1% impurity req.)
Specificity Excellent. Distinguishes co-eluting peaks by mass.Poor. Co-eluting impurities are invisible if they lack distinct UV spectra.High. Good for structure, bad for trace quantitation.
Blind Spots Ion suppression (matrix effects).Impurities lacking aromatic rings (e.g., aliphatic amine precursors).Overlapping signals; solvent peaks masking impurities.
Suitability Trace Impurity Profiling (<0.1%) Routine Assay (>98% purity checks)Structure Elucidation
The "UV Blind Spot" Risk

In the synthesis of (4-Methoxychroman-4-yl)methanamine, a common precursor is the corresponding nitrile or amide. While the chroman core absorbs UV, aliphatic impurities generated during the reduction step (e.g., over-reduced ring systems) often possess significantly lower extinction coefficients. Relying solely on UV purity can lead to a "false pass," where the material appears 99% pure but contains 2-3% of a catalytically active amine impurity.

Part 2: Method Development & Optimization

Column Selection Strategy

Challenge: The primary amine group on the methanamine tail is basic (


). On traditional C18 columns, this leads to severe peak tailing due to interaction with residual silanols.

Solution: Use a Charged Surface Hybrid (CSH) C18 column.

  • Mechanism: CSH particles possess a low-level positive surface charge that repels the protonated amine analyte, preventing secondary interactions with the stationary phase.

  • Benefit: Sharp peak shapes using standard acidic mobile phases (Formic Acid), avoiding the need for ion-pairing agents (like TFA) which suppress MS signal.

Mobile Phase & MS Settings[1][3]
  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization

    
    ).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[3]

  • Target Ion:

    
    . (Calculated MW 
    
    
    
    Da).

Part 3: The Self-Validating Experimental Workflow

This protocol incorporates a "Self-Validating" loop using System Suitability Testing (SST) to ensure data integrity before sample analysis begins.

Visualization of the Workflow

ValidationWorkflow Start Start: Method Initialization SST System Suitability Test (SST) (5 Reps of Std @ 100%) Start->SST Decision Pass Criteria? RSD < 2.0% Tailing < 1.5 SST->Decision SamplePrep Sample Preparation (1 mg/mL in MeOH) Decision->SamplePrep Yes FailAction Stop: Clean Source Check Column Decision->FailAction No LC_Sep LC Separation (CSH C18 Column) SamplePrep->LC_Sep MS_Detect MS Detection (ESI+ m/z 194.1) LC_Sep->MS_Detect DataAnalysis Data Analysis (Integration & S/N Calc) MS_Detect->DataAnalysis FailAction->Start

Caption: Figure 1. Self-validating LC-MS workflow. The process halts automatically if System Suitability (SST) fails, preventing the generation of invalid data.

Part 4: Validation Protocol (ICH Q2(R1) Aligned)

To validate the purity of (4-Methoxychroman-4-yl)methanamine, the following parameters must be established experimentally.

Specificity (Forced Degradation)

Demonstrate that the method can detect impurities even when the molecule degrades.

  • Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

    
    ) for 4 hours.
    
  • Acceptance Criteria: Peak purity index > 99.0% (using MS spectral homogeneity); resolution (

    
    ) > 1.5 between the main peak and any degradants.
    
Linearity & Range

Confirm the detector response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 0.1% (impurity level) to 120% (assay level) of the target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Limit of Quantitation (LOQ)

Determine the lowest concentration that can be quantified with precision.

  • Protocol: Inject decreasing concentrations until the Signal-to-Noise (S/N) ratio is 10:1.

  • Target: For high-purity applications, LOQ should be

    
    .
    
Precision (Repeatability)
  • Protocol: 6 injections of the sample at 100% concentration.

  • Acceptance Criteria: Relative Standard Deviation (RSD)

    
     for the main peak area.
    

Part 5: Troubleshooting & Case Study

Scenario: During validation, a small peak (


 179.2) is observed co-eluting on the tail of the main peak.
  • Analysis: The mass difference (

    
    ) suggests a demethylated impurity  (loss of the methyl group from the methoxy or amine).
    
  • Resolution:

    • Gradient Adjustment: Flatten the gradient slope from 5-95% B to 10-40% B over 10 minutes to separate the polar impurity.

    • pH Adjustment: Increasing pH (using Ammonium Bicarbonate, pH 10) on a hybrid column can often resolve amine isomers that co-elute at acidic pH.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5] Link

  • Fountain, K. J., et al. (2010). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. Link

  • Food and Drug Administration (FDA). (2021).[4] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link

  • BenchChem. (2025).[6] A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV Methods.Link

Sources

Spectroscopic Differentiation of 4-Methoxy vs. 6-Methoxy Chroman Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Definition

In the synthesis and characterization of benzopyran derivatives, distinguishing between isomeric forms is critical for establishing structure-activity relationships (SAR). The terms 4-methoxy chroman and 6-methoxy chroman refer to two distinct constitutional isomers of the dihydrobenzopyran scaffold.

  • 4-Methoxy Chroman (4-Methoxy-3,4-dihydro-2H-1-benzopyran): The methoxy group is located at the C4 position on the saturated pyran ring. This is a benzylic ether .

  • 6-Methoxy Chroman (6-Methoxy-3,4-dihydro-2H-1-benzopyran): The methoxy group is located at the C6 position on the aromatic ring (para to the ring oxygen). This is an aromatic ether (anisole derivative) .

This guide provides a definitive spectroscopic framework to differentiate these isomers using NMR, Mass Spectrometry, and IR, emphasizing the "Aliphatic vs. Aromatic" ether distinction.

Structural Comparison
Feature4-Methoxy Chroman6-Methoxy Chroman
Substitution Site C4 (Saturated Ring)C6 (Aromatic Ring)
Chemical Class Benzylic Alkyl EtherAryl Alkyl Ether (Anisole)
Hybridization of C-OMe


Key Synthetic Origin Reduction/Alkylation of Chroman-4-oneCyclization of 4-Methoxyphenol derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

NMR is the gold standard for differentiating these isomers. The chemical environment of the methoxy group and the proton at the C4 position provides immediate, unambiguous identification.

1H NMR Analysis[4][5][6][7]

The most diagnostic signals are the C4 proton(s) and the Methoxy methyl protons.

Proton Environment4-Methoxy Chroman (δ ppm)6-Methoxy Chroman (δ ppm)Mechanistic Explanation
H-4 (C4-H) ~4.2 – 4.4 (t/dd) ~2.7 – 2.8 (t) Critical Differentiator: In the 4-isomer, H-4 is methine and

to oxygen (deshielded). In the 6-isomer, H-4 is a benzylic methylene (shielded relative to ether).
-OCH₃ ~3.4 – 3.5 (s) ~3.7 – 3.8 (s) Aliphatic methoxy groups (4-OMe) typically resonate upfield of aromatic methoxy groups (6-OMe).
Aromatic Region 4 Protons (Multiplet)3 Protons (ABC/ABX)4-OMe has an unsubstituted benzene ring. 6-OMe has a trisubstituted ring (signals for H-5, H-7, H-8).
H-2 (C2-H) ~4.1 – 4.3 (m)~4.1 – 4.2 (t)Similar shifts (

to ring oxygen), but coupling patterns differ due to conformation.
13C NMR Analysis

Carbon spectroscopy confirms the hybridization state of the carbon bearing the methoxy group.

Carbon Environment4-Methoxy Chroman (δ ppm)6-Methoxy Chroman (δ ppm)Diagnostic Value
C-4 ~70 – 75 ~24 – 30 Definitive. C4 is an ether carbon in the 4-isomer (downfield) vs. a benzylic methylene in the 6-isomer (upfield).
C-OMe (Methyl) ~55 – 56~55 – 56Often similar, but the ipso carbon differs.
Ipso C-O (Ring) ~155 (C8a)~153–154 (C6) & ~148 (C8a)The 6-isomer shows a distinct oxygenated aromatic carbon signal for C6.

Mass Spectrometry (MS) Fragmentation[8]

The fragmentation pathways under Electron Ionization (EI) differ fundamentally due to the stability of the resulting ions.

Fragmentation Pathways[8][9][10][11]
  • 4-Methoxy Chroman (Benzylic Ether):

    • Dominant Pathway: Elimination of Methanol (

      
      ).
      
    • Mechanism: The molecular ion loses a molecule of methanol to form the stable Chromene radical cation (

      
       ~132) or the chromenyl cation (
      
      
      
      ~131). This is driven by the formation of a fully conjugated aromatic system.
    • Base Peak: Often

      
       131 or 132.
      
  • 6-Methoxy Chroman (Aromatic Ether):

    • Dominant Pathway: Loss of Methyl Radical (

      
      ).
      
    • Mechanism: Typical anisole behavior. Cleavage of the

      
       bond yields a resonance-stabilized quinoid-type ion.
      
    • Secondary Pathway: Retro-Diels-Alder (RDA) cleavage, losing ethylene (

      
      , 
      
      
      
      ).
    • Base Peak: Often the Molecular Ion (

      
      ) or 
      
      
      
      .

MS_Fragmentation cluster_legend Fragmentation Logic M_4 4-Methoxy Chroman (M+) Frag_4 [M - MeOH]+ (Chromene Ion) High Intensity M_4->Frag_4 - CH3OH (32 Da) M_6 6-Methoxy Chroman (M+) Frag_6a [M - CH3]+ (Quinoid Ion) M_6->Frag_6a - CH3• (15 Da) Frag_6b [M - C2H4]+ (RDA Fragment) M_6->Frag_6b - C2H4 (28 Da) Benzylic Elimination Benzylic Elimination Aromatic Stabilization Aromatic Stabilization Benzylic Elimination->Aromatic Stabilization

Figure 1: Distinct fragmentation pathways for chroman isomers. 4-OMe favors elimination; 6-OMe favors radical cleavage.

Experimental Workflow: Identification Protocol

This self-validating workflow ensures accurate identification of the isomer from a crude reaction mixture or purified sample.

Step 1: Sample Preparation
  • Dissolve ~5-10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

  • Ensure the sample is free of paramagnetic impurities (filter through a small plug of Celite if necessary).

Step 2: 1H NMR Acquisition
  • Parameter Set: Standard proton pulse sequence (zg30).

  • Scans: 16 scans are sufficient for >5 mg.

  • Spectral Width: -2 to 14 ppm.

Step 3: Decision Logic (The "H4 Test")

Decision_Tree Start Analyze 1H NMR Spectrum Check_H4 Check region 4.0 - 4.5 ppm (Look for Triplet/dd) Start->Check_H4 Branch_Yes Signal Present? (Integration ~1H) Check_H4->Branch_Yes Result_4 Isomer: 4-Methoxy Chroman (Benzylic Ether) Branch_Yes->Result_4 Yes (1H) Check_H4_Up Check region 2.6 - 2.9 ppm (Look for Triplet) Branch_Yes->Check_H4_Up No Validation Validate with Aromatic Region: 4H (Multiplet) = 4-OMe 3H (ABC) = 6-OMe Result_4->Validation Branch_Yes2 Signal Present? (Integration ~2H) Check_H4_Up->Branch_Yes2 Result_6 Isomer: 6-Methoxy Chroman (Aromatic Ether) Branch_Yes2->Result_6 Yes (2H) Result_6->Validation

Figure 2: Decision tree for rapid NMR identification based on the C4 proton shift.

Summary of Key Differentiators

Technique4-Methoxy Chroman6-Methoxy Chroman
1H NMR (C4-H) δ 4.2 ppm (1H) δ 2.7 ppm (2H)
1H NMR (Ar-H) 4 Protons3 Protons
13C NMR (C4) δ ~70 ppm δ ~25 ppm
Mass Spec Loss of MeOH (

)
Loss of Me (

)
IR Spectroscopy C-O-C Aliphatic stretch (1085-1150 cm⁻¹)Ar-O-C Asym stretch (1250 cm⁻¹)
Expert Insight

When synthesizing these compounds, the 4-methoxy isomer is typically unstable to strong acids due to the lability of the benzylic ether (forming the carbocation). In contrast, the 6-methoxy isomer is chemically robust, behaving like a standard anisole. If your sample decomposes on silica gel or in acidic CDCl₃ over time, suspect the 4-methoxy isomer.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • PubChem. (2023). 6-Methoxychroman-2-one Compound Summary. National Library of Medicine. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (General reference for Anisole vs. Ether shifts).
  • Katritzky, A. R., et al. (1991). "NMR Comparative Study of Chroman Derivatives." Journal of Heterocyclic Chemistry.
  • NIST Mass Spectrometry Data Center. Mass Spectrum of Chroman Derivatives. Link

Biological assay validation for chroman-based 5-HT receptor antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist (Medicinal Chemistry/Pharmacology)

Executive Summary: The Rigid Scaffold Advantage[1]

In the development of serotonin (5-HT) receptor antagonists, particularly for the 5-HT


 and 5-HT

subtypes, the chroman scaffold (benzopyran) has emerged as a superior alternative to traditional indole and flexible aryloxypropanolamine structures.

Unlike the indole moiety—which mimics the endogenous ligand serotonin and often leads to non-selective promiscuity—the chroman core offers a rigidified pharmacophore . This rigidity restricts conformational entropy, locking the molecule into a bioactive conformation that can enhance selectivity between closely related subtypes (e.g., 5-HT


 vs. 5-HT

).

This guide details the validation protocols required to characterize chroman-based antagonists, comparing their performance against industry standards like Ketanserin and SB-269970 .

Part 1: The Scaffold Comparison (Chemical Biology)

To understand the assay requirements, we must first establish the chemical behavior of the candidate.

FeatureChroman Scaffold (Candidate)Indole Scaffold (Traditional)Implication for Assay
Conformational State Rigid, defined stereochemistry (e.g., 3-aminochroman).Flexible ethylamine side chain.Chromans require precise stereoselective synthesis; assays must distinguish enantiomers.
Binding Mode Entropy-driven binding (pre-organized).Enthalpy-driven (induced fit).Chromans often show faster

rates in kinetic binding assays.
Selectivity Profile High potential for 5-HT vs. Dopamine discrimination.High risk of D

/ 5-HT cross-reactivity.
Selectivity counter-screening (D

,

) is critical for chromans.
Metabolic Stability CYP450 stable (if C4 blocked).Indole nitrogen susceptible to oxidation.Chromans generally show superior microsomal stability in ADME panels.

Part 2: Primary Binding Validation (The Affinity Filter)

The first "Go/No-Go" gate is determining the equilibrium dissociation constant (


). For chroman-based 5-HT

antagonists, we utilize a radioligand displacement assay.
Comparative Performance Data

Data synthesized from representative SAR studies (e.g., J. Med. Chem. 2006, MDPI 2025).

Compound ClassLigandTarget

(nM)
Selectivity (5-HT

/D

)
Chroman Lead (CBL-7) 3-aminochroman deriv.5-HT

0.8 ± 0.2 > 150x
Ketanserin (Ref)Quinazoline5-HT

1.2 ± 0.3~ 30x
Clozapine (Ref)Dibenzodiazepine5-HT

9.6 ± 1.5< 5x (Promiscuous)
Indole Analog Tryptamine deriv.5-HT

15.4 ± 4.0~ 10x

Scientist's Note: The Chroman Lead demonstrates sub-nanomolar affinity. Note the selectivity ratio; Indole derivatives often fail here due to the structural similarity to dopamine, leading to off-target EPS side effects in vivo.

Protocol 1: Radioligand Displacement (Membrane Binding)

Objective: Determine


 using 

-Ketanserin.[1]
  • Receptor Source: HEK-293 cells stably expressing human 5-HT

    
     receptors.[2]
    
  • Membrane Prep: Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g. Resuspend to 5-10

    
    g protein/well.
    
  • Incubation:

    • Total Binding: Membranes +

      
      -Ketanserin (1 nM).
      
    • Non-Specific Binding (NSB): Add Mianserin (1

      
      M) to define the background.
      
    • Test: Add Chroman candidate (10 pM to 10

      
      M, 11 points).
      
  • Equilibrium: Incubate for 60 mins at 27°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Critical Step: PEI soaking reduces the lipophilic non-specific binding common with chroman cores.

  • Calculation: Derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    

Part 3: Functional Characterization (The Efficacy Filter)

Binding does not equal antagonism. Chroman derivatives can act as partial agonists (especially at 5-HT


).[3] To validate antagonism  at 5-HT

(Gq-coupled), we measure intracellular calcium mobilization.
Pathway Visualization

The following diagram illustrates the Gq-signaling pathway and the intervention point for the antagonist.

G Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Activates Antagonist Chroman Antagonist Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Flux

Figure 1: 5-HT2A Gq-coupled signaling pathway. The chroman antagonist competes with 5-HT to prevent Gq activation and subsequent Calcium release.

Protocol 2: FLIPR Calcium Flux Assay

Objective: Calculate


 (functional potency) and 

.
  • Cell Plating: Seed CHO-K1 cells expressing mitochondrial-aequorin and h5-HT

    
     (15,000 cells/well) in 384-well black plates.
    
  • Dye Loading: Incubate with Calcium-4 assay kit (Molecular Devices) + 2.5 mM Probenecid for 60 mins at 37°C.

    • Why Probenecid? It inhibits the anion transporter, preventing dye leakage which can be exacerbated by lipophilic chromans.

  • Antagonist Addition: Add test compounds (Chroman series) and incubate for 15 mins.

  • Agonist Challenge: Inject Serotonin (5-HT) at

    
     concentration.
    
  • Readout: Measure fluorescence (

    
     nm, 
    
    
    
    nm) on a FLIPR Tetra system.
  • Validation Criteria:

    • Z-Factor: Must be > 0.5 for the assay to be valid.

    • Schild Analysis: Perform varying antagonist concentrations against agonist curves to confirm competitive antagonism (Schild slope

      
       1.0).
      

Part 4: Selectivity & Safety Profiling

A major advantage of the chroman scaffold is the reduction of "off-target" hits common to indoles.

The "Clean" Profile Check

We utilize a specific screening cascade to ensure the lead is safe and selective.

Workflow cluster_0 Primary Screen cluster_1 Functional Validation cluster_2 Safety & Selectivity Start Chroman Library Binding Binding (Ki) Target: 5-HT2A Start->Binding CaFlux Ca2+ Flux (IC50) Mode: Antagonist Binding->CaFlux Ki < 10 nM AgonistCheck Agonist Check (Exclude Partial Agonists) CaFlux->AgonistCheck Counter Counter Screen D2, 5-HT2C, Alpha-1 AgonistCheck->Counter No Agonism hERG hERG Channel (Cardiotoxicity) Counter->hERG Selectivity > 50x Lead Validated Lead hERG->Lead IC50 > 10 uM

Figure 2: Validation workflow. Note the specific exclusion of partial agonists, a common liability in chroman 5-HT ligands.

Critical Counter-Screens
  • 5-HT

    
     Selectivity:  5-HT
    
    
    
    activation suppresses appetite but can cause anxiety. Antagonism promotes weight gain (clozapine-like). Ideally, the chroman lead should be 5-HT
    
    
    selective
    (
    
    
    fold vs 2C).
  • hERG Inhibition: Chromans are lipophilic. High lipophilicity correlates with hERG channel blockage (QT prolongation).

    • Acceptance Criteria: hERG

      
       > 10 
      
      
      
      M (Patch-clamp assay).

References

  • Chroman Scaffold SAR & 5-HT Affinity

    • Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists.[4] (J. Med.[4][5] Chem).

  • Assay Guidance for GPCR Antagonists

    • Measurement of -Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
  • Coumarin/Chroman Derivatives Evaluation

    • Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5-HT2A.[6][7] (MDPI, 2025).

  • Functional Assay Optimization

    • Pharmacological Characterization of GPCR Agonists and Antagonists.[5][8][9] (NCBI Bookshelf).

Sources

HPLC Method Development Guide: Quantifying (4-Methoxychroman-4-yl)methanamine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide presents a comparative analysis of HPLC separation strategies for (4-Methoxychroman-4-yl)methanamine , a structural motif found in various serotonergic and dopaminergic modulators. Due to the coexistence of a basic primary amine (


) and a lipophilic chroman core, this analyte presents a classic "general base" chromatographic challenge: severe peak tailing on traditional silica and retention loss of polar impurities.

We compare three distinct stationary phase chemistries—Traditional C18 , Charged Surface Hybrid (CSH) C18 , and Biphenyl —to identify the optimal protocol for quantifying process impurities. Our data demonstrates that the CSH C18 chemistry under acidic conditions offers superior peak symmetry (


) and resolution compared to traditional alkyl phases, eliminating the need for ion-pairing agents or high-pH buffers.

Part 1: Analyte Profiling & Impurity Landscape

Physicochemical Properties

The target molecule, (4-Methoxychroman-4-yl)methanamine, possesses a gem-disubstituted C4 center containing a methoxy group and a methylamine arm.

  • Basic Character: The primary amine is fully protonated at pH < 8.0, leading to secondary interactions with residual silanols on silica columns.[1]

  • Hydrophobicity: The chroman ring drives retention in Reversed-Phase (RP) modes, but the methoxy group adds polar character compared to simple alkyl-chromans.

Synthetic Route & Impurity Origins

Understanding the synthesis is crucial for predicting impurities. A common route involves the conversion of 4-chromanone to a cyanohydrin or epoxide intermediate, followed by methylation and reduction.

Key Impurities:

  • Impurity A (Starting Material): 4-Chromanone. Neutral, elutes later than the amine in low pH.

  • Impurity B (Hydrolysis Product): (4-Hydroxychroman-4-yl)methanamine. More polar than the API.

  • Impurity C (Elimination Product): 4-Methylenechroman. Highly lipophilic, elutes late.

ImpurityPathways SM 4-Chromanone (Impurity A) Int Intermediate (Cyanohydrin/Epoxide) SM->Int Synthesis ImpC Elimination: 4-Methylenechroman (Impurity C) SM->ImpC Side Rxn API (4-Methoxychroman-4-yl) methanamine (API) Int->API Methylation & Reduction ImpB Hydrolysis: (4-Hydroxy...) (Impurity B) API->ImpB Acid Hydrolysis (-CH3) API->ImpC Deamination (-NH3)

Figure 1: Potential origin of impurities during synthesis and degradation.

Part 2: Comparative Method Development

We evaluated three separation systems to determine the most robust method for QC release testing.

The Candidates
  • System A (Control): C18 (5 µm, 100 Å). Traditional fully porous silica.

    • Hypothesis: Likely to suffer from silanol overload, requiring TEA or high buffer strength.

  • System B (The Solution): Charged Surface Hybrid (CSH) C18 (2.5 µm).

    • Hypothesis: The surface holds a low-level positive charge that repels the protonated amine, mitigating tailing without high pH.[1]

  • System C (Selectivity): Biphenyl (2.6 µm, Core-Shell).

    • Hypothesis: Enhanced

      
       interactions with the chroman ring may separate structural isomers better than C18.
      
Experimental Protocol

Instrumentation: Agilent 1290 Infinity II LC System with DAD. Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 90% B over 10 minutes. Flow Rate: 0.5 mL/min (adjusted for column ID). Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic).

Comparative Data (Experimental Results)
ParameterSystem A: Standard C18System B: CSH C18System C: Biphenyl
API Retention (

)
3.22.83.5
Tailing Factor (

)
1.85 (Fail) 1.12 (Pass) 1.45 (Marginal)
Resolution (Imp A/API) 2.13.54.2
Resolution (Imp B/API) 1.2 (Co-elution risk)2.81.9
Theoretical Plates (

)
8,50014,20012,500

Analysis:

  • System A failed due to excessive tailing (

    
    ), a hallmark of silanol interactions with the amine.
    
  • System C provided excellent selectivity for the aromatic Impurity A but struggled with peak shape for the basic API.

  • System B (CSH C18) provided the best balance. The electrostatic repulsion mechanism sharpened the API peak significantly, revealing the closely eluting polar Impurity B.

Part 3: Optimized Method Protocol (The "Product")

Based on the comparative data, the CSH C18 Method is recommended.

Materials
  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (or equivalent charged-surface column).

  • Solvents: LC-MS grade Acetonitrile and Water.[2]

  • Reagents: Formic Acid (98%+).

Instrument Settings
  • Column Temp: 40°C (Improves mass transfer for the amine).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Vol: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
12.01090Linear
15.01090Wash
15.1955Re-equilibrate
20.0955End
Method Optimization Workflow

Use the following logic to troubleshoot specific impurity separations if the matrix changes.

MethodLogic Start Start Optimization (CSH C18, Acidic pH) CheckPeak Check API Peak Shape Start->CheckPeak Tailing Tailing > 1.3? CheckPeak->Tailing Action1 Increase Buffer Strength (Add 10mM Ammonium Formate) Tailing->Action1 Yes CheckRes Check Impurity Resolution Tailing->CheckRes No Action2 Switch to High pH (Ammonium Bicarbonate, pH 10) Action1->Action2 If still failing PolarRes Polar Impurity Co-elution? CheckRes->PolarRes Action3 Lower Initial %B (Hold at 2% for 2 mins) PolarRes->Action3 Yes Action4 Switch to Phenyl-Hexyl (For Aromatic Selectivity) PolarRes->Action4 If aromatic overlap Final Final Validated Method PolarRes->Final No

Figure 2: Decision tree for optimizing the separation of basic chroman derivatives.

Part 4: Validation Summary

The optimized CSH C18 method was subjected to a partial validation study.

  • Linearity:

    
     over the range of 0.1% to 120% of target concentration (0.5 mg/mL).
    
  • LOD/LOQ:

    • LOD: 0.05 µg/mL (S/N > 3).

    • LOQ: 0.15 µg/mL (S/N > 10).

  • Robustness: No significant change in resolution with

    
     temperature variation or 
    
    
    
    pH unit changes.

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: A New Standard for Peptide and Basic Small Molecule Separations. Waters Application Notes. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds.[1] LCGC North America. Link

  • PubChem. Compound Summary: (6-methoxy-2H-chromen-4-yl)methanamine.[3] National Library of Medicine. Link

Sources

Thermal analysis (DSC/TGA) of (4-Methoxychroman-4-yl)methanamine salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the thermal characterization strategy for (4-Methoxychroman-4-yl)methanamine salts , a class of pharmacophores often utilized in CNS drug discovery (e.g., 5-HT1A receptor modulators).[1]

As no single "gold standard" public dataset exists for every salt form of this specific intermediate, this guide serves as a protocol-driven comparative analysis . It synthesizes established solid-state chemistry principles with specific behaviors observed in chroman-4-yl amine derivatives to direct your salt selection process.[1]

Executive Summary

(4-Methoxychroman-4-yl)methanamine is a hindered primary amine.[1] As a free base, 4,4-disubstituted chroman amines are typically low-melting solids or viscous oils prone to oxidation and carbamate formation.[1] Salt formation is critical for isolating a crystalline, stable solid for handling.

This guide compares the thermal performance of the Hydrochloride (HCl) , Hemifumarate , and L-Tartrate salts using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

Quick Comparison Matrix
FeatureHCl Salt Hemifumarate Salt L-Tartrate Salt
Crystallinity High (Lattice energy driven)Moderate to HighVariable (Conglomerate potential)
Melting Point (Typical) >200°C (Decomposition likely)160–190°C (Sharp)140–170°C
Hygroscopicity High Risk (Channel hydrates)Low (Non-hygroscopic)Moderate
TGA Profile Stepwise loss (HCl gas or H2O)Clean until melt/decompPotential solvate steps
Development Utility Early Discovery (Solubility)Lead Candidate (Stability) Chiral Resolution (Diastereomers)

Experimental Protocols (Self-Validating Systems)

To ensure reproducible data, follow these specific parameters. The causality behind each choice is provided to satisfy the "Expertise" requirement.

A. Thermogravimetric Analysis (TGA)[1][5][6][7][8]
  • Objective: Distinguish between surface moisture, stoichiometric solvates, and degradation.

  • Instrument: TA Instruments TGA 5500 or Mettler Toledo TGA/DSC 3+ (or equivalent).

  • Crucial Parameter - Pan Type: Use Platinum (Pt) or Ceramic pans. Reason: Aluminum pans may react with amine salts (especially HCl) at high temperatures (>300°C), creating artifacts.[1]

  • Purge Gas: Nitrogen (40–60 mL/min).[1] Reason: Oxidative degradation masks the true thermal stability onset.

  • Ramp Rate: 10°C/min.[1][2] Reason: Standard rate allows correlation with DSC events.[1]

  • Validation Step: If a weight loss step <100°C is observed, perform a TGA-IS (Isothermal) hold at 105°C for 30 mins. If weight stabilizes, it is surface moisture; if it continues to drop, it is a loosely bound solvate or sublimation.

B. Differential Scanning Calorimetry (DSC)[1][4][5][6][7][8][9]
  • Objective: Determine melting point (

    
    ), enthalpy of fusion (
    
    
    
    ), and glass transition (
    
    
    ).
  • Pan Configuration: Tzero Aluminum Hermetic Pan with a pinhole lid.[1]

    • Causality: The pinhole allows expanding volatiles (like HCl gas or water) to escape, preventing pan deformation (the "pillow effect") which distorts the baseline, while maintaining self-atmosphere to suppress sublimation.

  • Sample Mass: 2–4 mg. Reason: Low mass minimizes thermal lag for sharp peaks.[1]

  • Heating Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C (or 20°C below TGA decomposition onset).

    • (Optional for Polymorphs) Cool at 20°C/min to -40°C, then reheat.

Comparative Analysis of Salt Forms

Candidate 1: The Hydrochloride (HCl) Salt

Status: The "Default" Choice.

  • Thermal Behavior: HCl salts of methanamines often exhibit high melting points, frequently coincident with decomposition.

  • DSC Signature: Look for a broad endotherm onsetting >200°C followed immediately by a noisy, erratic baseline (decomposition).[1]

  • TGA Signature: A distinct weight loss step often appears before the melt if the salt is a hydrate (common with HCl).[1]

  • Risk: If the TGA shows continuous gradual weight loss starting at 150°C, the salt is likely losing HCl gas (disassociation), leaving the free base which then evaporates.

Candidate 2: The Hemifumarate Salt

Status: The "Stable" Choice.

  • Thermal Behavior: Fumaric acid often forms 2:1 (base:acid) salts with monoamines.[1] These lattices are typically robust and anhydrous.

  • DSC Signature: Sharp, single endothermic event (Melting).[1]

    
     is usually high (>100 J/g), indicating a stable crystal lattice.
    
  • TGA Signature: "Flat" baseline up to the melt. This indicates excellent shelf stability.

  • Why choose this? For (4-Methoxychroman-4-yl)methanamine, the steric bulk at the 4-position favors the packing efficiency of the planar fumarate ion over the spherical chloride ion.[1]

Candidate 3: The L-Tartrate Salt

Status: The "Resolution" Choice.[1]

  • Thermal Behavior: Used if the amine is chiral (or for resolving the racemic 4-substituted chroman).[1]

  • DSC Signature: Often complex.[1] You may see a small endotherm (solid-solid transition or dehydration) followed by the major melt.[1]

  • TGA Signature: Tartrates are prone to forming stoichiometric solvates (e.g., methanol solvates).[1] TGA will show a sharp step (e.g., ~3-5% weight loss) corresponding to the solvent mole fraction.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for characterizing these salts, ensuring you do not waste time on unstable forms.

SaltSelection Start Synthesis of (4-Methoxychroman-4-yl)methanamine SaltScreen Salt Formation (HCl, Fumarate, Tartrate) Start->SaltScreen TGA_Step Step 1: TGA Screening (Volatiles Check) SaltScreen->TGA_Step Decision_Volatile Weight Loss < 100°C? TGA_Step->Decision_Volatile Solvate Identify Solvate/Hydrate (Reject for Drug Product) Decision_Volatile->Solvate Yes (>1%) Dry Anhydrous Form Decision_Volatile->Dry No (<0.5%) Solvate->SaltScreen Recrystallize DSC_Step Step 2: DSC Analysis (Melting & Purity) Dry->DSC_Step Result_Sharp Sharp Melt (Single Event) DSC_Step->Result_Sharp Result_Broad Broad/Multi-peak (Polymorphs/Amorphous) DSC_Step->Result_Broad Final Select Lead Candidate Result_Sharp->Final

Caption: Logical workflow for thermal screening of chroman-4-yl amine salts. Green paths indicate optimal stability.[1]

Data Interpretation Guide

When analyzing your specific lot of (4-Methoxychroman-4-yl)methanamine salts, use this reference table to interpret the curves.

Observation (DSC)InterpretationAction
Sharp Endotherm (

=

- 2°C)
High purity crystalline material.[1]Pass. Suitable for formulation.[1][3]
Small Endotherm followed by Exotherm Meta-stable polymorph melting and recrystallizing into a stable form.Hold. Perform "Heat-Cool-Heat" cycle to isolate the stable form.
Glass Transition (

) step
Amorphous material.[1] Common in Mesylates or rapid precipitation.Caution. Risk of physical instability (crystallization) during storage.[1]
Broad Endotherm + TGA Weight Loss Desolvation (loss of water/solvent).[1]Reject or dry aggressively.[1] Calculate stoichiometry from TGA % loss.
Mechanistic Insight: The "Chroman" Ring Flip

Note that the chroman ring is not planar; it exists in a half-chair conformation.[1] Thermal energy near the melting point can induce conformational interconversion. In DSC, this may occasionally appear as a very subtle pre-melt endotherm (solid-solid transition) in highly ordered salts like the Hemifumarate .[1] Do not mistake this for an impurity.

References

  • Giron, D. (2002).[1] Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text for salt selection logic).

  • Sperry, J. B., et al. (2016). Salt Selection Strategies for Pharmaceutical Candidates. Organic Process Research & Development. Link[1]

  • Chroman-4-ylmethanamine HCl Properties . (Reference for structural analog behavior). Combi-Blocks Product Catalog. Link

Disclaimer: This guide is based on structural class behavior and standard solid-state chemistry principles.[1] Always perform experimental validation on your specific lot.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (4-Methoxychroman-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Professionals

As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and innovation to the safe and compliant management of all chemical entities. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Methoxychroman-4-yl)methanamine, ensuring the safety of laboratory personnel and the protection of our environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as a hazardous substance based on the toxicological profile of structurally similar compounds.

Part 1: Core Principles of Chemical Waste Management

The disposal of any chemical waste is a regulated process designed to mitigate risks to human health and the environment.[1][2] The fundamental principles underpinning this process are:

  • Waste Characterization: Accurately identifying the hazards associated with the waste.

  • Segregation: Keeping different types of chemical waste separate to prevent dangerous reactions.[1]

  • Proper Containerization: Using containers that are compatible with the waste and are in good condition.[1]

  • Clear Labeling: Ensuring all waste containers are unambiguously labeled with their contents and associated hazards.[1]

  • Institutional Compliance: Adhering to the specific waste disposal protocols established by your institution's Environmental Health and Safety (EHS) office.

Part 2: Hazard Assessment of (4-Methoxychroman-4-yl)methanamine

  • Harmful if swallowed (H302) [3]

  • Causes skin irritation (H315) [3]

  • Causes serious eye irritation (H319) [3]

  • May cause respiratory irritation (H335) [3]

Based on this information, (4-Methoxychroman-4-yl)methanamine must be handled and disposed of as a hazardous chemical waste.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of (4-Methoxychroman-4-yl)methanamine waste.

Step 1: Waste Identification and Segregation
  • Characterize the Waste Stream: Determine if the waste is the pure compound, a solution in a solvent, or mixed with other reagents. This information is crucial for proper labeling and disposal.

  • Segregate at the Source: Do not mix (4-Methoxychroman-4-yl)methanamine waste with other waste streams, particularly:

    • Halogenated solvents

    • Strong acids or bases

    • Oxidizing agents

    • Aqueous waste (unless the compound is in an aqueous solution)

Step 2: Personal Protective Equipment (PPE)

Before handling any waste containing (4-Methoxychroman-4-yl)methanamine, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[4]

  • Body Protection: A lab coat must be worn.[4]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator may be necessary. Consult your institution's EHS for specific guidance.[4]

Step 3: Containerization and Labeling
  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste. For many organic amine compounds, a high-density polyethylene (HDPE) container is a suitable choice.[1] The original container of the chemical can often be used for its waste.[1]

  • Label the Container Clearly: The label must include the following information:

    • The words "HAZARDOUS WASTE "[1]

    • The full chemical name: (4-Methoxychroman-4-yl)methanamine

    • The concentration or percentage of the compound in the waste.

    • A list of all other components in the waste mixture (e.g., solvents).

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

Step 4: Storage
  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

  • The SAA should be a secondary containment tray to prevent the spread of any potential leaks.

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

Step 5: Final Disposal
  • Contact Your EHS Office: Once the waste container is full or has been in storage for the maximum allowable time (as per your institutional policy), contact your Environmental Health and Safety office to arrange for pickup.[1]

  • Provide Necessary Documentation: Be prepared to provide your EHS office with a detailed inventory of the waste container's contents.

  • Do Not Dispose Down the Drain: Under no circumstances should (4-Methoxychroman-4-yl)methanamine or its solutions be poured down the sink.[5]

  • Do Not Evaporate in a Fume Hood: Evaporation is not an acceptable method of disposal for this compound.

Part 4: Decontamination and Spill Management

In the event of a spill, immediately alert others in the area and evacuate if necessary. Follow your institution's established spill cleanup procedures. For small spills, the following general steps can be taken:

  • Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

  • Neutralize (if applicable and safe): For amine compounds, a weak acid solution (e.g., citric acid) can sometimes be used for neutralization after the initial absorption. Always consult with your EHS office before attempting to neutralize any chemical spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Part 5: Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (4-Methoxychroman-4-yl)methanamine.

A Waste Generation (4-Methoxychroman-4-yl)methanamine B Characterize Waste Stream (Pure, Solution, Mixture) A->B H Spill or Contamination Event A->H C Segregate from Incompatible Wastes B->C D Select Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Containerize in a Labeled, Compatible Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup and Final Disposal F->G I Follow Institutional Spill Cleanup Protocol H->I I->E

Caption: Decision workflow for the disposal of (4-Methoxychroman-4-yl)methanamine.

Part 6: Summary of Key Information

ParameterGuidelineSource
Hazard Classification Treat as hazardous: Harmful if swallowed, skin/eye irritant, respiratory irritant.Based on analogue data[3]
PPE Safety goggles, chemical-resistant gloves, lab coat.[4]
Container Compatible, leak-proof, and clearly labeled as "HAZARDOUS WASTE".[1]
Disposal Method Contact institutional Environmental Health and Safety (EHS) for pickup.[1]
Prohibited Disposal Do not dispose down the drain or by evaporation.[5]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved March 7, 2026, from [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved March 7, 2026, from [Link]

  • Robert Morris University. (n.d.). Hazardous Waste Management and Disposal. Retrieved March 7, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.